Hypoxanthine
説明
Structure
3D Structure
特性
IUPAC Name |
1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045983 | |
| Record name | Hypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Hypoxanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL | |
| Record name | Hypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68-94-0 | |
| Record name | Hypoxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purin-6-one, 1,9-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purin-6(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYPOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C | |
| Record name | Hypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of Hypoxanthine in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxanthine, a naturally occurring purine derivative, occupies a critical crossroads in purine metabolism. It serves as a key intermediate in both the catabolic pathway leading to uric acid and the salvage pathway for nucleotide synthesis. The delicate balance between these pathways is crucial for cellular homeostasis, and its disruption is implicated in a range of pathologies, from hyperuricemia and gout to the severe neurological disorder Lesch-Nyhan syndrome. Furthermore, this compound's accumulation under low-oxygen conditions has positioned it as a significant biomarker for hypoxia. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its metabolic fate, the enzymes governing its transformations, and its clinical significance. The document includes a compilation of quantitative data, detailed experimental protocols for the study of this compound and related enzymes, and visual representations of the pertinent biochemical pathways and experimental workflows.
Introduction to Purine Metabolism and the Significance of this compound
Purine nucleotides are fundamental building blocks for nucleic acid synthesis (DNA and RNA), coenzymes (e.g., NAD+, FAD, Coenzyme A), and energy currency (ATP, GTP). Eukaryotic cells can synthesize purines through two major pathways: the de novo synthesis pathway and the purine salvage pathway. The de novo pathway assembles purine rings from simpler precursors, an energetically expensive process. In contrast, the salvage pathway recycles purine bases and nucleosides generated from the degradation of nucleic acids and nucleotides.
This compound is a central purine base that links these two pathways. It can be salvaged to form inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), or it can be catabolized to xanthine and subsequently to uric acid for excretion. The fate of this compound is a key regulatory point in maintaining the cellular purine nucleotide pool.
Metabolic Pathways Involving this compound
This compound's metabolic journey is primarily dictated by the activity of two key enzymes: this compound-Guanine Phosphoribosyltransferase (HGPRT) in the salvage pathway and Xanthine Oxidase (XO) in the catabolic pathway.
The Purine Salvage Pathway: Recycling this compound
The purine salvage pathway is an energy-efficient mechanism to reutilize purine bases. HGPRT is the central enzyme in the salvage of this compound.[1][2] It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, yielding inosine monophosphate (IMP).[2]
Reaction: this compound + PRPP → IMP + PPi
IMP is a pivotal intermediate in purine nucleotide metabolism, as it can be converted to both AMP and GMP. The salvage of this compound is a critical process, particularly in tissues with high energy demands and limited de novo synthesis capacity. Under normal physiological conditions, the salvage pathway is the primary source of purines.[3]
The Purine Catabolic Pathway: Degradation to Uric Acid
When this compound is not salvaged, it enters the irreversible catabolic pathway. The enzyme xanthine oxidase (XO) catalyzes the oxidation of this compound to xanthine.[4][5] Xanthine oxidase then further catalyzes the oxidation of xanthine to uric acid, which is the final product of purine metabolism in humans and is excreted in the urine.[4][5]
Reactions:
-
This compound + O₂ + H₂O → Xanthine + H₂O₂
-
Xanthine + O₂ + H₂O → Uric Acid + H₂O₂
This pathway is essential for the removal of excess purines. However, the reactions catalyzed by xanthine oxidase also produce reactive oxygen species (ROS) such as hydrogen peroxide and superoxide, which can contribute to oxidative stress.[6]
Quantitative Data in this compound Metabolism
The activities of HGPRT and xanthine oxidase are critical determinants of this compound's metabolic fate. The kinetic parameters of these enzymes provide valuable insights into their function and regulation.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax or kcat | Reference(s) |
| HGPRT | This compound | Human (recombinant) | 2.46 - 3.68 | 6.0 s⁻¹ (kcat) | [7][8][9] |
| Guanine | Human (recombinant) | - | - | [7][8] | |
| PRPP | Human (recombinant) | - | - | [7][8] | |
| Xanthine Oxidase (XO) | This compound | Bovine Milk | 3.68 | 1.836 µM/s (Vmax) | [9] |
| Xanthine | Bovine Milk | 5.95 | 1.96 µM/s (Vmax) | [9] | |
| This compound | Human (recombinant) | - | 4.6 x 10⁶ M⁻¹s⁻¹ (kred/Kd) | [1] |
Note: Km and Vmax/kcat values can vary depending on experimental conditions such as pH, temperature, and buffer composition. "-" indicates data not consistently reported in the cited sources.
Physiological Concentrations of this compound
The concentration of this compound in biological fluids can vary significantly, particularly in pathological states such as hypoxia.
| Biological Fluid | Condition | Concentration Range (µM) | Reference(s) |
| Plasma | Normal | ~1-5 | [10] |
| Severe Hypoxia | Can be significantly elevated | [11][12] | |
| Urine | Normal | Variable | [13] |
| CSF | Lesch-Nyhan Syndrome | Markedly increased | [13] |
Clinical Significance of this compound
Lesch-Nyhan Syndrome
Lesch-Nyhan syndrome (LNS) is a rare, X-linked recessive disorder caused by a deficiency of the HGPRT enzyme.[4][14][15] The absence of HGPRT activity leads to a blockage of the purine salvage pathway, resulting in the accumulation of this compound and guanine.[15] These purine bases are subsequently shunted into the catabolic pathway, leading to a massive overproduction of uric acid (hyperuricemia).[14][15]
The clinical manifestations of LNS are severe and include:
-
Hyperuricemia: Leading to gouty arthritis and kidney stones.[4][14]
-
Neurological Dysfunction: Characterized by dystonia, choreoathetosis, and spasticity.[4][14]
-
Cognitive and Behavioral Disturbances: Including intellectual disability and compulsive self-injurious behavior.[4][14]
The exact mechanisms underlying the severe neurological symptoms in LNS are not fully understood, but are thought to be related to disruptions in dopamine signaling in the basal ganglia.[16]
This compound as a Biomarker of Hypoxia
Under conditions of cellular hypoxia (oxygen deficiency), there is a rapid breakdown of ATP to ADP, AMP, and subsequently to adenosine, inosine, and this compound. The conversion of this compound to xanthine by xanthine oxidase is an oxygen-dependent reaction. Therefore, in hypoxic tissues, this compound accumulates.[11][12] Elevated levels of this compound in blood and other biological fluids have been shown to be a sensitive marker for tissue hypoxia in various clinical settings, including perinatal asphyxia and obstructive sleep apnea syndrome.[10][12]
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the determination of this compound in biological samples.
Materials:
-
Reversed-phase C18 HPLC column
-
HPLC system with UV detector
-
Mobile phase: e.g., 20 mM potassium phosphate buffer (pH 7.25)[17]
-
This compound standard
-
Perchloric acid or ultrafiltration devices for sample deproteinization[18]
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
For plasma or serum, deproteinize the sample by adding perchloric acid to a final concentration of 0.1 M, followed by centrifugation to pellet the precipitated proteins. Alternatively, use ultrafiltration devices to remove proteins.[18]
-
For urine samples, dilute appropriately with the mobile phase.[17]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a standard curve with a range of known this compound concentrations.
-
-
HPLC Analysis:
-
Set the UV detector to the appropriate wavelength for this compound detection (e.g., 235 nm).[17]
-
Inject a fixed volume of the prepared samples and standards onto the HPLC column.
-
Elute the compounds isocratically with the mobile phase at a constant flow rate.
-
Identify the this compound peak based on its retention time compared to the standard.
-
-
Quantification:
-
Integrate the peak area of the this compound peak in both samples and standards.
-
Construct a standard curve by plotting peak area against this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Xanthine Oxidase (XO) Activity Assay
This spectrophotometric assay measures the activity of XO by monitoring the formation of uric acid from this compound.
Materials:
-
Spectrophotometer capable of reading at 290 nm
-
Quartz cuvettes
-
0.05 M Phosphate buffer, pH 7.5[19]
-
This compound solution (substrate)[19]
-
Xanthine oxidase enzyme solution
-
Reagent grade water
Procedure:
-
Reagent Preparation:
-
Prepare the phosphate buffer and this compound substrate solution.
-
Dilute the xanthine oxidase enzyme stock to the desired concentration in the phosphate buffer.
-
-
Assay Setup:
-
In a cuvette, mix the phosphate buffer and the enzyme solution.
-
Prepare a control cuvette containing buffer and enzyme, but no substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to the sample cuvette.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 290 nm over time.
-
The increase in absorbance corresponds to the formation of uric acid.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance (ΔA₂₉₀/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the molar extinction coefficient of uric acid at 290 nm.
-
This compound-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay
This is a continuous spectrophotometric assay that measures HGPRT activity by coupling the production of IMP to the reduction of NAD⁺ by IMP dehydrogenase (IMPDH).
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate
-
HGPRT Assay Kit (containing reaction buffer with this compound, PRPP, IMPDH, NAD⁺, and a positive control)[20][21]
-
Cell or tissue lysates
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates according to standard protocols.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing all the components of the assay kit except for the sample.
-
Add the cell lysate to the wells of the microplate.
-
Prepare a blank control without the cell lysate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the reaction mixture to the wells containing the sample.
-
Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the HGPRT activity.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance (ΔA₃₄₀/min).
-
Calculate the HGPRT activity using the molar extinction coefficient of NADH at 340 nm.
-
Conclusion
This compound is a pivotal molecule in purine metabolism, acting as a substrate for both salvage and catabolic pathways. The enzymatic activities of HGPRT and xanthine oxidase determine its metabolic fate, and imbalances in these pathways have profound physiological consequences. The study of this compound metabolism is crucial for understanding a variety of human diseases and for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working in this important field. The continued investigation into the intricate roles of this compound will undoubtedly yield further insights into cellular metabolism and its dysregulation in disease.
References
- 1. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF this compound TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Spatiotemporal Regulation of De Novo and Salvage Purine Synthesis during Brain Development | eNeuro [eneuro.org]
- 4. Lesch-Nyhan syndrome: Symptoms, causes, and treatment [medicalnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic mechanism of human this compound-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma level of this compound/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as an indicator of hypoxia: its role in health and disease through free radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a marker for asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lesch-Nyhan syndrome and its pathogenesis: purine concentrations in plasma and urine with metabolite profiles in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]
- 15. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Striatal neurodevelopment is dysregulated in purine metabolism deficiency and impacts DARPP-32, BDNF/TrkB expression and signaling: new insights on the molecular and cellular basis of Lesch-Nyhan Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, this compound, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of uric acid, xanthine and this compound in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 21. HPRT Assay Kit | this compound-Guanine Phosphoribosyltransferase Assay [novocib.com]
Hypoxanthine as a Nitrogen Source in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the role of hypoxanthine in cell culture, with a specific focus on its potential application as a nitrogen source. While traditionally utilized as a supplementary component to support nucleotide synthesis via the purine salvage pathway, particularly in widely used cell lines like Chinese Hamster Ovary (CHO) cells, its capacity to serve as a primary nitrogen source for mammalian cells is a novel concept with limited direct experimental validation in existing literature.
This document synthesizes available data on this compound's metabolic fate, its established effects on cell growth and productivity, and provides theoretical frameworks and experimental protocols for researchers interested in exploring this innovative application. The guide is intended for cell culture scientists, researchers in biopharmaceutical development, and professionals seeking to optimize cell culture media and processes.
Introduction: The Established Role of this compound in Cell Culture
This compound is a naturally occurring purine derivative that plays a crucial role in the metabolism of nucleic acids.[1][2] In cell culture, it is most commonly used as a component of the HAT (this compound-Aminopterin-Thymidine) supplement for the selection of hybridoma cells in monoclonal antibody production. The aminopterin in HAT medium blocks the de novo nucleotide synthesis pathway, forcing cells to rely on the salvage pathway, for which this compound and thymidine are essential precursors.
Furthermore, this compound and thymidine (HT) supplementation is critical for the growth of dihydrofolate reductase (DHFR)-deficient CHO cells, a common system for recombinant protein production.[3][4] Beyond these specific applications, studies have shown that the addition of this compound can stimulate initial cell growth and enhance the volumetric production of monoclonal antibodies in CHO cells.[5][6][7]
Metabolic Pathways: The Fate of this compound in Mammalian Cells
The primary route of this compound utilization in mammalian cells is the purine salvage pathway . This pathway recycles purine bases from the degradation of nucleic acids to synthesize new nucleotides, which is an energy-efficient alternative to the de novo synthesis pathway.
The Purine Salvage Pathway
The key enzyme in this pathway is This compound-Guanine Phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the conversion of this compound and guanine into their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. IMP can then be converted to adenosine monophosphate (AMP) and GMP, which are essential for DNA and RNA synthesis.
Purine Catabolism: A Potential Source of Nitrogen
While the salvage pathway is the primary fate of this compound in proliferating mammalian cells, purine catabolism does provide a route for the release of nitrogen in the form of ammonia. In this pathway, this compound is oxidized to xanthine, and then to uric acid by the enzyme xanthine oxidase. In many organisms, uric acid is further broken down to allantoin, allantoate, and finally to glyoxylate and ammonia. While this pathway is well-documented in plants as a mechanism for nitrogen remobilization, its significance for providing a primary nitrogen source for growth in mammalian cells is not well established.[5][8]
Quantitative Data: this compound Supplementation in CHO Cell Culture
The following tables summarize quantitative data from studies on the effects of this compound supplementation on CHO cell growth and monoclonal antibody (mAb) production. It is important to note that in these studies, this compound was used as a supplement to a medium already containing amino acids as the primary nitrogen source.
Table 1: Effect of this compound and Thymidine (H&T) Supplementation on CHO Cell Growth and mAb Production
| H&T Concentration | Maximum Viable Cell Density (VCD) (x 10^6 cells/mL) | Volumetric mAb Production (mg/L) | Specific Productivity (qmAb) (pg/cell/day) | Reference |
| Control (No H&T) | 5.29 | 518 | 21.3 | [1] |
| Low H&T (10 mg/L H, 2 mg/L T) | 6.45 | 632 | Not significantly different | [1] |
| High H&T (Concentration not specified) | Inhibited | Significantly enhanced | Enhanced | [1] |
Table 2: Biphasic H&T Addition Strategy for Fed-Batch Culture
| Culture Phase | H&T Supplementation Strategy | Outcome | Reference |
| Initial Growth Phase | Low concentration of H&T | Stimulated cell growth | [1] |
| Production Phase | High concentration of H&T | Enhanced specific productivity (qmAb) | [1] |
| Optimized Fed-Batch | Biphasic addition | Maximum VCD of 6.45 x 10^6 cells/mL and volumetric antibody production of 632 mg/L | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 100x this compound stock solution.
Materials:
-
This compound powder (M.W. 136.11 g/mol )
-
Sodium hydroxide (NaOH)
-
Cell culture grade water
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
To prepare a 100 mM stock solution, dissolve 1.36 g of this compound in 100 mL of cell culture grade water.
-
This compound has low solubility in water at neutral pH. To dissolve, add 4.0 g of NaOH to 1 liter of water and then add 13.6 g of this compound. Stir until completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm filter unit.
-
Aliquot into sterile tubes and store at -20°C.
Experimental Workflow for Evaluating this compound as a Nitrogen Source
The following is a proposed experimental workflow to investigate the feasibility of using this compound as a primary nitrogen source. This is a hypothetical protocol as direct established methods are not available in the literature.
Detailed Steps for Cell Adaptation (Phase 2):
-
Initial Culture: Culture CHO cells in their standard, complete growth medium.
-
Passage 1: Subculture cells in a medium containing 75% standard medium and 25% of the experimental nitrogen-free basal medium supplemented with a target concentration of this compound.
-
Subsequent Passages: Gradually increase the percentage of the this compound-based medium in subsequent passages (e.g., 50:50, 25:75, and finally 100%).
-
Monitoring: At each passage, closely monitor cell morphology, growth rate, and viability. If a significant drop in viability is observed, maintain the cells at the previous medium ratio for additional passages before proceeding.
-
Full Adaptation: Cells are considered adapted when they exhibit consistent growth and high viability (>90%) for at least three passages in 100% this compound-based medium.
Discussion and Future Directions
The utilization of this compound as a primary nitrogen source in mammalian cell culture represents a paradigm shift from its current role as a supplement. The primary metabolic pathway in mammalian cells, the purine salvage pathway, is geared towards nucleotide synthesis rather than catabolic breakdown for nitrogen release. Therefore, the efficiency of nitrogen assimilation from this compound for general cellular needs, such as amino acid synthesis, is likely to be significantly lower than from traditional sources like glutamine and other amino acids.
For this approach to be viable, several critical questions need to be addressed through further research:
-
Metabolic Efficiency: What is the metabolic flux from this compound to the cellular nitrogen pool available for amino acid and other biomolecule synthesis in mammalian cells?
-
Cell Line Specificity: Are certain cell lines, perhaps those with higher expression of purine catabolic enzymes, better suited for this strategy?
-
Impact on Product Quality: How does a this compound-based nitrogen source affect critical quality attributes of recombinant proteins, such as glycosylation?
-
Optimization of Media: What are the optimal concentrations of this compound and other media components to support robust growth and productivity in an amino acid-free or -limited environment?
Conclusion
This compound is a well-established and valuable supplement in cell culture, particularly for CHO cells, where it enhances growth and productivity by fueling the purine salvage pathway. The concept of using this compound as a primary nitrogen source is an intriguing but largely unexplored area. The success of such an approach would depend on the ability of mammalian cells to efficiently catabolize purines for nitrogen assimilation, a process that is not considered a primary metabolic route in these cells. The experimental protocols and theoretical frameworks provided in this guide offer a starting point for researchers to investigate this novel application and potentially unlock new strategies for cell culture media optimization and bioprocess development.
References
- 1. Design of serum-free medium for suspension culture of CHO cells on the basis of general commercial media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.engconfintl.org [dc.engconfintl.org]
- 3. thepsci.eu [thepsci.eu]
- 4. ebiz-newtest.merckmillipore.com [ebiz-newtest.merckmillipore.com]
- 5. The biochemistry of nitrogen mobilization: purine ring catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic flux analysis of CHO cell metabolism in the late non-growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Cornerstone of Purine Metabolism: An In-depth Technical Guide to the Discovery and History of Hypoxanthine in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine, a naturally occurring purine derivative, stands as a central molecule in the intricate web of cellular metabolism. Though not one of the canonical bases of DNA or RNA, its significance resonates through the purine salvage pathway, cellular energy homeostasis, and as a key indicator in various physiological and pathological states. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biochemical roles, and the experimental methodologies that have been pivotal in unraveling its importance.
The journey of this compound's discovery is intertwined with the nascent stages of biochemistry in the 19th century. While a singular "discoverer" is not definitively credited in historical records, its recognition emerged from the broader investigation of "xanthin bases" or "purine bodies" by pioneering scientists. The work of German biochemist Albrecht Kossel (1853-1927) was fundamental in the isolation and characterization of the nucleobases, including adenine and guanine, the metabolic precursors of this compound. Kossel's meticulous analyses of nucleic acids laid the groundwork for understanding the components of these vital macromolecules. His development of colorimetric tests for purine bases, including this compound, was a critical early analytical tool.
Building upon this foundation, Emil Fischer (1852-1919), another German chemist and Nobel laureate, made monumental contributions to the understanding of purine chemistry. Fischer was the first to elucidate the chemical structure of the purine ring system and successfully synthesized various purines, including caffeine and theobromine. His work provided the structural framework necessary to understand the relationships between different purine compounds, including this compound, and their metabolic transformations.
The early 20th century saw a shift from structural elucidation to the investigation of the metabolic roles of these compounds. The elucidation of the purine salvage pathway, in which this compound is a key substrate, marked a significant milestone in understanding cellular economy and the etiology of certain metabolic disorders.
Biochemical Significance and Signaling Pathways
This compound occupies a critical juncture in purine metabolism, primarily through the purine salvage pathway . This pathway allows cells to recycle purine bases from the degradation of nucleic acids and nucleotides, thus conserving the significant energy expenditure required for de novo purine synthesis.
The central reaction involving this compound in this pathway is its conversion to inosine monophosphate (IMP), a precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This reaction is catalyzed by the enzyme This compound-guanine phosphoribosyltransferase (HGPRT) .
Simultaneously, this compound can be catabolized to xanthine and subsequently to uric acid by the enzyme xanthine oxidase . The balance between the salvage and catabolic pathways is crucial for maintaining purine nucleotide pools and preventing the overproduction of uric acid.
Below is a diagram illustrating the central role of this compound in the purine salvage pathway.
The Pivotal Role of Hypoxanthine in Nucleic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of hypoxanthine's function in the intricate process of nucleic acid synthesis. We will delve into the core biochemical pathways, regulatory mechanisms, and the experimental methodologies used to elucidate these processes. This document is intended to be a comprehensive resource for professionals in biomedical research and drug development, offering detailed insights into a critical area of cellular metabolism.
Introduction: The Dual Pathways of Purine Nucleotide Synthesis
Purine nucleotides, the fundamental building blocks of DNA and RNA, are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.[1] The de novo pathway builds purine rings from simpler precursor molecules, a process that is energetically expensive.[1] In contrast, the salvage pathway recycles pre-existing purine bases, such as this compound, offering a more energy-efficient route to nucleotide production.[1] this compound, a naturally occurring purine derivative, stands at a critical juncture between these two pathways, playing a key role in maintaining the cellular nucleotide pool.
The Purine Salvage Pathway: this compound's Direct Route to Nucleic Acids
The purine salvage pathway is the primary mechanism by which cells recycle purine bases from the breakdown of nucleic acids or from extracellular sources. This compound is a central substrate in this pathway.
The Role of this compound-Guanine Phosphoribosyltransferase (HGPRT)
The key enzyme in the salvage of this compound is this compound-Guanine Phosphoribosyltransferase (HGPRT).[2] This enzyme catalyzes the conversion of this compound and 5-phosphoribosyl-1-pyrophosphate (PRPP) into inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2]
Reaction: this compound + PRPP ⇌ IMP + PPi
The kinetic parameters of human HGPRT have been extensively studied, revealing a sequential kinetic mechanism where PRPP binds to the enzyme before the purine base.[3] The forward reaction, leading to IMP formation, is rapid, with the release of the product being the rate-limiting step.[3]
Conversion of IMP to AMP and GMP
Once synthesized, IMP serves as a branch point for the synthesis of AMP and GMP, the two purine nucleotides required for nucleic acid synthesis.
-
IMP to AMP: This two-step process involves the enzymes adenylosuccinate synthetase and adenylosuccinate lyase.
-
IMP to GMP: This conversion is a two-step process catalyzed by IMP dehydrogenase (IMPDH) and GMP synthetase.[4] IMPDH catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), which is the rate-limiting step in de novo GMP biosynthesis.[5][6]
Regulation of Purine Synthesis: A Balancing Act
The cell tightly regulates the de novo and salvage pathways to ensure an adequate supply of purine nucleotides while avoiding wasteful overproduction. This compound and its downstream products play a crucial role in this regulation.
Feedback Inhibition of De Novo Synthesis
The de novo purine synthesis pathway is subject to feedback inhibition by purine nucleotides. The first committed step, catalyzed by glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, is allosterically inhibited by AMP, GMP, and IMP.[4][7] This means that when the salvage pathway is active and producing sufficient purine nucleotides from this compound, the energy-intensive de novo pathway is downregulated.[8]
The Role of PRPP Availability
The concentration of PRPP is another critical regulatory point. PRPP is a substrate for both the salvage pathway (via HGPRT) and the committed step of the de novo pathway (via PRPP amidotransferase).[4] Competition for PRPP between these two pathways helps to balance their relative activities. Increased salvage activity will consume PRPP, thereby limiting its availability for de novo synthesis.[8]
Quantitative Data
Table 1: Kinetic Parameters of Human this compound-Guanine Phosphoribosyltransferase (HGPRT)
| Parameter | Value | Substrate | Reference |
| Forward Reaction (IMP Formation) | |||
| kcat | 6.0 s-1 | This compound | [3] |
| Phosphoribosyl Transfer Rate | 131 s-1 | This compound | [3] |
| IMP Dissociation Rate | 6.0 s-1 | [3] | |
| Pyrophosphate Dissociation Rate | > 12 s-1 | [3] | |
| Km for this compound | Increased two-fold in some pathologies | This compound | [9] |
| Reverse Reaction (IMP Pyrophosphorolysis) | |||
| kcat | 0.17 s-1 | IMP | [3] |
| Phosphoribosyl Transfer Rate | 9 s-1 | IMP | [3] |
| This compound Dissociation Rate | 9.5 s-1 | [3] | |
| PRPP Dissociation Rate | 0.24 s-1 | [3] | |
| Keq (this compound Phosphoribosyl Transfer) | ~1.6 x 105 | [3] |
Table 2: Kinetic Parameters of Human IMP Dehydrogenase (IMPDH) Type I and Type II
| Parameter | Type I | Type II | Reference |
| Km for IMP | 18 µM | 9.3 µM | [10] |
| Km for NAD+ | 46 µM | 32 µM | [10] |
| kcat | 1.5 s-1 | 1.3 s-1 | [10] |
Table 3: Intracellular Concentrations of Purine Pathway Metabolites in Mammalian Cells
| Metabolite | Concentration | Cell Type/Condition | Reference |
| ATP | 3,152 ± 1,698 µM | Average in mammalian cells | [11] |
| GTP | 468 ± 224 µM | Average in mammalian cells | [11] |
| PRPP | 5 to 30 µM | Mammalian cells | [12] |
| PRPP | 3.2-fold increase from mid-G1 to early S-phase | Human colon carcinoma cells | [13] |
| Ribose-5-Phosphate | 107 ± 31 to 311 ± 57 nmol/g protein | Human hepatoma cells (with increasing glucose) | [14] |
| This compound | 7.1 µM (average) | Human bone marrow | [15] |
Table 4: Effect of this compound on De Novo Purine Synthesis in Human Bone Marrow Mononuclear Cells
| This compound Concentration (µM) | Total De Novo Purine Synthesis (% of control) | De Novo Adenine Synthesis (% of control) | De Novo Guanine Synthesis (% of control) | Reference |
| 0 | 100 | 100 | 100 | [16] |
| 10 | 19 | 11 | 25 | [16] |
Experimental Protocols
Measurement of HGPRT Enzyme Activity
This protocol describes a continuous spectrophotometric assay for HGPRT activity in cell lysates.
Principle: HGPRT activity is measured by quantifying the rate of IMP production. The IMP produced is then oxidized by an excess of recombinant IMP dehydrogenase (IMPDH), which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[9][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Reaction buffer: containing this compound, PRPP, NAD+, and recombinant IMPDH in a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in an appropriate lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate.
-
Assay Setup: a. Prepare a reaction mixture containing all components except the cell lysate. b. In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well. c. As a negative control, prepare wells with lysate but without PRPP in the reaction mixture. d. Initiate the reaction by adding the reaction mixture to each well.
-
Measurement: a. Immediately place the plate in a microplate reader pre-warmed to 37°C. b. Measure the absorbance at 340 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the rate of change in absorbance (ΔA340/min) for each sample. b. Subtract the rate of the negative control (without PRPP) from the sample rates to account for any background reactions. c. Convert the rate of NADH production to the rate of IMP formation using the molar extinction coefficient of NADH (6220 M-1cm-1). d. Express the HGPRT activity as nmol of IMP formed per hour per mg of protein.
Quantification of Intracellular Purines by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the extraction and quantification of intracellular purine bases and nucleotides using reverse-phase HPLC with UV detection.[18][19]
Materials:
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K2CO3)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase (e.g., phosphate buffer with a methanol gradient)
-
Purine standards (this compound, adenine, guanine, xanthine, IMP, AMP, GMP, etc.)
Procedure:
-
Sample Extraction: a. Harvest a known number of cells and wash with ice-cold PBS. b. Add ice-cold 0.4 M perchloric acid to the cell pellet to precipitate proteins and extract metabolites. c. Vortex vigorously and incubate on ice for 10-15 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate. e. Carefully collect the supernatant containing the acid-soluble metabolites.
-
Neutralization: a. Neutralize the supernatant by adding a calculated amount of K2CO3 to precipitate the perchlorate as potassium perchlorate. b. Incubate on ice for 10 minutes. c. Centrifuge to pellet the potassium perchlorate.
-
HPLC Analysis: a. Filter the neutralized supernatant through a 0.22 µm filter. b. Inject a known volume of the filtered extract onto the HPLC column. c. Elute the purines using a suitable mobile phase gradient. d. Detect the eluting purines using a UV detector at an appropriate wavelength (e.g., 254 nm or 260 nm).
-
Quantification: a. Prepare standard curves for each purine of interest using known concentrations of pure standards. b. Identify and quantify the purines in the samples by comparing their retention times and peak areas to the standard curves. c. Normalize the results to the initial cell number or protein content.
Measurement of De Novo Purine Synthesis by [14C]Formate Incorporation
This protocol describes a classic method to measure the rate of de novo purine synthesis by tracking the incorporation of a radiolabeled precursor.
Principle: [14C]Formate is a precursor for the C2 and C8 carbons of the purine ring synthesized de novo. By measuring the amount of radioactivity incorporated into the total purine pool or into nucleic acids over time, the rate of de novo synthesis can be determined.
Materials:
-
[14C]Formate
-
Cell culture medium
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Labeling: a. Plate cells at a desired density and allow them to adhere and grow. b. Replace the medium with fresh medium containing a known concentration and specific activity of [14C]formate. c. Incubate the cells for various time points (e.g., 1, 2, 4 hours).
-
Harvesting and Precipitation: a. At each time point, wash the cells with ice-cold PBS to remove unincorporated [14C]formate. b. Add ice-cold 10% TCA to the cells to precipitate macromolecules, including DNA and RNA. c. Scrape the cells and collect the precipitate.
-
Washing and Counting: a. Wash the TCA precipitate several times with cold 5% TCA to remove any remaining acid-soluble radioactivity. b. Dissolve the final precipitate in a suitable solvent (e.g., 0.1 M NaOH). c. Transfer the dissolved precipitate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Determine the amount of protein in a parallel set of unlabeled cells to normalize the radioactivity counts. b. Plot the incorporated radioactivity (counts per minute, CPM) per mg of protein against time. c. The initial slope of this plot represents the rate of de novo purine synthesis.
Visualizations of Key Pathways
Caption: The Purine Salvage Pathway centered on this compound.
Caption: Overview of the De Novo Purine Synthesis Pathway.
Caption: Regulatory interplay between de novo and salvage pathways.
Conclusion
This compound plays a central and multifaceted role in nucleic acid synthesis. As a key substrate for the energy-efficient purine salvage pathway, it allows cells to maintain their nucleotide pools for DNA and RNA synthesis. Furthermore, through its conversion to IMP and subsequently to AMP and GMP, this compound metabolism is intricately linked to the regulation of the de novo synthesis pathway via feedback inhibition and competition for the common substrate PRPP. Understanding the quantitative aspects of these pathways and the enzymes involved is crucial for the development of therapeutic strategies targeting diseases with aberrant purine metabolism, such as cancers and genetic disorders like Lesch-Nyhan syndrome. The experimental protocols provided herein offer a foundation for researchers to further investigate these critical cellular processes.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, this compound, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.tokushima-u.ac.jp [genome.tokushima-u.ac.jp]
- 8. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 9. researchgate.net [researchgate.net]
- 10. Human IMP dehydrogenase. Kinetics and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple autoradiographic method for checking HGPRT-deficiency in colonies of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPRT Assay Kit | this compound-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 16. scitepress.org [scitepress.org]
- 17. tandfonline.com [tandfonline.com]
- 18. shimadzu.com [shimadzu.com]
- 19. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypoxanthine Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hypoxanthine metabolic pathway, a critical route in purine metabolism. The guide details the core enzymatic reactions, regulatory mechanisms, and its relevance in various pathological conditions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into potential therapeutic targets within this pathway.
Core Concepts of this compound Metabolism
This compound is a naturally occurring purine derivative. It is a key intermediate in the synthesis and degradation of purine nucleotides. The metabolic fate of this compound is primarily dictated by two competing pathways: the salvage pathway and the catabolic pathway.
-
The Salvage Pathway: This pathway recycles purine bases, including this compound, back into their respective nucleotides. This is an energy-efficient mechanism for maintaining the cellular pool of purine nucleotides required for DNA and RNA synthesis. The key enzyme in this process is this compound-Guanine Phosphoribosyltransferase (HPRT).[1][2][3][4][5]
-
The Catabolic Pathway: This pathway leads to the breakdown of this compound into uric acid, which is the final product of purine metabolism in humans and is excreted in the urine.[5][6] This pathway is catalyzed by the enzyme Xanthine Oxidase (XO).[7][8]
The balance between these two pathways is crucial for maintaining cellular homeostasis. Dysregulation of this balance can lead to several metabolic disorders.
Enzymology and Key Reactions
The this compound metabolic pathway is governed by the activity of two principal enzymes:
-
This compound-Guanine Phosphoribosyltransferase (HPRT): This enzyme catalyzes the conversion of this compound and guanine to their corresponding mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1][3] HPRT plays a central role in the generation of purine nucleotides through the purine salvage pathway.[1] Deficiency of HPRT can lead to a spectrum of disorders, the most severe being Lesch-Nyhan syndrome.[9][10][11][12][13]
-
Xanthine Oxidase (XO): This enzyme catalyzes the oxidative hydroxylation of this compound to xanthine and subsequently xanthine to uric acid.[6][7][8] XO is a form of xanthine oxidoreductase and plays a rate-limiting role in uric acid production.[6][14] During this reaction, reactive oxygen species (ROS) are generated.[7]
The interplay between these enzymes determines the metabolic flux of this compound towards either nucleotide synthesis or uric acid production.
Signaling Pathways and Logical Relationships
The this compound metabolic pathway is intricately linked with other cellular processes and is subject to regulation.
The purine nucleotide cycle is an important pathway interconnected with this compound metabolism, particularly in muscle cells. This cycle converts AMP to IMP, generating fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, thereby playing a role in cellular energy metabolism.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound metabolic pathway.
Table 1: Normal Plasma Concentrations of Purine Metabolites
| Metabolite | Concentration (µM) |
| This compound | 1-4 |
| Xanthine | 0.5-1.5 |
| Uric Acid | 150-400 (female), 210-480 (male) |
Note: Concentrations can vary based on physiological conditions and analytical methods.
Table 2: Pharmacological Inhibitors of Xanthine Oxidase
| Inhibitor | Type | Mechanism of Action |
| Allopurinol | Purine analogue | Competitive inhibitor; its metabolite, oxypurinol, is a non-competitive inhibitor.[15][16][17] |
| Febuxostat | Non-purine selective inhibitor | Potent, non-purine selective inhibitor of xanthine oxidase.[15][16][17][18][19] |
| Topiroxostat | Non-purine selective inhibitor | A non-purine selective inhibitor of xanthine oxidase.[20] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the this compound metabolic pathway.
Quantification of this compound, Xanthine, and Uric Acid by HPLC
A common method for the simultaneous quantification of this compound, xanthine, and uric acid in biological samples is High-Performance Liquid Chromatography (HPLC).[21][22][23][24]
Objective: To measure the concentrations of this compound, xanthine, and uric acid in serum or plasma.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Mobile phase: Phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted)
-
Standards: this compound, xanthine, uric acid of known concentrations
-
Sample preparation: Ultrafiltration or protein precipitation (e.g., with perchloric acid or acetonitrile) to remove proteins from the serum/plasma sample.
Procedure:
-
Sample Preparation:
-
Thaw frozen serum/plasma samples on ice.
-
Deproteinize the sample by adding a precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile) in a 1:2 ratio (sample:agent).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant for analysis. Alternatively, use ultrafiltration devices.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume of the prepared sample or standard onto the column.
-
Elute the analytes isocratically with the mobile phase at a constant flow rate.
-
Detect the analytes using a UV detector at specific wavelengths (e.g., 254 nm for this compound and xanthine, and 292 nm for uric acid).
-
-
Quantification:
-
Generate a standard curve by plotting the peak areas of the standards against their known concentrations.
-
Determine the concentrations of the analytes in the samples by interpolating their peak areas on the standard curve.
-
Xanthine Oxidase Activity Assay
Objective: To measure the enzymatic activity of xanthine oxidase in a sample.
Principle: The activity of xanthine oxidase is determined by monitoring the formation of uric acid from xanthine, which can be measured spectrophotometrically by the increase in absorbance at 295 nm.
Materials:
-
Spectrophotometer
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Xanthine solution (substrate)
-
Enzyme source (e.g., tissue homogenate, cell lysate)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the enzyme source in a cuvette.
-
Initiate the reaction by adding the xanthine solution.
-
Immediately start monitoring the increase in absorbance at 295 nm over time.
-
Calculate the rate of uric acid formation using the molar extinction coefficient of uric acid (e.g., 12.6 mM⁻¹cm⁻¹ at 295 nm).
-
Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute under the specified conditions.
Clinical Relevance and Drug Development
The this compound metabolic pathway is a significant target for drug development, particularly for conditions associated with hyperuricemia, such as gout.
-
Gout: This is a form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints, which is caused by high levels of uric acid in the blood.[17] Xanthine oxidase inhibitors like allopurinol and febuxostat are frontline treatments for gout as they reduce the production of uric acid.[15][17][18][20][25]
-
Lesch-Nyhan Syndrome: This is a rare, inherited disorder caused by a deficiency of the HPRT enzyme.[9][10][11] The lack of HPRT activity leads to a massive overproduction of uric acid and severe neurological and behavioral abnormalities.[11][13][26]
-
Cancer: The purine salvage pathway, including the role of HPRT, is of interest in cancer research. Some cancer cells show an increased reliance on salvage pathways for nucleotide synthesis, making enzymes like HPRT potential targets for chemotherapy.[27]
-
Hypoxia: this compound has been investigated as a potential biomarker for hypoxia, a condition of oxygen deficiency in tissues.[28][29][30][31] Under hypoxic conditions, ATP is degraded, leading to an accumulation of this compound.[32]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the effect of a xanthine oxidase inhibitor.
References
- 1. This compound-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. wellbeingmagazine.com [wellbeingmagazine.com]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]
- 10. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lesch-Nyhan syndrome: Symptoms, causes, and treatment [medicalnewstoday.com]
- 12. ClinPGx [clinpgx.org]
- 13. This compound-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 16. zenodo.org [zenodo.org]
- 17. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 18. nbinno.com [nbinno.com]
- 19. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 20. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of uric acid, xanthine and this compound in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of allantoin, uric acid, xanthine and this compound in ovine urine by high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
- 24. scispace.com [scispace.com]
- 25. Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A review of the molecular basis of this compound-guanine phosphoribosyltransferase (HPRT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A review of HPRT and its emerging role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Differential regulation of this compound and xanthine by obesity in a general population - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound: a marker for asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. medchemexpress.com [medchemexpress.com]
- 32. This compound is a pharmacodynamic marker of ischemic brain edema modified by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Bridge: A Technical Guide to the Conversion of Hypoxanthine to Uric Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical biochemical relationship between hypoxanthine and the formation of uric acid. Central to purine metabolism, this pathway is a key area of investigation for a multitude of therapeutic areas, including gout, hyperuricemia, and conditions associated with oxidative stress. This document details the core enzymatic processes, presents quantitative data for key kinetic parameters, and provides detailed experimental protocols for the study of this pathway.
The Core Pathway: From this compound to Uric Acid
The catabolism of purines converges on the production of uric acid through a two-step oxidative process catalyzed by the enzyme xanthine oxidase (XO). This compound, a purine derivative arising from the degradation of adenosine and guanosine, is first oxidized to xanthine. Subsequently, xanthine is further oxidized by the same enzyme to yield the final product, uric acid.[1][2]
This metabolic conversion is a crucial homeostatic mechanism for the elimination of excess purines. However, the dysregulation of this pathway, leading to the overproduction of uric acid, is implicated in several pathological conditions.
Quantitative Data: Enzyme Kinetics
The efficiency of the conversion of this compound and xanthine to uric acid is determined by the kinetic parameters of xanthine oxidase. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These parameters can vary depending on the source of the enzyme and the experimental conditions.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Bovine Milk | This compound | 60 | 5.1 | [3] |
| Bovine Milk | Xanthine | 7 | 7 | [3] |
| Rat Liver | Xanthine | 5.32 - 13.8 | Not Specified | [4] |
| Mouse Liver | Xanthine | 5.32 - 13.8 | Not Specified | [4] |
Experimental Protocols
A variety of experimental techniques are employed to study the this compound to uric acid pathway. These protocols provide a framework for the quantification of enzyme activity and the measurement of key metabolites.
Spectrophotometric Assay of Xanthine Oxidase Activity
This protocol measures the activity of xanthine oxidase by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of uric acid.
Materials:
-
Spectrophotometer
-
Cuvettes
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
10 mM this compound or Xanthine solution in buffer
-
Enzyme sample (e.g., purified xanthine oxidase, tissue homogenate)
Procedure:
-
Prepare a reaction mixture in a cuvette by adding:
-
800 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
100 µL of 10 mM substrate solution (this compound or xanthine)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 100 µL of the enzyme sample to the cuvette and mix immediately.
-
Measure the increase in absorbance at 290 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of uric acid formation using the Beer-Lambert law (Molar extinction coefficient of uric acid at 290 nm is 12,200 M⁻¹cm⁻¹).
HPLC Quantification of this compound and Uric Acid
High-Performance Liquid Chromatography (HPLC) provides a sensitive and specific method for the simultaneous quantification of this compound and uric acid in biological samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 5.5)
-
Mobile Phase B: Methanol
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
-
Standards for this compound and uric acid
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of 6 M perchloric acid to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject 20 µL of the prepared sample onto the C18 column.
-
Use a gradient elution profile, for example:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
-
15-20 min: 100% Mobile Phase A (re-equilibration)
-
-
Set the UV detector to monitor absorbance at 254 nm for this compound and 290 nm for uric acid.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and uric acid.
-
Determine the concentrations in the samples by comparing their peak areas to the standard curve.
-
Western Blot Analysis of Xanthine Oxidase
Western blotting allows for the detection and relative quantification of xanthine oxidase protein in biological samples.
Materials:
-
SDS-PAGE electrophoresis system
-
PVDF membrane
-
Transfer apparatus
-
Primary antibody against xanthine oxidase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples or lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-xanthine oxidase antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Immunofluorescence Staining of Xanthine Oxidase
Immunofluorescence allows for the visualization of the subcellular localization of xanthine oxidase within cells.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against xanthine oxidase
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-xanthine oxidase antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the staining using a fluorescence microscope.
-
Conclusion
The conversion of this compound to uric acid by xanthine oxidase is a fundamental process in purine metabolism with significant implications for human health and disease. The methodologies and data presented in this technical guide provide a robust foundation for researchers and drug development professionals to investigate this critical biochemical pathway. A thorough understanding of the enzymatic kinetics and the application of precise analytical techniques are paramount for advancing our knowledge and developing novel therapeutic interventions targeting this pathway.
References
Hypoxanthine: A Critical Intermediate in Adenosine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine, a ubiquitous purine nucleoside, plays a pivotal role in numerous physiological processes, acting as a key signaling molecule and a fundamental building block for nucleic acids and energy currency. The metabolic fate of adenosine is tightly regulated, with its degradation pathway holding significant implications for cellular homeostasis and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the role of hypoxanthine as a central intermediate in adenosine metabolism. We will delve into the enzymatic cascade responsible for its formation and subsequent conversion, explore its connection to the purine salvage pathway, and present detailed experimental protocols for its quantification and the characterization of key metabolic enzymes. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this critical metabolic nexus.
The Metabolic Pathway of Adenosine to Uric Acid
Adenosine is catabolized through a series of enzymatic steps that ultimately lead to the production of uric acid, the final product of purine degradation in humans. This compound emerges as a crucial intermediate in this pathway. The key enzymes governing this process are Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP).
The metabolic cascade begins with the deamination of adenosine to inosine, a reaction catalyzed by Adenosine Deaminase (ADA) . Subsequently, Purine Nucleoside Phosphorylase (PNP) cleaves the glycosidic bond of inosine, releasing the purine base This compound and ribose-1-phosphate.[1][2] this compound is then oxidized to xanthine, and further to uric acid, by the enzyme Xanthine Oxidase (XO) .[2][3][4][5]
This degradative pathway is not merely a disposal route but is intricately linked to the purine salvage pathway, which allows the cell to recycle purine bases for nucleotide synthesis.
The Purine Salvage Pathway: Recycling this compound
This compound is not solely a waste product. The purine salvage pathway provides an energy-efficient mechanism to recycle purine bases back into the nucleotide pool. The key enzyme in the salvage of this compound is This compound-Guanine Phosphoribosyltransferase (HPRT) .[6][7] HPRT catalyzes the conversion of this compound to inosine monophosphate (IMP) and guanine to guanosine monophosphate (GMP) by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP).[6][7]
IMP is a central precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which can then be phosphorylated to their di- and triphosphate forms for incorporation into nucleic acids or for use in cellular energetics and signaling. The efficiency of the purine salvage pathway is crucial, particularly in tissues with high energy demands and limited de novo purine synthesis capabilities.[8]
Quantitative Data on Adenosine and this compound
The concentrations of adenosine and its metabolites can vary significantly depending on the tissue, physiological state, and the presence of pathological conditions. Below are tables summarizing some reported concentrations and analytical parameters.
Table 1: Plasma Concentrations of Adenosine and this compound
| Analyte | Concentration Range (µM) | Species | Condition | Reference |
| Adenosine | 0.1 - 2.1 | Human | Umbilical Cord Plasma | [9] |
| This compound | 1.6 - 18.5 | Human | Umbilical Cord Plasma | [9] |
| Adenosine | ~0.1 | Human | Normal Plasma | [10] |
| This compound | 0.2 - 0.4 ng/mL (~1.47 - 2.94 µM) | Human | Normal Plasma | [11] |
Table 2: Analytical Parameters for HPLC Quantification
| Parameter | Adenine | This compound | Reference |
| Limit of Detection (LOD) | 0.72 µg/mL | 0.69 µg/mL | [12] |
| Limit of Quantification (LOQ) | 2.39 µg/mL | 2.30 µg/mL | [12] |
| Linearity Range | 50 - 800 µg/g | 50 - 800 µg/g | [12] |
| Recovery | 79.33% - 89.39% | - | [12] |
Experimental Protocols
Accurate measurement of adenosine, this compound, and the activity of related enzymes is crucial for research in this field. This section provides detailed methodologies for key experiments.
Measurement of Adenosine Deaminase (ADA) Activity
This protocol is based on the principle that ADA catalyzes the deamination of adenosine to inosine. The decrease in adenosine concentration or the formation of inosine or ammonia can be measured. A common method involves monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.
References
- 1. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. wellbeingmagazine.com [wellbeingmagazine.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous measurement of adenosine and this compound in human umbilical cord plasma using reversed-phase high-performance liquid chromatography with photodiode-array detection and on-line validation of peak purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Determination of adenosine, inosine and this compound in human plasma by high performance liquid chromatography | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 12. scitepress.org [scitepress.org]
The Physiological Significance of the Hypoxanthine Salvage Pathway: A Technical Guide
Abstract
The purine salvage pathway, particularly the segment involving hypoxanthine, is a critical metabolic route for the maintenance of cellular nucleotide pools. This pathway offers an energy-efficient alternative to the de novo synthesis of purine nucleotides, which is vital for the function of various tissues, especially those with high energy demands or limited de novo capabilities, such as the brain. The central enzyme in this pathway, this compound-Guanine Phosphoribosyltransferase (HGPRT), catalyzes the conversion of this compound and guanine back into their respective monophosphate nucleotides. Deficiencies in this enzyme lead to severe metabolic disorders, most notably Lesch-Nyhan syndrome, highlighting the pathway's profound physiological importance. Furthermore, the this compound salvage pathway is a key determinant in the efficacy of certain chemotherapeutic agents and a target for antiparasitic drugs. This guide provides an in-depth examination of the biochemical mechanisms, physiological roles, clinical implications, and experimental methodologies related to the this compound salvage pathway.
Introduction to Purine Metabolism: De Novo vs. Salvage
Cells synthesize purine nucleotides, the essential building blocks of DNA and RNA and key molecules in cellular energy transfer and signaling, through two primary routes: the de novo pathway and the salvage pathway.[1]
-
De Novo Synthesis: This is a metabolically expensive process that builds the purine ring from simpler precursors like amino acids (glycine, glutamine, aspartate), CO2, and one-carbon units from tetrahydrofolate.[2][3] The pathway involves ten enzymatic steps to produce inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[4] This pathway is energetically costly, consuming six ATP molecules for each purine molecule synthesized.[3]
-
Salvage Pathway: In contrast, the salvage pathway recycles pre-existing purine bases (this compound, guanine, and adenine) that result from the degradation of nucleic acids.[5][6] This pathway is significantly more energy-efficient, consuming only one molecule of ATP per purine molecule.[3] The key enzyme, HGPRT, facilitates the conversion of this compound and guanine to IMP and GMP, respectively, while adenine phosphoribosyltransferase (APRT) salvages adenine into AMP.[3][6]
While proliferating cells were traditionally thought to rely on de novo synthesis, recent evidence shows that both pathways contribute significantly to maintaining purine nucleotide pools in tumors and normal tissues.[3][7][8]
The Core Biochemistry of the this compound Salvage Pathway
The central reaction of the this compound salvage pathway is the conversion of the free purine bases, this compound and guanine, into their corresponding nucleotide monophosphates.
Key Components:
-
Enzyme: this compound-Guanine Phosphoribosyltransferase (HGPRT).[9]
-
Substrates:
-
Products:
The reaction is a substitution where the 5-phosphoribosyl group from PRPP is transferred to the purine base.[9] IMP can then be readily converted to AMP or GMP, thus replenishing the purine nucleotide pools. This pathway directly competes with the purine degradation pathway, where this compound is oxidized by xanthine oxidase to xanthine and then to uric acid for excretion.[11][12]
Physiological Significance
The this compound salvage pathway is not merely a redundant metabolic shortcut but a physiologically critical process with several key functions.
Energy Conservation and Nucleotide Pool Maintenance
The primary role of the salvage pathway is to maintain the cellular pools of purine nucleotides in an energy-efficient manner. This is especially important in cells with high rates of nucleic acid turnover or high energy expenditure. By recycling purine bases, the cell avoids the significant ATP cost associated with de novo synthesis.[3] The pathway is also crucial under hypoxic conditions, where it helps preserve the cell's purine resources.[9]
Tissue-Specific Importance
Certain tissues have a limited capacity for de novo purine synthesis and are therefore highly dependent on the salvage pathway. The brain, in particular, relies heavily on salvaged purines.[2] This dependency explains why the most severe clinical manifestations of HGPRT deficiency are neurological.[13][14] Despite the ubiquitous expression of HGPRT from the early blastocyst stage, its deficiency predominantly affects the nervous system, suggesting a critical role in the development or function of specific neural circuits, particularly the dopaminergic systems of the basal ganglia.[13][14]
Regulation of Purine Metabolism
The salvage pathway is intricately linked with de novo synthesis through the common substrate PRPP.[15][16] When the salvage pathway is blocked (e.g., due to HGPRT deficiency), PRPP levels accumulate.[16] Since PRPP is a key activator of the committed step in de novo synthesis, its accumulation leads to a massive upregulation of this pathway, resulting in the overproduction of purines.[15] These excess purines are subsequently degraded, leading to a massive buildup of uric acid.[11][17]
Clinical Relevance and Drug Development
Disruptions in the this compound salvage pathway have profound clinical consequences and are exploited for therapeutic purposes.
Lesch-Nyhan Syndrome
Lesch-Nyhan syndrome is a rare, X-linked recessive disorder caused by a near-complete deficiency of HGPRT activity (<1.5%).[18][19] The resulting inability to salvage this compound and guanine leads to two major consequences:
-
Uric Acid Overproduction: The block in salvage shunts purines toward the degradation pathway, causing hyperuricemia.[13][20] This leads to gout-like arthritis from urate crystal deposition in joints and urate kidney stones, which can cause renal failure.[13][18]
-
Severe Neurological Dysfunction: The pathogenesis of the neurological symptoms is not fully understood but is linked to dopamine neuron dysfunction in the basal ganglia.[13] Patients exhibit intellectual disability, dystonia, and a hallmark compulsive self-injurious behavior, such as biting of the lips and fingers.[11][19]
Variants of the disease with partial HGPRT deficiency (Kelley-Seegmiller syndrome) present primarily with hyperuricemia and gout, with less severe or absent neurological symptoms.[9]
Gout
Gout is a form of inflammatory arthritis characterized by hyperuricemia and the deposition of monosodium urate crystals in joints.[21] While most cases are due to underexcretion of uric acid, overproduction is also a significant cause. Partial HGPRT deficiency can lead to this overproduction, resulting in gout.[5][9] Studies have shown that serum levels of this compound and xanthine are significantly elevated in gout patients, even those with normal uric acid levels, suggesting these precursors may be more accurate diagnostic markers.[21]
Cancer and Chemotherapy
The salvage pathway plays a dual role in cancer. On one hand, rapidly proliferating tumor cells rely on both de novo and salvage pathways to meet their high demand for nucleotides, making the salvage pathway a potential therapeutic target.[7][8]
On the other hand, the pathway is crucial for the activation of thiopurine prodrugs, such as 6-mercaptopurine (6-MP) and azathioprine, which are used to treat acute lymphoblastic leukemia (ALL) and autoimmune diseases. HGPRT converts these purine analogs into their active, toxic nucleotide forms, which then disrupt DNA replication.[22][23] Resistance to these drugs can arise when cancer cells have low HGPRT activity or when high extracellular concentrations of this compound competitively inhibit the activation of the thiopurine drug by HGPRT.[23]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for understanding the pathway's function.
| Parameter | Substrate | Value | Organism/Conditions | Reference |
| HGPRT Vmax | This compound | 6.0 s⁻¹ | Human (recombinant) | [22] |
| Guanine | Faster than Hx¹ | Human (recombinant) | [22] | |
| HGPRT kcat | This compound | 131 s⁻¹ | Human (recombinant) | [22] |
| Equilibrium Constant (Keq) | Hx + PRPP ↔ IMP + PPi | ~1.6 x 10⁵ | Human (recombinant) | [22] |
| This compound Conc. | - | 9.3 nM | Human Erythrocytes (Physiological) | [24][25] |
| - | 1-8 µM | Human Plasma (Physiological) | [24][25] | |
| - | ~100 µM | Post-transfusion (single unit old blood) | [24][25] | |
| IMP Concentration | - | ~3-fold increase | HeLa Cells (Purine-depleted media) | [26][27] |
| ¹The more rapid utilization of guanine is due to faster product (GMP) release, not a faster chemical step.[22] |
Experimental Protocols
HGPRT Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure HGPRT activity in cell lysates. The assay couples the production of IMP to the activity of IMP dehydrogenase (IMPDH), which generates NADH, detectable by an increase in absorbance at 340 nm.[28][29]
Materials:
-
Cell Lysate (e.g., from erythrocytes, fibroblasts, or tumor cells)
-
Reaction Buffer (containing Tris-HCl, MgCl₂, etc.)
-
This compound solution
-
PRPP solution
-
Recombinant IMP Dehydrogenase (IMPDH)
-
NAD+ solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm and maintaining temperature
Procedure:
-
Sample Preparation: Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer on ice. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation: For each sample, prepare a master mix containing Reaction Buffer, this compound, IMPDH, and NAD+.
-
Assay Execution:
-
For each sample, set up two reactions in the 96-well plate: one "Test" and one "Blank" (background control).
-
Add the Reaction Mixture to all wells.
-
Add a specific amount of cell lysate (e.g., 20-50 µg protein) to both Test and Blank wells.
-
Initiate the reaction in the "Test" wells by adding the PRPP solution. Add an equivalent volume of buffer without PRPP to the "Blank" wells.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition: Measure the absorbance at 340 nm (A340) every 30-60 seconds for 30-60 minutes at a constant temperature (e.g., 37°C).
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA340/min) for both the Test and Blank reactions from the linear portion of the curve.
-
Subtract the rate of the Blank from the Test to get the PRPP-dependent rate.
-
Convert the rate (ΔA340/min) to HPRT activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Quantification of Intracellular Purine Nucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is a common and robust method for separating and quantifying intracellular nucleotides.[30][31][32]
Materials:
-
Cell culture or tissue sample
-
Ice-cold 0.4 M Perchloric Acid (PCA)
-
Neutralizing solution (e.g., K2CO3)
-
HPLC system with a reverse-phase C18 column and a UV detector
-
Mobile phase (e.g., potassium phosphate buffer with methanol gradient)
-
Nucleotide standards (IMP, AMP, GMP, ATP, etc.)
Procedure:
-
Sample Collection & Extraction:
-
Rapidly harvest cells or flash-freeze tissue to halt metabolic activity.
-
Perform extraction by adding ice-cold PCA to the cell pellet or homogenized tissue. Vortex vigorously.
-
Incubate on ice for 20-30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant (which contains the acid-soluble nucleotides) to a new tube.
-
Neutralize the extract by adding a neutralizing solution dropwise until the pH is between 6.5 and 7.5.
-
Centrifuge to remove the precipitated potassium perchlorate.
-
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm filter.
-
Inject a known volume of the sample into the HPLC system.
-
Run the separation using an appropriate gradient program. Monitor the eluent at 254 nm.
-
-
Quantification:
-
Create a standard curve by running known concentrations of nucleotide standards.
-
Identify peaks in the sample chromatogram by comparing retention times with the standards.
-
Quantify the amount of each nucleotide by integrating the peak area and comparing it to the standard curve. Normalize the results to the initial cell number or protein content.
-
Conclusion
The this compound salvage pathway, centered on the enzyme HGPRT, is of fundamental physiological significance. It serves as a critical energy-saving mechanism for nucleotide synthesis, essential for the metabolic homeostasis of all cells and particularly vital for the central nervous system. The devastating consequences of its dysfunction, as seen in Lesch-Nyhan syndrome, underscore its importance. For drug development professionals, the pathway offers a validated target for the activation of chemotherapeutic prodrugs and a potential target for novel anticancer and antiparasitic agents. A thorough understanding of its biochemistry, regulation, and clinical relevance remains a key area of research with direct implications for human health and disease.
References
- 1. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 5. PDB-101: Molecule of the Month: this compound-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]
- 6. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 7. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 10. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Lesch-Nyhan Disease: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 14. This compound-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purine metabolism - Wikipedia [en.wikipedia.org]
- 16. fiveable.me [fiveable.me]
- 17. Khan Academy [khanacademy.org]
- 18. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]
- 19. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Lesch-Nyhan syndrome: Symptoms, causes, and treatment [medicalnewstoday.com]
- 21. Study on the diagnosis of gout with xanthine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. This compound in the microenvironment can enable thiopurine resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage | Haematologica [haematologica.org]
- 26. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 29. HPRT Assay Kit | this compound-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 30. researchgate.net [researchgate.net]
- 31. Analysis of purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Enzymatic kinetic analyses that employ high-performance liquid chromatography. Competition between orotate- and this compound/guanine-phosphoribosyltransferases for a common substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hypoxanthine in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxanthine, a naturally occurring purine derivative, stands at a critical crossroads of cellular energy metabolism. Traditionally viewed as a simple catabolite of adenine nucleotides, emerging evidence highlights its dual role as both a vital substrate for ATP regeneration and a potential trigger for oxidative stress. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in cellular bioenergetics. It details the biochemical pathways governing its metabolism, presents quantitative data on its impact on cellular energy charge, and offers comprehensive experimental protocols for its study. Furthermore, this guide illustrates key metabolic and signaling pathways through detailed diagrams, offering a valuable resource for researchers and professionals in drug development seeking to understand and therapeutically target this compound metabolism.
Introduction: The Dichotomy of this compound
Under conditions of cellular stress, such as hypoxia or ischemia, the demand for ATP often outstrips its production, leading to the catabolism of adenine nucleotides. This process culminates in the accumulation of this compound.[1][2] The cell is then faced with a critical decision: salvage this purine base to regenerate ATP or catabolize it further. This choice has profound implications for cell survival and function. The purine salvage pathway offers an energy-efficient route to replenish the nucleotide pool, while the catabolic pathway, mediated by xanthine oxidase, can become a significant source of reactive oxygen species (ROS), contributing to cellular damage, particularly during ischemia-reperfusion injury.[1][3] Understanding the intricate regulation of this compound metabolism is therefore paramount for developing therapeutic strategies for a range of pathologies, from cardiovascular disease to neurodegenerative disorders.
Biochemical Pathways of this compound Metabolism
This compound metabolism is primarily governed by two competing pathways: the purine salvage pathway and the purine degradation pathway.
The Purine Salvage Pathway: An ATP-Conserving Mechanism
The purine salvage pathway recycles purine bases, including this compound, back into their corresponding nucleotides. This pathway is significantly more energy-efficient than de novo purine synthesis. The key enzyme in the salvage of this compound is This compound-Guanine Phosphoribosyltransferase (HGPRT) .
-
Reaction: this compound + Phosphoribosyl Pyrophosphate (PRPP) → Inosine Monophosphate (IMP) + Pyrophosphate (PPi)
IMP serves as a central precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which can then be phosphorylated to their di- and triphosphate forms (ADP/GDP and ATP/GTP).[4] The activity of this pathway is intricately linked to the availability of PRPP, which is synthesized from ribose-5-phosphate, a product of the pentose phosphate pathway.[5]
The Purine Degradation Pathway: A Source of Oxidative Stress
When the salvage pathway is saturated or impaired, or under conditions of excessive ATP breakdown, this compound is catabolized by the enzyme Xanthine Oxidase (XO) .
-
Reaction 1: this compound + O₂ + H₂O → Xanthine + H₂O₂
-
Reaction 2: Xanthine + O₂ + H₂O → Uric Acid + H₂O₂
This two-step oxidation process not only leads to the production of uric acid but also generates significant amounts of hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), contributing to oxidative stress.[3][6] During ischemia, this compound accumulates, and upon reperfusion and the reintroduction of oxygen, the rapid activity of xanthine oxidase can lead to a burst of ROS production, a key event in reperfusion injury.[1]
Quantitative Data on this compound Metabolism
The metabolic fate of this compound is highly dependent on the cellular energy status and the relative activities of HGPRT and xanthine oxidase. The following tables summarize key quantitative data from the literature.
Table 1: Effects of this compound Supplementation on Cellular Adenylate Pools
| Cell Type/Tissue | Condition | Change in ATP | Change in ADP | Change in AMP | Adenylate Energy Charge (AEC) | Reference(s) |
| T84 Colonic Epithelial Cells | Normoxia | ↑ (~15 to 24 μM) | No significant change | ↓ | ↑ | [7] |
| T84 Colonic Epithelial Cells | Hypoxia | ↑ (Recovery to normoxic levels) | ↓ (Counteracted hypoxia-induced increase) | ↓ (Counteracted hypoxia-induced increase) | Normalized | [7] |
| Murine Colon Tissue | In vivo | ↑ (~80 to 125 nmol/g) | ↓ (~60 to 25 nmol/g) | ↓ (~65 to 40 nmol/g) | ↑ (~0.52 to 0.73) | [7] |
| Perfused Rat Heart | Post-ischemia | ↑ (Synthesis rate: ~0.8 nmol/min/g dry wt) | - | - | - | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Post-irradiation | ↑ | ↑ | ↑ | No significant change | [9] |
Adenylate Energy Charge (AEC) is calculated as ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]).
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Organism/Tissue | K_m_ | V_max_ | Reference(s) |
| This compound-Guanine Phosphoribosyltransferase (HGPRT) | This compound | Human (recombinant) | - | - | [1][10] |
| This compound-Guanine Phosphoribosyltransferase (HGPRT) | PRPP | Human (recombinant) | - | - | [1][10] |
| Xanthine Oxidase (XO) | This compound | Bovine Milk | 1.86 ± 0.1 µM | 1.69 ± 0.07 µM/s | [11] |
| Xanthine Oxidase (XO) | Xanthine | Bovine Milk | 3.38 ± 0.17 µM | 2.07 ± 0.02 µM/s | [11] |
Signaling Pathways and Regulatory Networks
The metabolic switch between this compound salvage and degradation is tightly regulated by the cell's energetic and redox status.
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
AMPK is a crucial energy sensor that is activated by an increase in the AMP:ATP ratio, a hallmark of energy stress.[3][12] Once activated, AMPK initiates a cascade of events to restore energy homeostasis, including the stimulation of catabolic pathways that generate ATP (e.g., glycolysis and fatty acid oxidation) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[12] While direct regulation of HGPRT or xanthine oxidase by AMPK is not fully elucidated, AMPK activation is intrinsically linked to the purine nucleotide pool. A decrease in the adenylate energy charge, which leads to this compound accumulation, is a primary activator of AMPK.[13] Furthermore, some studies suggest that xanthine oxidase inhibitors may exert some of their beneficial effects by increasing intracellular purine precursors, which in turn can activate AMPK.[14]
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. This compound: A Universal Metabolic Indicator of Training Status in Competitive Sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulation of AMP-activated protein kinase by upstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Significance and amplification methods of the purine salvage pathway in human brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated Protein Kinase Regulation and Biological Actions in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Intersection of Purine and Mitochondrial Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor-dependent metabolism of this compound via the salvage pathway for purine synthesis in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 13. Morin Alleviates Fructose-Driven Disturbance of Podocyte Mitochondrial Energy Metabolism by Inhibiting Adenosine 5′-Monophosphate Deaminase Activity to Improve Glomerular Injury [mdpi.com]
- 14. researchgate.net [researchgate.net]
Hypoxanthine's Involvement in Cellular Responses to Hypoxia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia, a condition of low oxygen tension, is a critical feature of various physiological and pathological states, including embryonic development, ischemic diseases, and the tumor microenvironment. Cells have evolved intricate mechanisms to adapt to hypoxic stress, with the Hypoxia-Inducible Factor (HIF) signaling pathway playing a central role. Emerging evidence highlights the significant involvement of the purine metabolite hypoxanthine in these cellular responses. This technical guide provides a comprehensive overview of the multifaceted roles of this compound in hypoxia, detailing its metabolic fate, its contribution to signaling cascades, and its potential as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's role in hypoxia, and visualizes the complex signaling and metabolic pathways involved.
Introduction: The Hypoxic Cellular Environment
Cellular adaptation to hypoxia is crucial for survival and involves a complex reprogramming of gene expression, metabolism, and physiological processes. The master regulators of this response are the Hypoxia-Inducible Factors (HIFs), a family of heterodimeric transcription factors. Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and proteasomal degradation. In hypoxia, the oxygen-dependent activity of PHDs is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of a broad range of target genes that promote angiogenesis, glycolysis, and cell survival.
This compound, a naturally occurring purine derivative, has long been recognized as a biomarker of hypoxia due to its accumulation during periods of inadequate oxygen supply.[1][2] Under hypoxic conditions, the degradation of adenosine triphosphate (ATP) is accelerated, leading to an increase in its breakdown products, including this compound. Beyond its role as a metabolic byproduct, recent research has begun to unravel the more active roles of this compound in modulating cellular responses to hypoxia.
The Dual Role of this compound in Hypoxia
This compound's involvement in the hypoxic response is twofold: it serves as a critical substrate in metabolic salvage pathways to preserve cellular energy and nucleotide pools, and it participates in signaling cascades that can influence the stability of HIF-1α and generate reactive oxygen species (ROS).
The Purine Salvage Pathway: A Lifeline in Hypoxia
Under oxygen deprivation, the de novo synthesis of purine nucleotides is energetically costly. The purine salvage pathway provides an energy-efficient alternative by recycling purine bases, such as this compound, to regenerate nucleotides. The key enzyme in this pathway is this compound-Guanine Phosphoribosyltransferase (HPRT). HPRT catalyzes the conversion of this compound and phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), which can then be converted to AMP and GMP.
Studies have shown that the expression of HPRT is induced by HIF-1, suggesting a feedback loop where hypoxia promotes the machinery needed to salvage purines and maintain the nucleotide pool.[1] This salvage pathway is critical for preserving the cell's energy resources under hypoxic conditions, which are often found in pathologies like myocardial ischemia.[1]
This compound Metabolism and Reactive Oxygen Species (ROS) Signaling
In the presence of oxygen, particularly during reoxygenation following a hypoxic period, this compound is catabolized by the enzyme xanthine oxidase (XO). This reaction converts this compound to xanthine and subsequently to uric acid. A critical consequence of this process is the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), both of which are reactive oxygen species (ROS).[3]
Intermittent hypoxia has been shown to activate xanthine oxidase, which in turn stimulates NADPH oxidase (Nox) to produce more ROS.[4] This increase in ROS can lead to the stabilization of HIF-1α, creating a link between this compound metabolism and the central hypoxia response pathway.[4] This ROS-mediated signaling can have both adaptive and detrimental effects, contributing to cellular signaling but also potentially causing oxidative damage during ischemia-reperfusion injury.[5]
Quantitative Data on this compound in Hypoxia
The concentration of this compound is a sensitive indicator of hypoxic stress across various biological systems. The following tables summarize quantitative data from different studies, highlighting the increase in this compound levels under hypoxic conditions.
| Biological System | Condition | This compound Concentration | Fold Change (Hypoxia vs. Normoxia) | Reference |
| Human Red Blood Cells (in vitro storage) | Normoxia | Low (baseline) | - | [1] |
| Hypoxia (<3% O₂) | Significantly lower accumulation over time | N/A | [1] | |
| Fetal Lamb Brain (in vivo) | Normoxia | Baseline | - | [6] |
| Asphyxia | 4-6 fold increase in extracellular fluid | 4-6 | [6] | |
| Rat Striatum (in vivo) | Normoxia | Baseline | - | [7] |
| 15 min Ischemia | Significant increase in extracellular fluid | N/A | [7] | |
| Human Plasma (Normal Subjects) | Normoxia | 0.56 µM (mean) | - | [8] |
| Human Plasma (Acute Leukemia Patients, post-chemo) | Normoxia + Allopurinol | 4.6 µM (mean) | ~7 (compared to untreated) | [8] |
| Human Tumor Cell Lines (A549 & COR-L23) | Normoxia | Transport Kt: 1390 µM (A549), 870 µM (COR-L23) | N/A | [9] |
Table 1: this compound Concentrations in Various Biological Systems Under Normoxic and Hypoxic Conditions.
| Cellular Component | Condition | Parameter | Value | Reference |
| Human Red Blood Cells | Stored under hypoxia | Intracellular this compound | Decreased accumulation | [1] |
| Stored under hypoxia | Supernatant this compound | Decreased accumulation | [1] | |
| T84 Intestinal Epithelial Cells | Hypoxia (1% O₂) | ATP | Decrease from ~20 µM to ~15 µM | [10] |
| Hypoxia + 1mM this compound | ATP | Recovered to ~28 µM | [10] | |
| Hypoxia (1% O₂) | ADP | Increase from <500 nM to ~7 µM | [10] | |
| Hypoxia + 1mM this compound | ADP | Normalized to normoxic levels | [10] | |
| Hypoxia (1% O₂) | AMP | Increase from <500 nM to ~2 µM | [10] | |
| Hypoxia + 1mM this compound | AMP | Normalized to normoxic levels | [10] |
Table 2: Intracellular and Extracellular Levels of this compound and Adenine Nucleotides in Response to Hypoxia.
Signaling Pathways and Experimental Workflows
The interplay between this compound metabolism and the cellular response to hypoxia involves multiple interconnected pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships and a typical experimental workflow for their investigation.
Caption: this compound metabolism and its influence on HIF-1α signaling under hypoxia.
Caption: A generalized experimental workflow for studying this compound in cellular hypoxia.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in cellular responses to hypoxia.
Induction of Cellular Hypoxia in Vitro
Objective: To create a hypoxic environment for cultured cells to study the cellular responses to low oxygen.
Method 1: Hypoxia Chamber
-
Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation: Prepare pre-equilibrated culture medium by placing it in the hypoxia chamber for at least 24 hours prior to the experiment to allow the dissolved oxygen levels to match the chamber's atmosphere.[11]
-
Induction: Place the cell culture plates inside a modular hypoxia chamber.
-
Gas Exchange: Flush the chamber with a pre-mixed gas containing the desired oxygen concentration (e.g., 1% O₂, 5% CO₂, and balance N₂) at a flow rate of 20 liters per minute for 7-10 minutes to displace the ambient air.[12]
-
Sealing and Incubation: Seal the chamber tightly and place it in a standard cell culture incubator at 37°C for the desired duration of hypoxic exposure.
Method 2: Chemical Induction with Cobalt Chloride (CoCl₂)
-
Stock Solution: Prepare a sterile stock solution of Cobalt (II) Chloride hexahydrate (CoCl₂ • 6H₂O) in sterile deionized water (e.g., 25 mM). Prepare this solution fresh before each use.[12]
-
Treatment: Add the CoCl₂ stock solution to the regular cell culture medium to achieve a final concentration of 100-150 µM.[12][13]
-
Incubation: Replace the existing medium of the cultured cells with the CoCl₂-containing medium and incubate the cells in a standard incubator (37°C, 5% CO₂) for the desired time (e.g., 6-24 hours).[12][13] Note: CoCl₂ mimics hypoxia by inhibiting PHDs, leading to HIF-1α stabilization under normoxic conditions.
Western Blot Analysis of HIF-1α
Objective: To detect and quantify the protein levels of HIF-1α, a key indicator of the cellular response to hypoxia.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Critical Step: Perform all lysis steps quickly and on ice to prevent HIF-1α degradation.[13]
-
For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 10-50 µg of total protein per lane onto a 7.5% polyacrylamide gel.[4][6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[6][13]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., NB100-479 or NB100-105 from Novus Biologicals) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-15 minutes each with TBST.[4][7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[4]
HPLC-MS/MS Analysis of this compound
Objective: To accurately quantify the concentration of this compound in biological samples such as cell lysates, plasma, or culture supernatant.
-
Sample Preparation (Deproteinization):
-
Cultured Cells: Harvest cells and resuspend the pellet in a known volume. Disrupt the cells by sonication.
-
Plasma: Collect blood in EDTA-coated tubes and centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.
-
Add cold perchloric acid to the sample to a final concentration of 0.1-0.4 M to precipitate proteins.[14]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding a small volume of 3.5 M K₂CO₃ and incubate on ice for 10-15 minutes to precipitate potassium perchlorate.
-
Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Filter the final supernatant through a 0.45 µm filter.[14]
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Cogent Diamond Hydride™, 4µm, 100Å).[8]
-
Mobile Phase: Employ a gradient elution with two mobile phases, for example:
-
Mobile Phase A: DI Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[8]
-
-
Gradient: A typical gradient might run from 95% B to 50% B over 12 minutes.[8]
-
Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).[8]
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Perform tandem mass spectrometry (MS/MS) for accurate identification and quantification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
-
Quantification: Generate a standard curve using known concentrations of a this compound standard to accurately determine the concentration in the unknown samples.
Conclusion and Future Directions
This compound is far more than a simple byproduct of hypoxic metabolism. It plays a crucial and active role in the cellular response to oxygen deprivation through its involvement in the purine salvage pathway, which is essential for maintaining cellular energy homeostasis, and through its contribution to ROS-mediated signaling that can modulate the stability of HIF-1α. The accumulation of this compound serves as a reliable biomarker for hypoxic conditions, and its metabolic fate can significantly influence cell survival and function.
For researchers and drug development professionals, understanding the intricate involvement of this compound in hypoxia opens up new avenues for therapeutic intervention. Targeting enzymes such as HPRT or xanthine oxidase could provide novel strategies for modulating the cellular response to ischemia-reperfusion injury, cancer, and other diseases characterized by hypoxic microenvironments. Further research is needed to fully elucidate the direct signaling roles of this compound and its potential interactions with other components of the hypoxia signaling machinery. The development of more sophisticated analytical techniques will continue to refine our understanding of the dynamic changes in purine metabolism under hypoxia and pave the way for the development of targeted therapies.
References
- 1. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an indicator of hypoxia: its role in health and disease through free radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of xanthine oxidase and its inhibitor in hypoxia: reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia induces purinergic receptor signaling to disrupt endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular increase of this compound and xanthine in the cortex and basal ganglia of fetal lambs during hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular adenosine, inosine, this compound, and xanthine in relation to tissue nucleotides and purines in rat striatum during transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound concentrations in normal subjects and patients with solid tumors and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound transport in human tumour cell lines: relationship to the inhibition of this compound rescue by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage | Haematologica [haematologica.org]
- 12. Purinergic signaling in human pluripotent stem cells is regulated by the housekeeping gene encoding this compound guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Hypoxia induces purinergic receptor signaling to disrupt endothelial barrier function [frontiersin.org]
- 14. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Measurement of Hypoxanthine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxanthine is a naturally occurring purine derivative that serves as a crucial intermediate in the metabolism of purines.[1][2] It is formed during the degradation of adenosine monophosphate (AMP) and is a substrate for both the salvage pathway, where it is converted back to inosine monophosphate (IMP), and the catabolic pathway, where it is oxidized to xanthine and subsequently to uric acid by the enzyme xanthine oxidase (XO).[1][2][3]
Elevated levels of this compound in biological fluids are associated with various pathological conditions, including hypoxia, ischemia, and certain genetic disorders of purine metabolism.[4] Consequently, the accurate measurement of this compound levels in biological samples such as plasma, urine, and tissue is critical for both basic research and clinical diagnostics. These application notes provide detailed protocols for the quantification of this compound using several common analytical methods.
This compound Metabolic Pathways
This compound occupies a central position in purine metabolism, linking catabolic and salvage pathways. Understanding these pathways is essential for interpreting this compound level data. In the catabolic route, this compound is oxidized to xanthine, which is then further oxidized to uric acid.[3] The salvage pathway recycles this compound back into the purine nucleotide pool by converting it to IMP, a reaction catalyzed by this compound-guanine phosphoribosyltransferase (HGPRT).[3][5]
Sample Collection and Preparation
Proper sample handling is crucial for accurate this compound measurement, as its levels can change in vitro. This compound can be released from erythrocytes after blood collection, leading to falsely elevated plasma levels.[6][7] Therefore, prompt processing is essential.
Protocol 3.1: Blood (Plasma/Serum)
-
Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Crucially, centrifuge the blood immediately after collection (e.g., 1,000-2,000 x g for 15 minutes at 4°C) to separate plasma or serum from red blood cells. Delays can cause a significant increase in measured this compound.[6][7]
-
Carefully transfer the supernatant (plasma or serum) to a new microcentrifuge tube.
-
For many assays, samples must be deproteinized. This can be achieved by using a 10 kDa molecular weight cut-off (MWCO) spin filter.[4]
-
Use the deproteinized sample immediately for analysis or store at -80°C.
Protocol 3.2: Urine
-
Collect urine in a sterile container.
-
Centrifuge at ~2,500 rpm for 5 minutes to remove any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Urine samples can often be diluted with the assay buffer before analysis.[4][8] A 1:4 dilution is a common starting point.[4]
Protocol 3.3: Tissues and Cells
-
Rapidly harvest tissue or cells and place them on ice to minimize metabolic changes.[4]
-
For tissue, weigh approximately 10-100 mg and homogenize in 100-1000 µL of ice-cold assay buffer (e.g., PBS or a buffer provided in a commercial kit).[4]
-
For cells, pellet approximately 1-10 million cells by centrifugation and lyse them in 100-200 µL of ice-cold assay buffer.[4]
-
Centrifuge the homogenate or lysate at high speed (e.g., 10,000-15,000 x g for 10-15 minutes at 4°C) to pellet cellular debris.[4]
-
Collect the supernatant, which contains the this compound.
-
Deproteinize the sample using a 10 kDa spin filter if required by the downstream analytical method.[4]
-
Use the supernatant immediately or store at -80°C.
Analytical Methods and Protocols
Several methods are available for quantifying this compound, each with distinct advantages in terms of sensitivity, specificity, and throughput.
Enzymatic Assays (Colorimetric/Fluorometric)
These assays are widely available as commercial kits and are suitable for high-throughput screening. The principle involves the oxidation of this compound by xanthine oxidase (XO), which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colorimetric or fluorescent signal that is proportional to the amount of this compound present.[9]
This is a generalized protocol based on commercially available kits. Always refer to the specific manufacturer's instructions.[4][9][10]
-
Reagent Preparation : Prepare all reagents, including assay buffer, standards, and reaction mix, as described in the kit manual.
-
Standard Curve : Prepare a standard curve by serially diluting the provided xanthine or this compound standard in assay buffer. Typical ranges are 0-200 pmol/well for fluorometric assays and 0-20 nmol/well for colorimetric assays.[11][12]
-
Sample Plating : Add 50 µL of your prepared samples and standards to individual wells of a 96-well plate (black plates for fluorescence, clear plates for colorimetric).
-
Reaction Initiation : Add 50 µL of the Reaction Mix (containing xanthine oxidase, HRP, and the probe) to each well.
-
Incubation : Incubate the plate for 15-30 minutes at room temperature, protected from light.[9][10]
-
Measurement : Read the output on a microplate reader.
-
Calculation : Determine the concentration of this compound in your samples by comparing their readings to the standard curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and specific method for separating and quantifying this compound. Reversed-phase (RP) columns are typically used, and detection is commonly performed with a UV detector at wavelengths between 235 and 254 nm.[8]
This protocol is adapted from a validated method for the simultaneous analysis of uric acid, this compound, and creatinine in human urine.[8]
-
Sample Preparation : Add 100 µL of an internal standard (e.g., 250 µg/mL tyrosine) to 100 µL of urine sample. Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes.
-
Chromatographic Conditions :
-
HPLC System : Standard HPLC with UV detector.
-
Column : C18 reverse-phase column (e.g., 100 mm x 4.6 mm) with a C18 pre-column.
-
Mobile Phase : Isocratic elution with 20 mM potassium phosphate buffer (pH 7.25).[8]
-
Flow Rate : 0.40 mL/min.
-
Detection : UV at 235 nm.
-
Injection Volume : 20 µL of the supernatant from step 1.
-
-
Analysis : Run the samples and standards. This compound typically elutes at approximately 8.3 minutes under these conditions.[8] Quantify by comparing the peak area of this compound to that of the internal standard and referencing a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for this compound quantification. It is ideal for complex biological matrices or when very low concentrations need to be measured.
This protocol is based on a method for analyzing purine metabolites in biobanked urine.[13]
-
Sample Preparation :
-
Thaw frozen urine samples and vortex.
-
Dilute samples 12-fold with a sample diluent containing isotopically labeled internal standards (e.g., ¹³C₅-hypoxanthine).
-
Centrifuge for 10 minutes at 16,000 x g.
-
Mix 200 µL of the supernatant with 200 µL of acetonitrile (ACN) to precipitate proteins.
-
-
LC-MS/MS Conditions :
-
LC System : UHPLC system.
-
Column : HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase : Gradient elution using A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.[14]
-
Mass Spectrometer : Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for this compound and its labeled internal standard.
-
-
Analysis : Inject the prepared sample into the LC-MS/MS system. Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Data Summary: Method Comparison
The choice of method depends on the specific requirements of the study, such as sample type, required sensitivity, and available equipment.
| Method | Principle | Sample Types | Detection Limit | Linear Range | Advantages | Disadvantages |
| Colorimetric Enzymatic Assay | Enzyme-coupled color generation | Serum, Plasma, Urine, Tissues, Cells[10] | ~0.4 µM | 20 - 400 µM[10] | High-throughput, simple, rapid | Potential for interference from other substances in the sample |
| Fluorometric Enzymatic Assay | Enzyme-coupled fluorescence generation | Serum, Plasma, Urine, Tissues, Cells[9] | ~6.25 µM[9] (or 40 pmol/well[11]) | 0 - 20 µM[10] | High sensitivity (~10x more than colorimetric), high-throughput | Higher background from native sample fluorescence |
| HPLC-UV | Chromatographic separation, UV absorbance | Plasma, Urine[8][15] | ~100 ng/mL (~0.7 µM)[15] | 0.25 - 5 µg/mL[15] | Robust, specific, can measure multiple analytes simultaneously[8] | Lower sensitivity than MS, requires specialized equipment |
| LC-MS/MS | Chromatographic separation, mass detection | Serum, Urine, Tissues[14][16] | ~0.02 µM[13] | 0.02 - 11.7 µM[13] | Very high sensitivity and specificity, gold standard | High cost, complex instrumentation and method development |
| Biosensors | Enzyme immobilization, electrochemical/optical detection | Meat, Brain Dialysate[17][18] | ~1.0 µM[17] | Up to 316 µM[19] | Potential for point-of-care and real-time analysis, low cost[18] | Can have issues with stability and reproducibility |
Disclaimer: These protocols are intended for guidance and educational purposes. Researchers should validate all methods in their own laboratories and always consult the specific instructions provided with commercial kits and equipment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000157) [hmdb.ca]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Metabolism and salvage of adenine and this compound by myocytes isolated from mature rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma and blood assay of xanthine and this compound by gas chromatography-mass spectrometry: physiological variations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, this compound, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Xanthine/Hypoxanthine Assay Kit Sufficient for 100 Colorimetric or Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Xanthine, Uric Acid & this compound Analyzed with LCMS - AppNote [mtc-usa.com]
- 15. An HPLC method for determination of inosine and this compound in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of uric acid, xanthine and this compound in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 19. Fibre-optic biosensor for this compound and xanthine based on a chemiluminescence reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3H]-Hypoxanthine Incorporation Assay for Parasite Viability and Drug Screening
Introduction
The [3H]-hypoxanthine incorporation assay is a highly sensitive and robust method used to determine the viability and proliferation of purine-auxotrophic organisms, most notably the malaria parasite Plasmodium falciparum. This technique is considered a "gold standard" for in vitro antimalarial drug susceptibility testing.[1][2] P. falciparum lacks the ability to synthesize purines de novo and therefore relies on salvaging them from the host erythrocyte.[3][4][5][6] Radiolabeled hypoxanthine, a crucial precursor for DNA and RNA synthesis, is supplied to the parasite culture. The amount of incorporated [3H]-hypoxanthine into the parasite's nucleic acids is directly proportional to the rate of parasite growth and proliferation.[2] A reduction in the incorporation of [3H]-hypoxanthine in the presence of a test compound indicates an inhibitory effect on parasite viability.
These application notes provide a detailed protocol for utilizing the [3H]-hypoxanthine incorporation assay for screening and characterizing anti-malarial compounds.
Principle of the Assay
Plasmodium falciparum resides within human erythrocytes and actively scavenges purines from the host cell to synthesize its own nucleic acids. The purine salvage pathway allows the parasite to convert this compound into inosine monophosphate (IMP), which is then further metabolized to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of DNA and RNA. By introducing tritiated ([3H]) this compound into the culture medium, researchers can quantify the rate of nucleic acid synthesis. Test compounds that inhibit parasite growth will lead to a decrease in the amount of incorporated radiolabel compared to untreated controls.
Relevant Signaling Pathway: Purine Salvage in Plasmodium falciparum
The following diagram illustrates the key steps in the purine salvage pathway utilized by P. falciparum.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| P. falciparum culture (e.g., 3D7, Dd2, W2) | ATCC or BEI Resources | MRA-102G | 37°C, gas incubator |
| Human Erythrocytes (O+) | Local Blood Bank | N/A | 4°C |
| RPMI 1640 Medium, with L-glutamine, without this compound | Gibco | 27016021 | 4°C |
| Albumax II | Gibco | 11021037 | 4°C |
| HEPES (25 mM) | Sigma-Aldrich | H4034 | Room Temperature |
| Sodium Bicarbonate | Sigma-Aldrich | S5761 | Room Temperature |
| Gentamicin | Gibco | 15750060 | 4°C |
| [3H]-Hypoxanthine | PerkinElmer | NET177001MC | -20°C |
| Test Compounds | N/A | N/A | As per compound |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well flat-bottom culture plates | Corning | 3599 | Room Temperature |
| Scintillation Fluid (e.g., Ultima Gold) | PerkinElmer | 6013329 | Room Temperature |
| Scintillation Vials or Plates | N/A | N/A | Room Temperature |
| Cell Harvester | PerkinElmer | FilterMate | N/A |
| Glass Fiber Filters | PerkinElmer | 1450-421 | Room Temperature |
Experimental Workflow
The following diagram outlines the major steps of the [3H]-hypoxanthine incorporation assay.
Step-by-Step Protocol
1. Preparation of Complete Culture Medium (CCM):
-
Prepare RPMI 1640 medium supplemented with 25 mM HEPES, 0.5% Albumax II, and 10 µg/mL gentamicin.
-
Crucially, for this assay, use RPMI 1640 medium that does not contain this compound.
2. Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes in CCM at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
For the assay, it is recommended to use asynchronous cultures, predominantly in the ring stage.
3. Preparation of Assay Plates:
-
Prepare serial dilutions of the test compounds in CCM in a separate 96-well plate. The final concentration of DMSO should not exceed 0.5%.
-
Dispense the diluted compounds into a 96-well flat-bottom assay plate. Include wells for positive controls (parasitized red blood cells without any drug) and negative controls (uninfected red blood cells).
4. Assay Initiation:
-
Dilute the asynchronous parasite culture to a starting parasitemia of 0.5% at a 2% hematocrit in CCM.[7][8]
-
Add the parasite suspension to each well of the assay plate containing the pre-dispensed compounds.[7][8]
-
Incubate the plates for 24 hours under standard culture conditions.[1][7][8]
5. Radiolabeling:
-
After the initial 24-hour incubation, add [3H]-hypoxanthine to each well. A typical concentration is 0.5 µCi per well.
-
Return the plates to the incubator and continue incubation for an additional 24 hours.[1][7][8]
6. Cell Harvesting and Measurement:
-
After the second incubation period, lyse the cells by freezing the plates at -20°C or -80°C, followed by thawing.
-
Using a cell harvester, aspirate the contents of each well and transfer them onto a glass fiber filter mat.
-
Wash the filters extensively with distilled water to remove any unincorporated [3H]-hypoxanthine.
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation bag or cut out individual filter discs and place them in scintillation vials.
-
Add scintillation fluid and measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.
Data Presentation and Analysis
The raw data will be in the form of CPM for each well. The percent inhibition of parasite growth for each compound concentration is calculated as follows:
% Inhibition = [ 1 - (CPMtest - CPMnegative) / (CPMpositive - CPMnegative) ] x 100
Where:
-
CPMtest is the mean CPM from wells with the test compound.
-
CPMpositive is the mean CPM from wells with parasitized RBCs and no drug.
-
CPMnegative is the mean CPM from wells with uninfected RBCs.
The 50% inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Grafit).[1]
Example Data Summary
The following table summarizes hypothetical results for two test compounds compared to a standard antimalarial drug, Chloroquine.
| Compound | Concentration (nM) | Mean CPM (± SD) | % Inhibition | IC50 (nM) |
| No Drug Control | 0 | 25,430 (± 1,250) | 0 | - |
| Uninfected RBCs | 0 | 215 (± 45) | - | - |
| Compound A | 1 | 22,150 (± 980) | 13.0 | 15.2 |
| 3 | 18,540 (± 1,100) | 27.3 | ||
| 10 | 13,280 (± 850) | 48.2 | ||
| 30 | 6,540 (± 560) | 75.0 | ||
| 100 | 1,890 (± 210) | 93.4 | ||
| Compound B | 10 | 24,870 (± 1,300) | 2.2 | > 1000 |
| 30 | 23,560 (± 1,150) | 7.4 | ||
| 100 | 21,980 (± 1,050) | 13.7 | ||
| 300 | 19,870 (± 990) | 22.1 | ||
| 1000 | 16,430 (± 870) | 35.7 | ||
| Chloroquine | 1 | 23,890 (± 1,200) | 6.1 | 8.5 |
| 3 | 19,120 (± 1,000) | 25.0 | ||
| 10 | 11,560 (± 780) | 55.0 | ||
| 30 | 4,320 (± 450) | 83.8 | ||
| 100 | 980 (± 150) | 97.0 |
Conclusion
The [3H]-hypoxanthine incorporation assay remains a cornerstone for antimalarial drug discovery and resistance monitoring. Its high sensitivity, reproducibility, and direct measurement of a critical metabolic pathway in Plasmodium falciparum make it an invaluable tool for researchers. While it involves the use of radioisotopes, adaptations such as the scintillation proximity assay (SPA) have been developed to increase throughput and reduce handling.[1][8] Careful execution of the protocol outlined in these notes will ensure the generation of reliable and high-quality data for the assessment of antimalarial compounds.
References
- 1. Development of a Novel High-Density [3H]this compound Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Purine Metabolism in Plasmodium Falciparum as a Drug Target for Malaria - ProQuest [proquest.com]
- 4. Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: The Role of Hypoxanthine in HAT Medium for Hybridoma Selection
Introduction
Hybridoma technology is a foundational method for the production of monoclonal antibodies (mAbs), which are critical tools in research, diagnostics, and therapeutics.[1][2] The process involves the fusion of an antibody-producing B lymphocyte with an immortal myeloma cell line to generate a hybridoma cell capable of continuous proliferation and secretion of a specific antibody.[3][4] A pivotal step in this technology is the selective elimination of unfused parental cells and the isolation of viable hybridoma cells. This is accomplished using a specialized cell culture medium known as HAT medium, which contains Hypoxanthine, Aminopterin, and Thymidine.[2][5][6] This application note details the critical role of this compound within the HAT selection system and provides comprehensive protocols for its use in hybridoma technology.
The Principle of HAT Selection
Mammalian cells can synthesize the nucleotides required for DNA replication and cell division through two primary metabolic pathways: the de novo pathway and the salvage pathway.[1][7][8]
-
De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules like amino acids and carbon dioxide.[7][8] A key enzyme in this process is dihydrofolate reductase (DHFR), which is essential for the synthesis of purines and thymidine.[3][5]
-
Salvage Pathway: This energy-efficient pathway recycles pre-existing bases and nucleosides from the breakdown of nucleic acids.[7][9][10] Two critical enzymes in this pathway are this compound-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).[5][11]
The HAT medium leverages these two pathways to select for successfully fused hybridoma cells.[12]
-
Aminopterin: This component is a potent inhibitor of the DHFR enzyme, effectively blocking the de novo nucleotide synthesis pathway.[3][5] Consequently, all cells grown in HAT medium must rely on the salvage pathway to survive.[3]
-
This compound and Thymidine: These are the essential precursors for the salvage pathway. This compound is a purine derivative that HGPRT converts into inosine monophosphate (IMP), a precursor for purine synthesis.[5][13] Thymidine is a deoxynucleoside that TK phosphorylates to form thymidine monophosphate (TMP), a necessary component for DNA synthesis.[5][13]
The selection process is effective due to the specific genetic characteristics of the fusion partners:[1]
-
Myeloma Cells: The myeloma cell lines used for fusion are genetically engineered to be deficient in the HGPRT enzyme (HGPRT-).[1][3][6] Therefore, in HAT medium, their de novo pathway is blocked by aminopterin, and their non-functional salvage pathway cannot utilize the supplied this compound. This inability to produce nucleotides leads to their death.[1][2]
-
B Lymphocytes: Spleen cells (B lymphocytes) possess a functional HGPRT enzyme but have a limited lifespan in culture and die off naturally.[1][3]
-
Hybridoma Cells: A successful fusion of an HGPRT+ B lymphocyte and an immortal HGPRT- myeloma cell results in a hybridoma that inherits immortality from the myeloma cell and a functional HGPRT gene from the B lymphocyte.[1][3] This allows the hybridoma to utilize the this compound and thymidine in the medium via the salvage pathway, bypassing the aminopterin block and enabling its survival and proliferation.[1][12]
Quantitative Data Summary
The concentrations of the components in HAT medium are critical for effective selection. The table below summarizes the standard concentrations for a 50x stock solution and the final 1x working concentration in the cell culture medium.
| Component | 50x Stock Concentration | Final (1x) Working Concentration | Molar Mass ( g/mol ) | Amount in 10ml of 50x Stock |
| This compound | 5 mM | 100 µM | 136.11 | 6.8 mg |
| Aminopterin | 0.05 mM | 0.4 µM | 440.4 | 0.088 mg |
| Thymidine | 0.8 mM | 16 µM | 242.23 | 1.94 mg |
| Data sourced from a representative commercial data sheet.[11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biochemical mechanism of HAT selection and the general workflow for hybridoma production.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 5. HAT medium - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. difference.wiki [difference.wiki]
- 8. differencebetween.com [differencebetween.com]
- 9. quora.com [quora.com]
- 10. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
- 12. Selecting hybridoma cell using HAT method [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
Application Note: Hypoxanthine as a Robust Biomarker for Meat and Fish Freshness
Audience: Researchers, scientists, and drug development professionals.
Introduction The assessment of meat and fish freshness is critical for food safety and quality control. Traditional methods often rely on sensory evaluation, which can be subjective.[1] Biochemical markers provide a quantitative and objective alternative. Among these, hypoxanthine (Hx), a degradation product of adenosine triphosphate (ATP), has emerged as a reliable indicator of freshness.[2][3] After an animal's death, ATP in the muscle tissue undergoes a series of enzymatic reactions, leading to the accumulation of this compound.[4][5] The concentration of Hx correlates directly with the duration and temperature of storage, making it an excellent biomarker for post-mortem age and spoilage.[2][6] This document provides detailed protocols and data for the application of this compound as a freshness biomarker.
Biochemical Pathway: ATP Degradation
Post-mortem, the cessation of blood circulation halts the oxygen supply to muscle tissue, leading to the anaerobic degradation of ATP. This enzymatic cascade proceeds as follows: ATP → Adenosine Diphosphate (ADP) → Adenosine Monophosphate (AMP) → Inosine Monophosphate (IMP) → Inosine (HxR) → this compound (Hx).[2][3] IMP is associated with the desirable fresh flavor of meat and fish, while its degradation product, this compound, contributes to bitterness and "off-tastes".[4][7] Further oxidation of this compound by xanthine oxidase produces xanthine and uric acid.[3]
Caption: Post-mortem ATP degradation pathway in meat and fish muscle.
Data Presentation: Quantitative Freshness Indicators
The concentration of this compound is a direct measure of freshness. Another widely used index is the K-value, which represents the ratio of inosine and this compound to the total ATP-related compounds.[1][8] A lower K-value indicates a fresher product.[9]
Table 1: this compound (Hx) Concentration as a Freshness Indicator in Fish
| Fish Species | Freshness Level | Hx Concentration | Reference |
|---|---|---|---|
| General | Fresh | < 10 µM | [10] |
| General | Spoilage Begins | > 102 mg/kg | [11] |
| General | Spoiled | > 144 mg/kg | [11] |
| Mylopharyngodon piceus | Fresh | ≤ 72 mg/kg | [12] |
| Mylopharyngodon piceus | Sub-fresh | > 72 to ≤ 118 mg/kg | [12] |
| Mylopharyngodon piceus | Spoiled | > 118 mg/kg | [12] |
| Salmon | Fresh | < 10 µM | [10] |
| Salmon | Spoiled | > 10-20 µM | [10] |
| Sea bass | Fresh (0-6h at RT) | < 82 mg/kg (< 529 µM) | [12] |
| Sea bass | Sub-fresh (6-12h at RT) | 82-115 mg/kg | [12] |
| Sea bass | Spoiled (>12h at RT) | > 115 mg/kg | [12] |
| Stolephorus commersonnii | Initial (Fresh) | 1.45 mg/100 g | [2] |
| Stolephorus commersonnii | 30 days at -4°C | 7.05 mg/100 g |[2] |
Table 2: K-Value as a Fish Freshness Indicator
| K-Value (%) | Freshness Assessment | Recommended Use | Reference |
|---|---|---|---|
| Up to 20% | Very Fresh | Suitable for raw consumption (sashimi) | [13] |
| 20 - 40% | Good Freshness | Edible | [13] |
| 40 - 60% | Reduced Freshness | Suitable for cooking (simmered or grilled) | [13] |
| > 60% | Decomposed | Not suitable for consumption |[13] |
Experimental Protocols
Accurate determination of this compound can be achieved through various methods, most notably High-Performance Liquid Chromatography (HPLC) and enzyme-based biosensors.
Protocol 1: Determination of this compound by HPLC
This protocol describes a common method for extracting and quantifying ATP-related compounds from fish muscle using HPLC.[9][14]
1. Reagents and Materials
-
Perchloric acid (PCA), 5-7.5% solution
-
Potassium hydroxide (KOH) for neutralization
-
HPLC-grade water
-
Mobile phase (e.g., phosphate buffer)
-
This compound standard (Sigma-Aldrich or equivalent)
-
Homogenizer (e.g., Waring blender)
-
Centrifuge and 50 mL tubes
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase or a multimode column like Shodex Asahipak GS-320 HQ)[9][14]
2. Sample Preparation and Extraction
-
Weigh approximately 1-15 g of frozen fish or meat muscle into a 50 mL centrifuge tube.[9][14]
-
Add 20-30 mL of cold 5-7.5% perchloric acid (or trichloroacetic acid).[9][14]
-
Homogenize at high speed for 1-2 minutes until a uniform slurry is formed.
-
Centrifuge the homogenate at a specified speed (e.g., 4000 rpm for 15 minutes) at 4°C.
-
Filter the supernatant through Whatman No. 1 filter paper.[14]
-
Neutralize the clear extract by slowly adding KOH. The endpoint is the formation of a precipitate (potassium perchlorate).
-
Allow the sample to stand in an ice bath for 30 minutes to ensure complete precipitation.
-
Centrifuge again to pellet the precipitate.
-
Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial. The extract is now ready for analysis.[9]
3. HPLC Analysis
-
Column: Shodex Asahipak GS-320 HQ or equivalent C18 column.[9]
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: Typically 0.6 - 1.0 mL/min.
-
Detection: UV detector set at 250-254 nm.[15]
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a standard curve using known concentrations of this compound. Calculate the Hx concentration in the sample by comparing its peak area to the standard curve.[9]
Protocol 2: Determination of this compound with a Colorimetric Biosensor
This protocol outlines a general procedure for a one-step colorimetric biosensor for rapid freshness assessment.[12][16]
1. Principle This method uses the enzyme xanthine oxidase (XOD), which catalyzes the oxidation of this compound.[17] In the presence of a chromogenic substrate (like nitro blue tetrazolium chloride - NBT, or 3,3′,5,5′-tetramethylbenzidine - TMB), the reaction produces a visible color change, the intensity of which is proportional to the this compound concentration.[12][17]
2. Materials
-
Biosensor strip/platform containing immobilized Xanthine Oxidase (XOD) and a chromogenic substrate.[17]
-
Sample extraction buffer (e.g., distilled water or phosphate buffer).[12]
-
Homogenizer or mortar and pestle.
-
Microplate reader or a smartphone with a color analysis app for quantitative results.[11]
3. Procedure
-
Prepare a sample extract as described in Protocol 1 (Steps 2.1-2.3), but using distilled water or a simple buffer instead of acid.[12][16] A 1:10 ratio of sample to water is common.
-
Apply a small, defined volume of the liquid extract directly onto the detection zone of the biosensor strip.
-
Allow the enzymatic reaction to proceed for a specified incubation time (e.g., 5-10 minutes) at room temperature.[12][18]
-
Observe the color change.
-
For quantitative analysis, measure the absorbance at the appropriate wavelength (e.g., 652 nm for TMB) using a microplate reader or capture an image with a smartphone for analysis with a dedicated app.[11][12]
-
Determine the this compound concentration by comparing the color intensity or absorbance value to a pre-established calibration curve.
Workflow and Method Comparison
Caption: General experimental workflow for this compound determination.
Comparison of Methods
-
HPLC: Considered a gold-standard method, offering high accuracy, sensitivity, and the ability to quantify multiple ATP-related compounds simultaneously.[9] However, it requires expensive equipment, trained personnel, and involves time-consuming sample preparation.[4]
-
Biosensors: Offer significant advantages in terms of speed, portability, cost-effectiveness, and ease of use, making them ideal for on-site and rapid screening.[11][17][19] While their accuracy is continually improving, they may have lower precision compared to HPLC and can be susceptible to interference from other substances in the sample matrix.[4]
References
- 1. eafta.org [eafta.org]
- 2. scialert.net [scialert.net]
- 3. Assessing Meat Freshness via Nanotechnology Biosensors: Is the World Prepared for Lightning-Fast Pace Methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
- 5. The importance of ATP-related compounds for the freshness and flavor of post-mortem fish and shellfish muscle: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. shodex.com [shodex.com]
- 9. shodex.com [shodex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 12. frontiersin.org [frontiersin.org]
- 13. sushiuniversity.jp [sushiuniversity.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. One-Step and Colorimetric Detection of Fish Freshness Indicator this compound Based on the Peroxidase Activity of Xanthine Oxidase Grade I Ammonium Sulfate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paper-Based Enzyme Biosensor for One-Step Detection of this compound in Fresh and Degraded Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Review on Xanthine Oxidase-Based Electrochemical Biosensors: Food Safety and Quality Control Applications [mdpi.com]
Application Note: Quantitative Analysis of Hypoxanthine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxanthine, a naturally occurring purine derivative, is a critical intermediate in purine metabolism.[1] Altered levels of this compound have been implicated in various pathological conditions, including ischemic stroke, gout, and metabolic diseases, making it a significant biomarker for disease diagnosis and therapeutic monitoring.[2][3][4] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is robust, reproducible, and suitable for high-throughput analysis in clinical and research settings.
Introduction
This compound is a key metabolite in the purine salvage pathway, where it is converted to inosine monophosphate (IMP) by the enzyme this compound-guanine phosphoribosyltransferase (HGPRT).[4] Alternatively, it can be oxidized to xanthine and subsequently to uric acid by xanthine oxidase (XO).[2][4] Dysregulation of this pathway can lead to the accumulation or depletion of this compound, reflecting underlying metabolic stress or disease. LC-MS/MS offers superior sensitivity and specificity for the quantification of small molecules like this compound in complex biological matrices such as urine, plasma, and vitreous humor.[5][6] This document outlines a comprehensive LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data.
Signaling Pathway
The following diagram illustrates the central role of this compound in the purine metabolism pathway.
Caption: Purine metabolism pathway highlighting the role of this compound.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below.
Caption: General workflow for this compound quantification by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard
-
Isotopically labeled internal standard (e.g., 13C5-Hypoxanthine)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium acetate
-
Biological matrix (e.g., human urine, plasma)
Sample Preparation (Urine)
This protocol is adapted from a method for analyzing purine metabolites in urine.[5]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute 22 µL of urine with 242 µL of a sample diluent containing the internal standard (13C5-hypoxanthine at a final concentration of 2.1 µM).[5]
-
Vortex the mixture thoroughly.
-
Add 200 µL of 100% acetonitrile to precipitate proteins.[5]
-
Centrifuge the samples at 16,000 x g for 10 minutes.[5]
-
Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
Sample Preparation (Plasma/Serum)
A general protein precipitation method is effective for plasma or serum samples.[7]
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Method
Liquid Chromatography
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often preferred for retaining and separating polar compounds like this compound.[5]
| Parameter | Condition |
| Column | SeQuant ZIC-HILIC, 150 x 2.1 mm, 3.5 µm[5] or Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 100mm[8] |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH 5[5] or 0.1% Formic Acid in DI Water[8] |
| Mobile Phase B | 100% Acetonitrile[5] or 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[5] or 0.4 mL/min[8] |
| Injection Volume | 1 µL[5] |
| Column Temperature | 40°C[5] |
| Gradient | A steep gradient from high organic to high aqueous is typically used.[5] |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | This compound | 13C5-Hypoxanthine (IS) |
| Precursor Ion (m/z) | 137.0458[8] | 142.0 (calculated) |
| Product Ion (m/z) | 119.0 (example) | 124.0 (example) |
| Cone Voltage (V) | 30[9] | 30 (to be optimized) |
| Collision Energy (eV) | 15-25 (to be optimized) | 15-25 (to be optimized) |
Quantitative Data Summary
The following tables summarize the performance characteristics of published LC-MS/MS methods for this compound quantification.
Table 1: Method Validation Parameters
| Parameter | Urine Analysis[5][10] | SXT Injection Analysis[9][11] |
| Linearity Range | Not explicitly stated, but validated for biological levels | 10 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 1% | < 5% |
| Inter-day Precision (%CV) | < 10% | < 6% |
| Recovery (%) | Not explicitly stated | 98.7% - 103.5% |
Table 2: MRM Transitions for Purine Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 137.0458 | Not specified | [8] |
| Xanthine | 153.0407 | Not specified | [8] |
| Uric Acid | 169.0356 | 123.9 / 96.0 | [8][12] |
| Allantoin | 156.9 | 113.9 / 96.9 | [12] |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The protocol, including sample preparation and instrument parameters, is designed to be easily implemented in a research or clinical laboratory. The high sensitivity and specificity of this method make it an invaluable tool for investigating the role of this compound in health and disease, and for supporting drug development programs targeting purine metabolism.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000157) [hmdb.ca]
- 2. This compound is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of this compound and lactic acid levels in vitreous humor for the estimation of post-mortem interval (PMI) using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine, Uric Acid & this compound Analyzed with LCMS - AppNote [mtc-usa.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for an Electrochemical Biosensor for Hypoxanthine Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of an electrochemical biosensor for the detection of hypoxanthine. This technology is pivotal for applications ranging from food freshness assessment to clinical diagnostics.
Principle of Detection
The electrochemical detection of this compound is primarily based on the enzymatic activity of xanthine oxidase (XOx).[1][2][3] XOx catalyzes the oxidation of this compound to xanthine and subsequently to uric acid. In this process, molecular oxygen is consumed, and hydrogen peroxide (H₂O₂) is produced.[1] The biosensor's principle lies in the electrochemical transduction of this biological reaction into a measurable electrical signal.[1]
There are several electrochemical strategies to monitor this reaction:
-
Detection of Hydrogen Peroxide (H₂O₂) Production: The most common method involves the oxidation or reduction of the enzymatically generated H₂O₂ at an electrode surface.[1] The resulting current is directly proportional to the this compound concentration. Anodic detection typically occurs at potentials around +0.6 V vs. Ag/AgCl, while cathodic detection at lower potentials (around 0.0 V vs. Ag/AgCl) can minimize interferences from other electroactive species present in biological samples.[1]
-
Detection of Oxygen (O₂) Consumption: The decrease in dissolved oxygen concentration as it is consumed during the enzymatic reaction can be monitored amperometrically.[4]
-
Direct Electron Transfer (DET): In some advanced biosensors, direct electron transfer between the enzyme's active site and the electrode surface can be achieved, providing a more direct measurement of the enzymatic reaction.[1]
The overall enzymatic reaction catalyzed by xanthine oxidase is as follows: this compound + O₂ → Xanthine + H₂O₂ Xanthine + O₂ + H₂O → Uric Acid + H₂O₂
Signaling Pathway Diagram
The following diagram illustrates the enzymatic cascade and the principle of electrochemical detection.
Performance Characteristics of this compound Biosensors
The performance of an electrochemical biosensor is characterized by several key parameters. The table below summarizes the performance of various recently developed this compound biosensors, providing a comparative overview.
| Electrode Modification | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Stability | Reference |
| Xanthine Oxidase (XOx) on Carbon Film Electrode | Amperometry | Not Specified | 0.77 | Not Specified | [2] |
| XOx on Multi-Walled Carbon Nanotube (MWCNT) Modified Carbon Film Electrode | Amperometry | Not Specified | 0.75 | Not Specified | [2][5] |
| XOx immobilized on Nafion-coated Platinum Disc Electrode | Amperometry | 2.0 - 185 | Not Specified | Stable for at least 10 days | [6] |
| XOx on Nafion-paraquat Modified Glassy Carbon Electrode | Amperometry | 1 - 200 | Not Specified | 68% response after 32 days | [4] |
| XOx on Chitosan-Gold Nanoparticle (Ch-AuNP) Modified Microneedle Array | Amperometry | 5 - 50 and 50 - 200 | 2.18 | Not Specified | [7] |
| Molecularly Imprinted Polymer (MIP) on MWCNT/Carbon-Iron Oxide Modified GCE | Differential Pulse Voltammetry (DPV) | 2 - 50 µg/mL | 0.165 µg/mL | Not Specified | [8] |
| XOx on Polypyrrole-Polyvinylsulfonate on Platinum Electrode | Amperometry | 2.5 - 10 and 25 - 100 | 2.5 | 56% activity after 33 days | [1] |
| XOx and Uricase on Polypyrrole-p-toluenesulfonate on Platinum Electrode | Amperometry | 5 - 5000 | 5 | Not Specified | [1][9] |
Experimental Protocols
This section provides detailed protocols for the fabrication and testing of a this compound biosensor.
Apparatus and Reagents
-
Apparatus: Potentiostat/Galvanostat, electrochemical cell with a three-electrode system (working, reference, and counter electrodes), micropipettes, pH meter, sonicator, nitrogen gas cylinder.
-
Electrodes: Glassy Carbon Electrode (GCE), Platinum (Pt) electrode, or Screen-Printed Electrode (SPE). Ag/AgCl (saturated KCl) as the reference electrode and a platinum wire as the counter electrode.
-
Reagents: Xanthine oxidase (XOx) from buttermilk, this compound, xanthine, uric acid, glutaraldehyde (25% aqueous solution), chitosan, bovine serum albumin (BSA), Nafion (5% solution), phosphate buffer saline (PBS) of various pH values, potassium chloride (KCl), potassium ferricyanide (K₃[Fe(CN)₆]), and deionized water. Nanomaterials such as multi-walled carbon nanotubes (MWCNTs) or gold nanoparticles (AuNPs) can be used for electrode modification.[2][7]
General Workflow for Biosensor Fabrication and Testing
The following diagram outlines the general workflow for the fabrication of the biosensor and subsequent electrochemical measurements.
Protocol 1: Electrode Preparation and Cleaning
-
For GCE: Polish the electrode surface with 0.3 and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
Protocol 2: Electrode Modification with Nanomaterials (Example: MWCNTs)
-
Disperse a specific amount of MWCNTs (e.g., 1 mg/mL) in a suitable solvent like dimethylformamide (DMF) or a chitosan solution.
-
Sonicate the dispersion for at least 1 hour to ensure homogeneity.[5]
-
Drop-cast a small volume (e.g., 5-10 µL) of the MWCNT dispersion onto the cleaned electrode surface.
-
Allow the solvent to evaporate at room temperature or in a low-temperature oven.
Protocol 3: Enzyme Immobilization (Example: Cross-linking with Glutaraldehyde)
-
Prepare a solution of xanthine oxidase (e.g., 10 mg/mL) in PBS (pH 7.4).
-
Prepare a solution of bovine serum albumin (BSA) (e.g., 2.5%) in the same buffer, which acts as a stabilizing agent.
-
Mix the XOx solution, BSA solution, and a small amount of the nanomaterial dispersion (if used).
-
Drop-cast a small volume (e.g., 5 µL) of this mixture onto the modified electrode surface.
-
Expose the electrode to glutaraldehyde vapor (e.g., from a 2.5% solution) in a closed container for about 20-30 minutes to cross-link the enzymes.
-
Gently rinse the electrode with PBS to remove any unbound enzyme and reagents.
-
Store the fabricated biosensor at 4°C in PBS when not in use.
Protocol 4: Electrochemical Measurements
-
Set up the three-electrode system in an electrochemical cell containing a known volume of deoxygenated PBS (pH 7.4).
-
Apply the desired working potential (e.g., +0.6 V or -0.2 V vs. Ag/AgCl) and allow the background current to reach a steady state.[2][6]
-
Inject a known concentration of this compound standard solution into the cell with continuous stirring.
-
Record the change in current until a new steady state is achieved.
-
Repeat step 3 with successive additions of this compound to construct a calibration curve.
-
For real sample analysis (e.g., fish extract), prepare the sample by homogenizing the tissue in PBS, followed by centrifugation to remove solid debris. The supernatant can then be analyzed.[2][6]
Data Analysis and Interpretation
-
Calibration Curve: Plot the steady-state current response versus the concentration of this compound. The linear portion of this curve is the dynamic range of the biosensor.
-
Limit of Detection (LOD): The LOD is typically calculated as 3 times the standard deviation of the blank signal divided by the sensitivity (the slope of the linear portion of thecalibration curve).[7][10]
-
Selectivity: To assess selectivity, the biosensor's response to potential interfering species (e.g., uric acid, ascorbic acid, glucose, xanthine) should be measured and compared to the response for this compound.[11]
-
Stability: The long-term stability can be evaluated by measuring the biosensor's response to a fixed concentration of this compound periodically over several days or weeks.[1][4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Inactive enzyme; Poor enzyme immobilization; Incorrect applied potential. | Use fresh enzyme solution; Optimize immobilization protocol; Verify and optimize the working potential. |
| High background noise | Electrical interference; Contaminated buffer or electrode. | Use a Faraday cage; Prepare fresh buffer; Thoroughly clean the electrode and cell. |
| Poor reproducibility | Inconsistent electrode surface area or modification; Inhomogeneous enzyme layer. | Ensure consistent polishing and drop-casting volumes; Improve mixing of the enzyme solution. |
| Signal drift | Electrode fouling; Temperature fluctuations. | Use anti-fouling coatings (e.g., Nafion); Control the temperature of the electrochemical cell. |
By following these protocols and considering the performance metrics, researchers can successfully develop and validate an electrochemical biosensor for the sensitive and selective detection of this compound for various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Design of a new this compound biosensor: xanthine oxidase modified carbon film and multi-walled carbon nanotube/carbon film electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 4. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. thescipub.com [thescipub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecularly Imprinted Polymer-Based Electrochemical Sensor for Rapid and Selective Detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Characterize Limit of Detection (LOD) and Dynamic Range for Resonant Biosensors [eureka.patsnap.com]
- 11. Detection of xanthine in food samples with an electrochemical biosensor based on PEDOT:PSS and functionalized gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Indispensable Role of Hypoxanthine in Malaria Parasite Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful in vitro cultivation of Plasmodium falciparum, the deadliest malaria parasite, has been a cornerstone of malaria research for decades. This critical laboratory technique underpins our understanding of parasite biology and is the primary platform for the discovery and development of new antimalarial drugs. A key, and often indispensable, component of malaria culture medium is hypoxanthine. Plasmodium parasites are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from the host environment. This compound serves as a crucial precursor for the synthesis of nucleotides, which are essential for DNA and RNA replication and, consequently, for the parasite's survival and proliferation. These application notes provide a detailed overview of the critical applications of this compound in malaria parasite culture, complete with experimental protocols and quantitative data to guide researchers in their work.
Application 1: Essential Supplement for Asexual Stage Culture
This compound is a fundamental supplement in both serum-containing and serum-free media for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum. Its presence ensures robust parasite growth and multiplication.
Quantitative Data Summary: Media Formulations
The following tables summarize typical compositions of malaria culture media, highlighting the inclusion of this compound.
Table 1: Standard Serum-Containing Complete Medium (cRPMI)
| Component | Concentration | Purpose |
| RPMI 1640 | - | Basal medium with amino acids, vitamins, and salts |
| HEPES | 25 mM | pH buffering |
| Sodium Bicarbonate | 2 g/L | pH buffering (in CO2 incubator) |
| L-Glutamine | 2 mM | Amino acid source |
| D-Glucose | 2 g/L (additional) | Primary energy source |
| This compound | 0.005% (w/v) or ~0.367 mM | Purine precursor |
| Gentamicin | 25 µg/mL | Antibiotic to prevent bacterial contamination |
| Human Serum (Type A+) | 10% (v/v) | Source of lipids, growth factors, and other undefined essential components |
Table 2: Serum-Free Medium Formulation
| Component | Concentration | Purpose |
| RPMI 1640 | - | Basal medium |
| HEPES | 25 mM | pH buffering |
| Sodium Bicarbonate | 2.2 g/L | pH buffering |
| This compound | 0.005% (w/v) or ~0.367 mM | Purine precursor |
| L-Glutamine | 0.03% (w/v) | Amino acid source |
| Albumax I or II | 0.5% (w/v) | Lipid-rich bovine serum albumin; serum substitute |
| Gentamicin | 25 µg/mL | Antibiotic |
Table 3: Optimal this compound Concentration for P. falciparum Growth
| Parameter | Value | Reference |
| Optimal Concentration Range | 15 - 120 µM | [1][2] |
| Commonly Used Concentration | ~150 µM | [3] |
| Concentration in some protocols | 50 mg/L (~367 µM) |
Protocol: Preparation of Complete RPMI 1640 Medium (cRPMI) with this compound (1 L)
Materials:
-
RPMI 1640 powder (with L-glutamine and HEPES)
-
Sodium Bicarbonate (NaHCO₃)
-
This compound
-
Gentamicin solution (10 mg/mL)
-
Human Serum (Type A+, heat-inactivated)
-
Sterile, cell culture-grade water
-
Sterile 1 L bottle
-
0.22 µm sterile filter unit
Procedure:
-
In a sterile 1 L bottle, add approximately 900 mL of cell culture-grade water.
-
Add the RPMI 1640 powder as per the manufacturer's instructions.
-
Add 2 g of Sodium Bicarbonate.
-
Add 50 mg of this compound. Note: this compound may require initial dissolution in a small volume of 1 M NaOH before being added to the medium to ensure it fully dissolves.[4]
-
Stir until all components are completely dissolved.
-
Adjust the pH to 7.2-7.4 using 1 M HCl or 1 M NaOH.
-
Bring the final volume to 950 mL with sterile water.
-
Sterilize the medium by passing it through a 0.22 µm filter into a sterile container.
-
Aseptically add 50 mL of heat-inactivated human serum (for a final concentration of 5%).
-
Aseptically add 2.5 mL of a 10 mg/mL gentamicin stock solution (for a final concentration of 25 µg/mL).
-
Store the complete medium at 4°C for up to one month.
Application 2: Antimalarial Drug Susceptibility Testing
The incorporation of radiolabeled this compound, specifically [³H]-hypoxanthine, into the parasite's nucleic acids is a widely used and sensitive method for assessing parasite viability and growth. This forms the basis of the "gold standard" assay for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[3] The amount of incorporated radioactivity is directly proportional to parasite proliferation; thus, a reduction in incorporation in the presence of a drug indicates its inhibitory activity.
Quantitative Data Summary: Drug Susceptibility Assay Parameters
Table 4: Key Parameters for [³H]-Hypoxanthine Incorporation Assay
| Parameter | Typical Value |
| Plate Format | 96- or 384-well |
| Initial Parasitemia | 0.5% |
| Hematocrit | 2% |
| Drug Incubation Period | 24 hours |
| [³H]-Hypoxanthine Pulse | 0.1 - 0.5 µCi/well |
| [³H]-Hypoxanthine Incubation | 24 hours |
| Total Assay Duration | 48 hours |
Protocol: [³H]-Hypoxanthine Incorporation Assay for IC₅₀ Determination
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete culture medium (this compound-free for the final pulse step is recommended by some protocols to increase specific activity)
-
Test compounds (serially diluted)
-
[³H]-hypoxanthine (1 mCi/mL)
-
96-well flat-bottom culture plates
-
Cell harvester
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-dose a 96-well plate with serial dilutions of the test compounds. Include drug-free wells for positive control (100% growth) and wells with a known potent antimalarial (e.g., chloroquine for sensitive strains) for negative control (0% growth).
-
Parasite Preparation: Adjust a synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Incubation with Drug: Add 200 µL of the parasite suspension to each well of the pre-dosed plate. Incubate for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: Prepare a working solution of [³H]-hypoxanthine in culture medium. Add 0.5 µCi of [³H]-hypoxanthine in 25 µL of medium to each well.
-
Second Incubation: Incubate the plates for an additional 24 hours under the same conditions.
-
Harvesting: Freeze the plates at -20°C or -80°C to lyse the cells. Thaw the plates and harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The harvester will wash the filters to remove unincorporated radiolabel.
-
Scintillation Counting: Dry the filter mat and place it in a scintillation bag with scintillation fluid, or use a solid scintillant. Measure the radioactivity (counts per minute, CPM) for each spot on the filter mat using a microplate scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Purine salvage pathway in P. falciparum.
Caption: [³H]-Hypoxanthine drug susceptibility assay workflow.
Caption: Role of this compound in parasite culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel High-Density [3H]this compound Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Short-term metabolic adjustments in Plasmodium falciparum counter this compound deprivation at the expense of long-term viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorometric Assay for Measuring Xanthine and Hypoxanthine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorometric determination of xanthine and hypoxanthine levels in various biological samples. This highly sensitive method is crucial for studying purine metabolism, diagnosing related disorders, and in the development of therapeutic drugs.
Introduction
Xanthine and this compound are central intermediates in the purine catabolism pathway.[1] Altered levels of these oxypurines in biological fluids can be indicative of various pathological conditions, including xanthinuria, a rare genetic disorder caused by xanthine oxidase deficiency, which can lead to renal failure.[1][2][3] Furthermore, monitoring xanthine and this compound concentrations is essential in preclinical and clinical studies for drugs targeting enzymes involved in purine metabolism, such as xanthine oxidase inhibitors used in the treatment of gout.[2] Fluorometric assays offer a highly sensitive and high-throughput method for quantifying these analytes in samples such as tissue, cells, and body fluids.[1]
Assay Principle
The fluorometric assay for xanthine and this compound is based on a coupled enzymatic reaction. In the presence of xanthine oxidase, both this compound and xanthine are oxidized to uric acid, with the concomitant production of hydrogen peroxide (H₂O₂).[4] The generated H₂O₂ then reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product, such as resorufin.[4][5] The fluorescence intensity is directly proportional to the amount of xanthine and this compound in the sample.
Quantitative Data Summary
The performance of commercially available fluorometric assay kits for xanthine and this compound can vary. The following table summarizes key quantitative parameters from different kits to aid in assay selection and data comparison.
| Parameter | Kit A (Sigma-Aldrich) | Kit B (Cayman Chemical) | Kit C (Abcam) | Kit D (Cell Biolabs) | Kit E (TCI) |
| Detection Method | Fluorometric / Colorimetric | Fluorometric / Colorimetric | Fluorometric / Colorimetric | Fluorometric | Fluorometric / Colorimetric |
| Fluorometric Range | 40-200 pmol/well | Not Specified | 0.4 µM detection limit | 6.25 µM detection limit | Up to 20 µM |
| Excitation (λex) | 535 nm | 535 nm | 535 nm | Not Specified | 520-550 nm |
| Emission (λem) | 587 nm | 587 nm | 587 nm | Not Specified | 585-595 nm |
| Sample Types | Tissue, cells, body fluids | Plasma, serum, tissue homogenates | Tissues/cells, body fluids | Biological samples | Biological samples |
Experimental Protocols
This section provides a detailed, generalized protocol for the fluorometric measurement of xanthine and this compound. This protocol is based on the common methodologies of commercially available kits and may require optimization for specific sample types and experimental conditions.
Materials and Reagents
-
96-well black microtiter plates suitable for fluorescence measurements
-
Fluorescence microplate reader
-
Xanthine/Hypoxanthine Assay Buffer
-
Xanthine Oxidase
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Horseradish Peroxidase (HRP)
-
Xanthine Standard Solution
-
Samples (e.g., serum, plasma, tissue homogenates)
-
Deionized water
-
(Optional) 10 kDa cut-off spin filters for sample deproteinization
Experimental Workflow
Detailed Methodologies
1. Reagent Preparation
-
1X Assay Buffer: If a concentrated stock (e.g., 10X) is provided, dilute it with deionized water to a 1X working concentration.[4][6]
-
Xanthine Standard Solution: Prepare a stock solution of xanthine. For a fluorometric assay, a typical starting concentration for the standard curve is 200 µM, which can be made by diluting a 20 mM stock solution.[6]
-
Reaction Mixture: Prepare the reaction mixture fresh for each experiment. For each well, this typically contains the assay buffer, fluorometric probe, HRP, and xanthine oxidase. The exact volumes and concentrations will be specified in the kit manual.[4] Keep the reaction mixture on ice and protected from light.
2. Standard Curve Preparation
-
Prepare a series of dilutions of the xanthine standard solution in 1X Assay Buffer.
-
A typical standard curve for a fluorometric assay may range from 0 to 20 µM.[7]
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.[6]
3. Sample Preparation
-
Serum and Plasma: Samples should be deproteinized to avoid interference from endogenous enzymes. This can be achieved by passing the samples through a 10 kDa cut-off spin filter.[8]
-
Urine: Urine samples may be used directly or diluted with 1X Assay Buffer.[8]
-
Tissue Homogenates: Homogenize 10-100 mg of tissue in 100-1000 µL of ice-cold 1X Assay Buffer.[1][8] Centrifuge the homogenate at 10,000-12,000 x g for 5-15 minutes at 4°C.[1][8] Collect the supernatant for the assay.
-
Add 50 µL of the prepared samples to separate wells of the 96-well plate.[6] For each sample, it is recommended to prepare two wells: one for the total xanthine/hypoxanthine measurement and another for background fluorescence (without xanthine oxidase).[4]
4. Assay Procedure
-
To the wells containing the standards and samples, add 50 µL of the freshly prepared reaction mixture.[6]
-
For the background control wells for each sample, add a reaction mixture that does not contain xanthine oxidase.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm and λem = 587 nm).[2]
5. Data Analysis
-
Subtract the fluorescence reading of the zero standard (blank) from all standard and sample readings.
-
For each sample, subtract the fluorescence reading of the background control well (without xanthine oxidase) from the well with the complete reaction mixture. This net fluorescence value corresponds to the xanthine and this compound in the sample.
-
Plot the fluorescence values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of xanthine/hypoxanthine in the samples by interpolating their net fluorescence values from the standard curve.
-
The final concentration should be adjusted for any dilution factors used during sample preparation.
Applications in Drug Development
Fluorometric assays for xanthine and this compound are valuable tools in various stages of drug development:
-
Target Validation: Investigating the role of purine metabolism in disease models.
-
High-Throughput Screening (HTS): Screening large compound libraries for inhibitors of enzymes like xanthine oxidase.
-
Lead Optimization: Characterizing the potency and selectivity of lead compounds.
-
Pharmacodynamic (PD) Studies: Assessing the in vivo efficacy of drug candidates by measuring changes in xanthine and this compound levels in biological fluids.
-
Toxicology Studies: Evaluating the off-target effects of drugs on purine metabolism.
The high sensitivity, simplicity, and adaptability to a high-throughput format make this fluorometric assay a robust method for advancing research and development in areas where purine metabolism is a key focus.
References
- 1. abcam.com [abcam.com]
- 2. Xanthine/Hypoxanthine Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 3. Amplite® Fluorimetric Xanthine Oxidase Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Inducing Hyperuricemia in Mice Using Hypoxanthine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a murine model of hyperuricemia using hypoxanthine. This model is crucial for studying the pathophysiology of hyperuricemia-related diseases such as gout, nephropathy, and cardiovascular conditions, as well as for the preclinical evaluation of novel therapeutic agents. The protocols detailed below are based on established methodologies and offer options for inducing both acute and chronic hyperuricemia.
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a metabolic disorder of significant clinical importance.[1][2][3] While humans and higher primates lack a functional uricase enzyme, which breaks down uric acid, most other mammals, including mice, possess this enzyme.[4] This necessitates the use of a uricase inhibitor, such as potassium oxonate, in conjunction with a purine precursor like this compound to successfully establish a hyperuricemic state in mice that mimics the human condition.[1][2][3][4] this compound serves as a substrate for xanthine oxidase, leading to the production of uric acid.[5][6] The co-administration of potassium oxonate prevents the subsequent degradation of the newly synthesized uric acid, resulting in its accumulation in the bloodstream.[4][5]
Key Signaling Pathway: Purine Metabolism and Uric Acid Production
The central pathway in this model involves the metabolic conversion of purines into uric acid. This compound is a key intermediate in this process. The enzyme xanthine oxidase (XOD) catalyzes the oxidation of this compound to xanthine and then to uric acid.[6] In the experimental model, the inhibition of uricase by potassium oxonate is critical to prevent the conversion of uric acid to the more soluble allantoin, thereby inducing hyperuricemia.
Figure 1. Purine metabolism pathway in the this compound-induced hyperuricemia model.
Experimental Protocols
The following protocols outline methods for inducing acute and chronic hyperuricemia in mice. It is essential to adhere to institutional guidelines for animal care and use throughout these procedures.
General Animal Husbandry
-
Species: Male C57BL/6 or Kunming mice are commonly used.[4]
-
Age: 8-10 weeks old.[4]
-
Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[4]
-
Acclimatization: Allow for an acclimatization period of at least one week before commencing experiments.[4]
Protocol 1: Acute Hyperuricemia Model
This model is suitable for rapid screening of anti-hyperuricemic compounds and for studying the immediate effects of elevated uric acid.
Materials:
-
This compound
-
Potassium Oxonate
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na, or 1.0% PEG400)[4][7]
-
Sterile 0.9% Saline Solution
-
Gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection supplies
Procedure:
-
Preparation of Reagents:
-
Prepare a suspension of potassium oxonate in the chosen vehicle.
-
Prepare a separate suspension of this compound in the vehicle.
-
-
Administration:
-
Administer potassium oxonate via intraperitoneal (i.p.) injection or oral gavage.
-
One hour after potassium oxonate administration, administer this compound via i.p. injection or oral gavage.[4]
-
-
Blood Sampling:
-
Analysis:
-
Analyze serum uric acid levels using a commercial assay kit.
-
Protocol 2: Chronic Hyperuricemia Model
This model is more appropriate for studying the long-term consequences of hyperuricemia, such as kidney damage and cardiovascular complications.[5]
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Prepare suspensions of potassium oxonate and this compound as described in Protocol 1.
-
-
Administration:
-
Monitoring:
-
Monitor animal health, body weight, and food/water intake regularly.
-
Collect blood samples periodically (e.g., weekly) to monitor serum uric acid levels.
-
-
Terminal Procedures:
-
At the end of the study period, collect terminal blood samples and harvest tissues (e.g., kidneys, heart) for further analysis (histopathology, gene expression, etc.).[5]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for establishing a hyperuricemia mouse model and subsequent analysis.
Figure 2. General experimental workflow for the hyperuricemia mouse model.
Quantitative Data Summary
The following tables summarize typical dosages and resulting serum uric acid levels from various studies employing the this compound and potassium oxonate model.
Table 1: Dosing Regimens for Hyperuricemia Induction
| Model Type | Potassium Oxonate (PO) Dose | PO Route | This compound (HX) Dose | HX Route | Duration | Reference |
| Acute/Chronic | 200-300 mg/kg | i.p. or Gavage | 250-500 mg/kg | Gavage | Daily for ≥ 7 days | [4] |
| Chronic | Not specified | Not specified | Not specified | Not specified | 8 weeks | [5] |
| Acute | 150-300 mg/kg | i.p. | 250-500 mg/kg | i.p. | 2 days | [8] |
| Chronic | 200 mg/kg | i.p. | 500 mg/kg | Gavage | Not specified | [1][2][3][9] |
| Chronic | 300 mg/kg | i.p. | 300 mg/kg | Gavage | 7 days | [10][11] |
| Acute | Not specified | i.p. | 100 mg/kg | i.p. | Single dose | [7] |
Table 2: Representative Serum Uric Acid (sUA) Levels
| Model Condition | Baseline sUA (µmol/L) | Post-Induction sUA (µmol/L) | Fold Increase | Reference |
| This compound (100 mg/kg, i.p.) | 135.0 ± 25.0 | 224.5 ± 48.1 | ~1.7x | [7][12] |
| Uricase KO Mice (Control) | ~22 | ~268 - 304 | ~13-15x | [13] |
| Adenine-induced (for comparison) | 307.00 ± 56.61 | 737.22 ± 98.65 | ~2.4x | [12] |
Note: Serum uric acid levels can vary based on the specific mouse strain, age, and analytical methods used. The data presented are for comparative purposes.
Concluding Remarks
The this compound and potassium oxonate-induced hyperuricemia mouse model is a robust and reproducible tool for studying the mechanisms of hyperuricemia and for the preclinical development of urate-lowering therapies.[4] The flexibility in inducing both acute and chronic conditions allows for a wide range of research applications. Careful consideration of the experimental design, including the choice of model duration and appropriate controls, is essential for obtaining meaningful and translatable results.
References
- 1. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of the influence on left ventricle by potassium oxonate and this compound-induced chronic hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Inhibition of 3,5,2′,4′-Tetrahydroxychalcone on Production of Uric Acid in this compound-Induced Hyperuricemic Mice [jstage.jst.go.jp]
- 8. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and this compound-Induced Hyperuricemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and this compound-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perfecting a high this compound phosphoribosyltransferase activity–uricase KO mice to test the effects of purine‐ and non‐purine‐type xanthine dehydrogenase (XDH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Separation of Hypoxanthine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of hypoxanthine using High-Performance Liquid Chromatography (HPLC). This compound, a naturally occurring purine derivative, is a key intermediate in purine metabolism.[1][2] Its levels in biological fluids can be an indicator of certain pathological conditions, making its accurate measurement crucial in various research and clinical settings. The following sections detail established HPLC methodologies, including reversed-phase, ion-pair, and hydrophilic interaction liquid chromatography, to provide a comprehensive resource for the analysis of this important biomolecule.
Introduction to this compound and its Significance
This compound is a central molecule in the purine degradation and salvage pathways.[2][3] It is formed from the deamination of adenine and is a substrate for the enzyme xanthine oxidase, which catalyzes its oxidation to xanthine and subsequently to uric acid.[2][4] Abnormal levels of this compound have been associated with various conditions, including hypoxia, ischemia, and certain genetic disorders of purine metabolism.[5][6][7] Consequently, robust and reliable analytical methods for quantifying this compound in biological matrices such as plasma, serum, urine, and vitreous humor are essential for both basic research and clinical diagnostics.[6][8][9][10][11]
HPLC Methodologies for this compound Separation
Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique for the separation of this compound due to its simplicity and wide applicability.[1][8][12] However, other techniques such as ion-pair chromatography and hydrophilic interaction liquid chromatography (HILIC) can offer alternative selectivity for complex sample matrices.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. This compound, being a polar molecule, often requires specific column chemistries and mobile phase compositions for optimal retention and separation.
Logical Workflow for RP-HPLC Analysis of this compound
Caption: A typical workflow for the analysis of this compound using RP-HPLC.
Ion-Pair HPLC
For enhanced retention of polar analytes like this compound on reversed-phase columns, ion-pair chromatography can be utilized.[13] This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.[13][14]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.[15][16] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.[16] This technique can provide different selectivity compared to RP-HPLC and may be advantageous for complex biological samples.
Experimental Protocols
The following are detailed protocols for the separation of this compound using various HPLC methods.
Protocol 1: Reversed-Phase HPLC for this compound in Human Plasma
This protocol is adapted from a method developed for the determination of inosine and this compound in human plasma.[6][17]
Instrumentation and Materials:
-
HPLC system with UV detector
-
Monolithic C18 column
-
Centrifugal filtration units (e.g., 10 kDa MWCO)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
This compound standard
Procedure:
-
Sample Preparation:
-
HPLC Conditions:
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of this compound standard.
-
The method should demonstrate excellent linearity, for instance, in the range of 0.25-5 µg/mL.[6]
-
Protocol 2: Reversed-Phase HPLC for this compound in Urine
This protocol is based on a method for the simultaneous analysis of uric acid, this compound, and creatinine in human urine.[10]
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 100 mm x 4.6 mm) with a C18 pre-column
-
Potassium phosphate buffer (20 mM, pH 7.25)
-
Tyrosine (internal standard)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Dilute urine samples appropriately with the mobile phase.
-
Add the internal standard (tyrosine) to each sample and standard solution.
-
Vortex mix and centrifuge the samples.
-
Inject the supernatant.
-
-
HPLC Conditions:
-
Quantification:
Quantitative Data Summary
The following tables summarize quantitative data from various published HPLC methods for this compound analysis.
Table 1: RP-HPLC Methods for this compound Separation
| Parameter | Method 1[6][17] | Method 2[10] | Method 3[1] | Method 4[9] |
| Sample Matrix | Human Plasma | Human Urine | - | Amniotic Fluid |
| Column | Monolithic C18 | C18 (100 x 4.6 mm) | Newcrom AH (150 x 4.6 mm) | Polar endcapped C18 |
| Mobile Phase | 0.1% TFA in water/Methanol | 20 mM K-Phosphate (pH 7.25) | Acetonitrile/Water/Phosphoric Acid | 1% Acetonitrile in 0.05 M NH₄H₂PO₄ (pH 6.0) |
| Flow Rate | 1.0 mL/min | 0.40 mL/min | 1.0 mL/min | - |
| Detection (UV) | 254 nm | 235 nm | 260 nm | Diode-array |
| Retention Time | - | 8.3 min | 2.21 min | - |
| Linearity Range | 0.25-5 µg/mL | - | - | - |
| LOD | 100 ng/mL | - | - | - |
Table 2: Validation Data for this compound Analysis in Melinjo Chips[19]
| Parameter | Value |
| Linearity Range | 7.81–125.00 µg/mL |
| Coefficient of Determination (R²) | > 0.999 |
| Retention Time | 4.8–5.5 min |
| Limit of Detection (LOD) | 0.69 µg/mL |
| Limit of Quantification (LOQ) | 2.30 µg/mL |
| Recovery | 66.75% - 100.15% |
Purine Metabolism Pathway
The following diagram illustrates the central role of this compound in the purine degradation pathway.
Purine Degradation Pathway
Caption: The metabolic pathway of purine degradation highlighting this compound.
Conclusion
The HPLC methods detailed in this document provide robust and reliable approaches for the separation and quantification of this compound in various biological and other matrices. The choice of a specific method will depend on the sample type, the required sensitivity, and the available instrumentation. The provided protocols and quantitative data serve as a valuable starting point for researchers, scientists, and drug development professionals in establishing and validating their own analytical procedures for this compound. The visualization of the experimental workflow and the purine metabolism pathway further aids in the understanding and application of these techniques.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000157) [hmdb.ca]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HPLC method for determination of inosine and this compound in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A high-performance liquid chromatography method for this compound determination in vitreous humour: application to estimation of post mortem interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of this compound and xanthine in late-gestation human amniotic fluid by reversed-phase high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, this compound, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and xanthine concentrations determined by high performance liquid chromatography in biological fluids from patients with xanthinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. cores.emory.edu [cores.emory.edu]
- 19. scitepress.org [scitepress.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results in hypoxanthine assays.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in hypoxanthine assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signals in my this compound assay?
High background can obscure the true signal from your samples, leading to inaccurate results. Several factors can contribute to this issue.
-
Endogenous Metabolites: Biological samples, such as cell or tissue lysates, may naturally contain this compound or xanthine, which will be detected by the assay and contribute to the background signal.[1]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that react with the detection probe.
-
Insufficient Washing: In plate-based assays, inadequate washing steps can leave behind unbound reagents that contribute to the background.[2]
-
Reagent Concentration: Using an excessive concentration of the detection reagent can lead to elevated background signals.[2]
-
Compound Autofluorescence: If you are using a fluorescence-based assay to screen compounds, the compounds themselves may possess intrinsic fluorescence at the excitation and emission wavelengths used in the assay.[1]
Troubleshooting Steps:
-
Run a "Sample Blank" Control: Always include a control well for each sample that contains all reagents except the xanthine oxidase enzyme.[1][3][4] This allows you to measure the background from endogenous metabolites and subtract it from your sample reading.
-
Check Reagent Purity: Prepare fresh buffers and solutions. Ensure all reagents are stored correctly to prevent degradation.
-
Optimize Washing Steps: In assays requiring wash steps, ensure they are performed thoroughly to remove all unbound materials.[2]
-
Optimize Reagent Concentrations: Titrate your detection reagents to find the optimal concentration that provides a good signal-to-noise ratio.[2]
-
Test for Compound Autofluorescence: Run a control with your test compound alone in the assay buffer to measure its intrinsic fluorescence.[1]
Q2: Why am I observing a low or absent signal in my assay?
A weak or non-existent signal can be frustrating. This often points to issues with enzyme activity, reagent stability, or the assay conditions.
-
Degraded Reagents: Key components like the enzyme (xanthine oxidase), probe, or the this compound standard may have degraded due to improper storage or multiple freeze-thaw cycles.[1]
-
Incorrect Assay Conditions: Enzymes are highly sensitive to their environment. The assay buffer must be at the optimal pH and temperature for the xanthine oxidase to function correctly.[1][3] For some fluorometric probes, a pH between 7 and 8 is critical for stability.[3]
-
Sub-optimal Substrate Concentration: If the concentration of this compound in your sample is below the detection limit of the assay kit, you will not observe a signal.[3]
-
Presence of Inhibitors: Your sample may contain substances that inhibit the activity of xanthine oxidase.
Troubleshooting Steps:
-
Verify Reagent Integrity: Prepare fresh working solutions for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Confirm Optimal Assay Conditions: Double-check the pH of your assay buffer and ensure incubations are performed at the temperature recommended in the protocol.[1]
-
Run a Positive Control: Always run a known concentration of this compound standard to ensure the assay components are working correctly.
-
Check Sample Concentration: If you suspect low this compound levels, you may need to concentrate your sample or use a more sensitive detection method (e.g., fluorometric instead of colorimetric).[4] Many kits offer both options.[4]
-
Test for Inhibitors: Spike a known amount of this compound into your sample and a control buffer. If the signal in the spiked sample is significantly lower than in the spiked buffer, an inhibitor may be present.
Q3: My results, particularly IC50 values, are highly variable between experiments. What could be the cause?
Reproducibility is key in research. Variability in IC50 values is a common challenge that can arise from several experimental factors.[1]
-
Inconsistent Cell Seeding (for cell-based assays): Variations in the number of cells seeded per well can alter the drug-to-cell ratio, which directly impacts the apparent IC50.[1] In Plasmodium growth assays, the initial parasitemia is a critical factor.[5][6]
-
Incomplete Dose-Response Curve: To accurately calculate an IC50, the range of concentrations tested must be wide enough to define both the top and bottom plateaus of the inhibition curve.[1]
-
Assay Duration and Timing: The length of incubation with the test compound and the timing of the [3H]this compound pulse (in radioactive assays) can significantly affect the outcome.[5][6] For some slow-acting drugs, a longer assay duration may be necessary to observe an effect.[6]
-
Standard Curve Issues: An inaccurate or inconsistent standard curve will lead to errors in the quantification of this compound in your samples. A new standard curve should be prepared for every experiment.[4]
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Ensure precise and consistent cell counting and seeding for every experiment.[1]
-
Optimize Concentration Range: Perform a broad-range dose-response experiment to identify the concentrations that give zero and maximal inhibition.[1]
-
Control Assay Timing: Carefully control all incubation times as specified in the protocol.[6]
-
Prepare Fresh Standard Curves: Always prepare a fresh standard curve for each plate and each experiment to ensure accurate quantification.[4][7]
Data & Protocols
Table 1: Typical this compound Concentrations in Biological Samples
| Sample Type | Organism | Typical Concentration (µM) | Notes |
| Plasma | Human | 0.56 (Range: 0.2 - 1.9) | Normal subjects.[8] |
| Plasma | Human | 0.89 (Range: 0.3 - 2.6) | Patients with solid tumors.[8] |
| Plasma | Human | 4.6 (Range: 1.0 - 12.0) | Leukemia patients after chemotherapy and allopurinol treatment.[8] |
| Serum | Mouse | ~25-30 | After transient middle cerebral artery occlusion (tMCAO) stroke model.[9] |
| Fish Tissue | Salmon | < 10 | Considered fresh.[10] |
| Fish Tissue | Salmon | > 10-20 | Associated with spoiled samples.[10] |
Experimental Workflows and Troubleshooting Guides
General Workflow for Fluorometric this compound Assay
The following diagram outlines a typical workflow for a commercial fluorometric this compound assay kit.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Plasmodium falciparum: assessment of in vitro growth by [3H]this compound incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adaptation of the [3H]this compound Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound concentrations in normal subjects and patients with solid tumors and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Hypoxanthine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of hypoxanthine in cell culture media. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cell culture media?
A1: this compound is a purine derivative that serves as a crucial nutrient for cells in culture. It is a key component of the purine salvage pathway, allowing cells to synthesize purine nucleotides (adenosine and guanosine) necessary for DNA and RNA synthesis.[1][2] This is particularly important for cells with a limited ability to produce purines de novo or when the de novo pathway is intentionally blocked, such as in HAT (this compound-Aminopterin-Thymidine) selection.[1][3][4][5]
Q2: What is HAT medium and why is this compound essential in it?
A2: HAT medium is a selective medium used primarily for the cultivation of hybridoma cells after fusion.[3][5] It contains three key components:
-
This compound: A substrate for the salvage pathway of purine synthesis.[6]
-
Aminopterin: A drug that blocks the de novo pathway of purine and pyrimidine synthesis by inhibiting the enzyme dihydrofolate reductase (DHFR).[3][6]
-
Thymidine: A substrate for the salvage pathway of pyrimidine synthesis.
In HAT medium, only cells with a functional salvage pathway can survive, as the de novo pathway is blocked by aminopterin. Myeloma cells used for fusion are often deficient in the salvage pathway enzyme HGPRT (this compound-guanine phosphoribosyltransferase). Therefore, only hybrid cells that have inherited immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent can survive in HAT medium by utilizing the supplied this compound.[3][6]
Q3: What is a typical concentration of this compound in cell culture media?
A3: The concentration of this compound can vary significantly depending on the application. In standard HAT medium, the final concentration of this compound is typically 100 µM.[7][8] For other applications, such as optimizing monoclonal antibody production in CHO cells, concentrations can range from low (e.g., 10 mg/L or ~73.5 µM) to high, depending on the desired outcome (e.g., cell growth vs. specific productivity).[9][10]
Q4: Can I use this compound in cultures other than hybridomas?
A4: Yes. This compound is a beneficial nutrient additive for various cell types, including CHO cells, especially in serum-free or chemically defined media where nutrient levels are more controlled.[10][11] It can help stimulate initial cell growth and improve volumetric production of monoclonal antibodies.[11]
Troubleshooting Guide
Problem 1: Poor cell growth or viability in a new batch of medium.
-
Question: I've started using a new batch of custom or in-house prepared medium, and my cells are not growing well. Could this compound be the issue?
-
Possible Cause: Insufficient this compound concentration or its complete absence can lead to purine deficiency, especially in cell lines with a high metabolic demand or a compromised de novo synthesis pathway. This can result in reduced proliferation and cell death.
-
Troubleshooting Steps:
-
Verify Medium Composition: Double-check the formulation of your medium to ensure this compound was included at the correct concentration.
-
Supplement with this compound: Add a sterile stock solution of this compound to a sample of the problematic medium to achieve a final concentration of 100 µM. If cell growth and viability improve, the original medium was likely deficient in this compound.
-
Perform a Dose-Response Analysis: To find the optimal concentration for your specific cell line, conduct a dose-response experiment as detailed in the "Experimental Protocols" section below.
-
Measure this compound Concentration: If you have the necessary equipment, you can measure the this compound concentration in your medium using methods like HPLC or a commercial assay kit.
-
-
Problem 2: Low yield of hybridoma colonies after HAT selection.
-
Question: I am not getting enough hybridoma colonies after the fusion and selection process. Is there a problem with my HAT medium?
-
Possible Cause: The concentrations of the components in the HAT medium are critical. An incorrect concentration of this compound, aminopterin, or thymidine can lead to the death of desired hybridoma cells or the survival of unfused myeloma cells.
-
Troubleshooting Steps:
-
Check Component Concentrations: Ensure that the final concentrations in your HAT medium are correct (typically 100 µM this compound, 0.4 µM aminopterin, and 16 µM thymidine).[7][8]
-
Use Pre-made Supplement: To avoid errors in preparation, consider using a commercially available, pre-mixed 50x or 100x HAT supplement.
-
Gradual Transition: After the initial selection period in HAT medium (typically 10-14 days), it is crucial to wean the cells off aminopterin by transferring them to HT medium (containing only this compound and thymidine) for a few passages before moving to the final growth medium.[12] A sudden change can cause metabolic stress.[13]
-
Assess Parent Cell Health: Ensure that the parent myeloma and spleen cells are healthy and in the logarithmic growth phase before fusion.[6]
-
-
Problem 3: Decreased monoclonal antibody (mAb) production in CHO cells.
-
Question: My CHO cell culture is growing well, but the antibody titer is lower than expected. Can I modulate the this compound concentration to improve this?
-
Possible Cause: The optimal this compound concentration for cell growth may not be the same as for maximal antibody production. Studies have shown that this compound concentration can have a biphasic effect on CHO cells.
-
Troubleshooting Steps:
-
Evaluate Different Concentrations: Test a range of this compound concentrations to see their effect on both cell growth and specific antibody productivity (qP). A dose-response experiment is recommended.
-
Consider a Biphasic Feeding Strategy: Research has shown that using a lower this compound concentration during the initial growth phase and then increasing the concentration during the production phase can significantly enhance volumetric antibody production.[9]
-
Monitor Other Nutrients: A lack of other essential nutrients can also limit antibody production. Ensure that your basal medium and feed strategy are providing adequate levels of amino acids, vitamins, and other key components.
-
-
Data Presentation
Table 1: Recommended this compound Concentrations for Different Applications
| Application | Cell Type | Typical this compound Concentration (µM) | Typical this compound Concentration (mg/L) | Notes |
| HAT Selection | Hybridoma | 100 µM | 13.6 mg/L | Used in combination with aminopterin and thymidine. |
| HT Medium | Hybridoma | 100 µM | 13.6 mg/L | Used for weaning cells off aminopterin after HAT selection. |
| mAb Production (Growth Phase) | CHO | ~73.5 µM | 10 mg/L | A lower concentration can stimulate initial cell growth.[9] |
| mAb Production (Production Phase) | CHO | Higher concentrations | >10 mg/L | A higher concentration can enhance specific productivity (qP) while potentially inhibiting growth.[9] |
| General Cell Culture | Various | 50 - 100 µM | 6.8 - 13.6 mg/L | Can be beneficial as a general nutrient supplement, especially in serum-free media.[14] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to determine the optimal this compound concentration for a specific cell line and objective (e.g., maximizing cell growth or protein production).
Materials:
-
Your cell line of interest
-
Basal medium (this compound-free)
-
Sterile 10 mM this compound stock solution (dissolved in sterile water, may require gentle heating and/or addition of NaOH to dissolve)
-
96-well or 24-well cell culture plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Cell viability assay (e.g., Trypan Blue)
-
Assay to measure your product of interest (e.g., ELISA for antibody titer)
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that allows for several days of growth without reaching over-confluence.
-
Preparation of Media with Varying this compound Concentrations: Prepare a series of media with different final concentrations of this compound. For example: 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, and 400 µM. Prepare these by diluting the 10 mM stock solution into the this compound-free basal medium.
-
Cell Treatment: Remove the seeding medium and add the prepared media with varying this compound concentrations to the wells. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO2) for a duration relevant to your typical experiment (e.g., 3-7 days).
-
Data Collection: At regular intervals (e.g., every 24 or 48 hours), and at the end of the experiment, perform the following measurements:
-
Viable Cell Density (VCD): Count the number of viable cells per mL.
-
Cell Viability: Determine the percentage of viable cells.
-
Product Titer: Collect the supernatant and measure the concentration of your protein of interest.
-
-
Data Analysis:
-
Plot the VCD and product titer against the this compound concentration for each time point.
-
Determine the concentration that results in the highest VCD (for growth optimization) or the highest product titer (for production optimization).
-
Calculate the specific productivity (qP) by dividing the change in product concentration by the integral of viable cell density (IVCD). Plot qP against this compound concentration to identify the optimal concentration for cell-specific production.
-
Protocol 2: Measuring this compound Concentration in Media
This protocol provides a general workflow for using a commercial colorimetric or fluorometric assay kit to measure this compound concentration in your cell culture medium.
Materials:
-
Xanthine/Hypoxanthine Assay Kit (follow the manufacturer's instructions)[15][16]
-
Cell culture supernatant samples
-
Microplate reader (for absorbance or fluorescence)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Sample Preparation: Collect cell culture supernatant at different time points of your culture. Centrifuge the samples to remove any cells or debris. If necessary, dilute the samples in PBS to fall within the linear range of the assay.[15]
-
Standard Curve Preparation: Prepare a standard curve using the xanthine or this compound standard provided in the kit, following the manufacturer's protocol.[16]
-
Assay Reaction:
-
The assay principle typically involves the conversion of this compound to xanthine and then to uric acid and hydrogen peroxide by the enzyme xanthine oxidase.[15]
-
The hydrogen peroxide is then detected by a probe that generates a colorimetric or fluorescent signal.[15]
-
Add your samples and standards to a 96-well plate.
-
Prepare and add the reaction mix (containing xanthine oxidase and the detection probe) to each well as per the kit's instructions.
-
-
Incubation: Incubate the plate for the time specified in the protocol (e.g., 15-30 minutes) at room temperature, protected from light.[15][16]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the manufacturer.
-
Calculation:
-
Subtract the blank reading from all your measurements.
-
Plot the standard curve (signal vs. concentration).
-
Use the standard curve to determine the this compound concentration in your samples. Remember to account for any dilution factors.
-
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HAT Medium : Principle & Selection ~ Biotechfront [biotechfront.com]
- 4. benchchem.com [benchchem.com]
- 5. Selecting hybridoma cell using HAT method [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A review of algorithmic approaches for cell culture media optimization [frontiersin.org]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Biphasic addition strategy of this compound and thymidine for improving monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insight into the roles of this compound and thymidine [corrected] on cultivating antibody-producing CHO cells: cell growth, antibody production and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound impairs morphogenesis and enhances proliferation of a neuroblastoma model of Lesch Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. tcichemicals.com [tcichemicals.com]
Common sources of interference in hypoxanthine quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common sources of interference in hypoxanthine quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: Common sources of interference vary depending on the analytical method used. For enzymatic assays, interferences can include endogenous enzymes in the sample, high sample background, and the presence of thiols.[1][2][3] In High-Performance Liquid Chromatography (HPLC), co-eluting compounds from the sample matrix and improper sample preparation are frequent issues.[4][5] For mass spectrometry-based methods (GC-MS, LC-MS), matrix effects and specific compounds like caffeine (when using methylation derivatization) can interfere.[6][7][8] Electrochemical methods may be affected by other electroactive species such as uric acid and ascorbic acid.[9][10][11]
Q2: How can I minimize interference from proteins in my serum or plasma samples?
A2: Protein precipitation is a crucial step to minimize interference in serum and plasma samples. The most common methods are precipitation with perchloric acid (PCA) followed by neutralization with potassium hydroxide (KOH), or ultrafiltration.[12][13][14][15][16][17] Both methods effectively remove the majority of proteins, which can otherwise interfere with enzymatic reactions or clog HPLC columns.
Q3: My sample has a high background reading in an enzymatic assay. What can I do?
A3: High background readings can be addressed by preparing a parallel sample blank.[3][18] This involves running a reaction for each sample that contains all reagents except the enzyme mix (e.g., xanthine oxidase). The reading from this sample blank can then be subtracted from the reading of the complete reaction to correct for the background signal.[3]
Q4: Can hemolysis in my plasma samples affect this compound levels?
A4: Yes, hemolysis can significantly impact the measured levels of various plasma metabolites and should be avoided.[2][19][20][21] The release of intracellular components from red blood cells can alter the biochemical composition of the plasma, potentially interfering with the assay. While direct quantitative effects on this compound are not always specified, the general recommendation is to use non-hemolyzed samples for accurate results.[2][19]
Troubleshooting Guides
Enzymatic Assays
Problem: Inconsistent or inaccurate readings in my enzymatic this compound assay.
| Possible Cause | Suggested Solution | Citation |
| Endogenous Enzymes | Deproteinize samples using a 10 kDa spin column or perchloric acid (PCA) precipitation. | [18][22] |
| High Sample Background | Prepare a sample blank without the enzyme mix and subtract this reading from your sample reading. | [18] |
| Incorrect Buffer Temperature | Ensure the assay buffer is at room temperature before use, unless otherwise specified in the protocol. | [22] |
| Air Bubbles in Wells | Carefully pipette to avoid introducing air bubbles. Remove any bubbles before reading the plate. | |
| Presence of Thiols | Avoid high concentrations of thiols (>10 µM) in the sample, as they can interfere with the fluorometric probe. | [3] |
| Repeated Freeze-Thaw Cycles | Aliquot reagents and samples to avoid multiple freeze-thaw cycles. |
HPLC Analysis
Problem: Poor peak shape, retention time shifts, or ghost peaks in my this compound chromatogram.
| Possible Cause | Suggested Solution | Citation |
| Co-eluting Matrix Components | Optimize sample preparation by using solid-phase extraction (SPE) or ultrafiltration. Adjust the mobile phase gradient to better separate this compound from interfering peaks. | [4][5][16] |
| Insufficient Retention | For reversed-phase HPLC, consider using an ion-pairing agent or a more polar-embedded stationary phase to improve the retention of the highly polar this compound molecule. | [4] |
| Secondary Silanol Interactions | Use a well-endcapped column or operate at a lower pH (e.g., 2.5-3.0) with a phosphate buffer to minimize interactions with residual silanol groups. | [4] |
| Contaminated Guard Column | Replace the guard column. | [23][24] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. | [23] |
| Trapped Air in the System | Degas the mobile phase and prime the pump to remove any air bubbles. | [25][24] |
Mass Spectrometry (LC-MS/MS) Analysis
Problem: Signal suppression or enhancement (matrix effects) leading to inaccurate quantification.
| Possible Cause | Suggested Solution | Citation |
| Co-eluting Matrix Components | Improve sample cleanup using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Optimize chromatographic separation to ensure this compound elutes in a region with minimal matrix effects. | [6][8][26] |
| Ionization Suppression/Enhancement | Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects. Alternatively, use the standard addition method or create a matrix-matched calibration curve. | [6][7][27] |
| Contaminated Ion Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | [27] |
Quantitative Data
Table 1: Recovery of Purine Metabolites after Perchloric Acid (PCA) Deproteinization of Serum
This table presents the extraction recovery rates for uric acid, this compound, and xanthine from serum samples after deproteinization with perchloric acid. The data demonstrates the efficiency of this sample preparation method.
| Metabolite | Concentration (μmol/L) | Extraction Recovery (%) | RSD (%) |
| Uric Acid | 58.92 | 96.54 | 1.55 |
| 147.30 | 89.11 | 1.96 | |
| 368.25 | 92.14 | 2.54 | |
| This compound | 3.67 | 97.00 | 2.01 |
| 9.18 | 85.39 | 3.26 | |
| 22.94 | 88.52 | 2.87 | |
| Xanthine | 3.29 | 70.00 | 9.98 |
| 8.21 | 82.25 | 4.31 | |
| 20.53 | 86.23 | 3.55 | |
| Data adapted from a study on the diagnosis of gout with xanthine and this compound.[12] |
Table 2: Impact of Potential Interferents on an Electrochemical Biosensor for this compound
This table shows the change in current response of a this compound biosensor in the presence of various potentially interfering substances. The minimal change indicates high selectivity for this compound.
| Interfering Substance | Concentration | Current Change (%) |
| Ascorbic Acid | 50 µM | < 5% |
| Uric Acid | 50 µM | < 5% |
| Glucose | 50 µM | < 5% |
| Creatinine | 50 µM | < 5% |
| Pyruvate | 50 µM | < 5% |
| Glycine | 50 µM | < 5% |
| Data derived from an interference study on a microneedle-based this compound biosensor.[11] |
Experimental Protocols
Protocol 1: Deproteinization of Serum/Plasma using Perchloric Acid (PCA)
This protocol describes a common method for removing proteins from biological fluids prior to this compound analysis.[12][13][14][15]
Materials:
-
Serum or plasma sample
-
Perchloric acid (PCA), ice-cold (e.g., 4M)
-
Potassium hydroxide (KOH), ice-cold (e.g., 2M) for neutralization
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Place the serum/plasma sample on ice.
-
Add ice-cold perchloric acid to the sample to a final concentration of 1M. For example, add 100 µL of ice-cold 4M PCA to 300 µL of sample.[15]
-
Vortex the mixture briefly to ensure thorough mixing.
-
Incubate the sample on ice for 5-10 minutes to allow for protein precipitation.
-
Centrifuge the sample at 13,000 x g for 2-5 minutes at 4°C.[15]
-
Carefully collect the supernatant, which contains the deproteinized sample, and transfer it to a new, clean tube.
-
Neutralize the supernatant by adding ice-cold potassium hydroxide. This will precipitate the excess PCA as potassium perchlorate.[14]
-
Centrifuge the neutralized sample at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.[14]
-
The resulting supernatant is the deproteinized and neutralized sample, ready for analysis.
Protocol 2: Ultrafiltration for Protein Removal
This protocol provides an alternative to chemical precipitation for deproteinizing samples, particularly for HPLC analysis.[16][17][28][29]
Materials:
-
Serum or plasma sample
-
Ultrafiltration spin device with an appropriate molecular weight cutoff (e.g., 10 kDa or 30 kDa)[22][30]
-
Microcentrifuge
Procedure:
-
Select an ultrafiltration device with a molecular weight cutoff that will retain proteins while allowing this compound to pass through.
-
Add the sample to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions. The centrifugation force and time will depend on the device and sample volume.
-
The filtrate collected in the collection tube is the deproteinized sample, ready for analysis. The retained proteins are left on the filter membrane.
Visualizations
Caption: Troubleshooting workflow for enzymatic this compound assays.
Caption: Common sources of interference in this compound analysis.
References
- 1. prod-media.megazyme.com [prod-media.megazyme.com]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. Simultaneous Determination of Xanthine and this compound Using Polyglycine/rGO-Modified Glassy Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous electrochemical determination of xanthine and uric acid at a nanoparticle film electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Study on the diagnosis of gout with xanthine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCA Deproteinization protocol | Abcam [abcam.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. abcam.cn [abcam.cn]
- 16. Quantification of uric acid, xanthine and this compound in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nacalai.com [nacalai.com]
- 18. abcam.com [abcam.com]
- 19. The impact of xanthine oxidase (XO) on hemolytic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Impact of Hemolysis-Index Thresholds on Plasma and Serum Potassium Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biochemia-medica.com [biochemia-medica.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 24. lcms.cz [lcms.cz]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protein Sample Ultrafiltration Protocols | Merck [merckmillipore.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hypoxanthine Solubility in Aqueous Solutions
Welcome to the technical support center for improving the solubility of hypoxanthine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving and maintaining the solubility of this compound in their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your work.
Troubleshooting Guides
This section addresses common issues encountered when preparing this compound solutions.
Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).
-
Question: I've added this compound powder directly to my aqueous buffer at room temperature, but it's not dissolving. What should I do?
-
Answer: this compound has very low solubility in neutral aqueous buffers at room temperature (approximately 0.078 mg/mL at 19°C)[1]. Direct dissolution is often challenging. To improve solubility, consider the following approaches:
-
Use of a Co-Solvent: The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent or a basic solution and then dilute it into your aqueous buffer.[2]
-
pH Adjustment: this compound's solubility is significantly increased in both acidic and alkaline conditions.[1][3]
-
Temperature Increase: Solubility in water increases with temperature. For example, the solubility of this compound in water rises from 0.078 g/100mL at 19°C to 1.4 g/100mL at 100°C.[1] However, be cautious as prolonged heating can degrade the compound.
-
Issue 2: My this compound solution, prepared from a DMSO stock, precipitates upon dilution in my aqueous buffer.
-
Question: I've successfully dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture media, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium where the compound is less soluble.[4][5][6] Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous buffer. Instead, perform a stepwise dilution. For example, add the DMSO stock to a smaller volume of the buffer first, mix well, and then bring it to the final volume.[7]
-
Vigorous Mixing: Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[8]
-
Reduce the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the target concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid cytotoxicity and solubility issues.[7] If necessary, prepare a less concentrated stock solution in DMSO to minimize the volume added to your media.
-
Issue 3: I am observing crystal formation in my this compound-supplemented cell culture media over time.
-
Question: My this compound-containing media was clear initially, but after some time in the incubator, I see crystals. What is causing this?
-
Answer: Crystal formation in cell culture media can be due to several factors:
-
Temperature Changes: Fluctuations in temperature can cause compounds to precipitate out of solution.[9] Ensure your incubator maintains a stable temperature.
-
Evaporation: Evaporation of water from the culture media can increase the concentration of solutes, including this compound, leading to precipitation.[10] Maintain proper humidity in your incubator and ensure culture vessels are well-sealed.
-
pH Shifts: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of this compound.
-
Interactions with Media Components: this compound may interact with other components in the media, leading to the formation of insoluble complexes.
-
Below is a logical workflow for troubleshooting poor this compound solubility:
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a concentrated stock solution of this compound?
A1: The choice of solvent depends on your experimental needs. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve this compound at high concentrations (e.g., 10-30 mg/mL).[2] For applications where DMSO is not desirable, dilute sodium hydroxide (NaOH) or dilute hydrochloric acid (HCl) can be used. For example, a 13.6 mg/mL stock solution can be prepared in 0.1M NaOH.
Q2: How should I store my this compound solutions?
A2: It is recommended to store concentrated stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] Aqueous solutions of this compound are not recommended for storage for more than one day as the compound may precipitate out of solution.[2]
Q3: What is the role of this compound in cell culture media?
A3: this compound is a crucial component of the purine salvage pathway. It serves as a substrate for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis and cellular energy metabolism.[12] In some applications, such as hybridoma technology, it is a component of HAT (this compound-Aminopterin-Thymidine) medium for selecting fused cells.[13]
Q4: How does pH affect the solubility of this compound?
A4: this compound is an amphoteric molecule, meaning it can act as both an acid and a base. Its solubility is lowest at its isoelectric point and increases in both acidic and alkaline conditions due to the formation of soluble salts.[1][3]
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Organic and Acidic/Basic Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 - 30 | [2][11] |
| Dimethylformamide (DMF) | 20 | [2] |
| Ethanol | 0.5 | [2] |
| 1 M Hydrochloric Acid (HCl) | 20 | |
| Formic Acid:Water (2:1) | 50 | |
| 0.1 M Sodium Hydroxide (NaOH) | 13.6 |
Table 2: Solubility in Aqueous Solutions
| Aqueous Solution | Temperature (°C) | Approximate Solubility (mg/mL) | Reference |
| Water | 19 | 0.78 | [1] |
| Water | 23 | 0.7 | [14] |
| Water | 100 | 14 | [1] |
| 1:3 DMSO:PBS (pH 7.2) | Room Temperature | 0.25 | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Once dissolved, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for your application.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Stock Solution in Sodium Hydroxide (NaOH)
This protocol is adapted from a method for preparing this compound for cell culture media.
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH)
-
Sterile, purified water
-
Sterile container for the final solution
Procedure:
-
To prepare a 100 mM (13.6 g/L) this compound stock solution, first prepare a 0.1 M NaOH solution by dissolving 4.0 g of NaOH in 1 liter of sterile, purified water.
-
Add 13.6 g of this compound to the 1 liter of 0.1 M NaOH solution.
-
Stir the solution until the this compound is completely dissolved.
-
Filter-sterilize the final solution using a 0.22 µm filter.
-
Aliquot and store at -20°C.
Signaling Pathways and Experimental Workflows
This compound is a central intermediate in the purine salvage pathway, which allows cells to recycle purine bases from the degradation of nucleic acids. This pathway is crucial for maintaining a pool of nucleotides for DNA and RNA synthesis and for cellular energy metabolism.
The diagram above illustrates how this compound, derived from the degradation of inosine monophosphate (IMP) and adenosine monophosphate (AMP), can be either further catabolized to uric acid or salvaged back to IMP by the enzyme this compound-guanine phosphoribosyltransferase (HGPRT). This salvage pathway is a critical energy-saving mechanism for the cell.[15][16][17][18] this compound supplementation can increase intracellular ATP levels, thereby improving cellular functions such as barrier function and wound healing.[12]
References
- 1. This compound CAS 68-94-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound, 99.5% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. thesciencenotes.com [thesciencenotes.com]
- 18. Purine Salvage Mnemonic for USMLE [pixorize.com]
Addressing stability issues of hypoxanthine in stock solutions.
This technical support center provides guidance on addressing stability issues of hypoxanthine in stock solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the preparation and storage of this compound stock solutions.
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for dissolving this compound?
-
A1: For high concentrations, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its excellent solubilizing capacity for this compound. For applications in cell culture where high concentrations of DMSO may be toxic, dissolving this compound in a dilute sodium hydroxide (NaOH) solution and then neutralizing it with HCl or buffering with media is a common practice.
-
-
Q2: How should I store my solid this compound powder?
-
A2: Solid this compound is stable for at least four years when stored at -20°C.[1]
-
-
Q3: How long is a this compound stock solution in DMSO stable?
-
A3: this compound stock solutions in DMSO are stable for up to one year when stored at -80°C. Shorter storage periods of one to three months are recommended at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
-
-
Q4: Can I store this compound in an aqueous solution?
-
A4: It is generally not recommended to store this compound in aqueous solutions for more than one day, as it is prone to degradation.[1] For experiments requiring aqueous solutions, it is best to prepare them fresh.
-
-
Q5: My this compound solution has precipitated. What should I do?
-
A5: Precipitation can occur for several reasons, including the concentration exceeding its solubility limit in the solvent or "solvent shock" when diluting a concentrated DMSO stock into an aqueous medium. Gently warming the solution and vortexing may help redissolve the precipitate. If precipitation persists, refer to the troubleshooting guide below.
-
Troubleshooting Guide: Precipitation in this compound Solutions
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer/media. | Solvent Shock: The rapid change in solvent polarity causes this compound to crash out of solution. | 1. Gradual Dilution: Add the DMSO stock dropwise to the pre-warmed aqueous solution while gently vortexing. 2. Intermediate Dilution: First, dilute the DMSO stock in a smaller volume of the aqueous solution, and then add this intermediate dilution to the final volume. |
| Precipitate forms in a refrigerated aqueous solution. | Low Solubility at Colder Temperatures: this compound has lower solubility in aqueous solutions at 4°C compared to room temperature. | 1. Prepare Fresh: It is best practice to prepare aqueous this compound solutions fresh before each experiment. 2. Room Temperature Storage (Short-term): If short-term storage is necessary, keeping the solution at room temperature for a few hours may prevent precipitation. However, be mindful of potential degradation. |
| Precipitate is observed in a frozen DMSO stock after thawing. | Concentration Exceeds Solubility at Freezing Point: Highly concentrated solutions may precipitate upon freezing. | 1. Warm and Vortex: Gently warm the vial to 37°C and vortex thoroughly to redissolve the this compound. 2. Lower Stock Concentration: If this is a recurring issue, consider preparing a slightly lower concentration stock solution. |
Data Presentation: Solubility and Stability of this compound
The following tables summarize the solubility and stability of this compound in various conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 | [1] |
| Dimethylformamide (DMF) | ~20 | [1] |
| Ethanol | ~0.5 | [1] |
| 1 M HCl | ~20 | |
| Formic Acid:Water (2:1) | ~50 | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 | [1] |
Table 2: Stability of this compound in Various Solutions and Conditions
| Solution/Condition | Temperature | Duration | Stability Notes | Reference |
| Solid Powder | -20°C | ≥ 4 years | Stable. | [1] |
| in DMSO | -80°C | 1 year | Stable. | |
| in DMSO | -20°C | 1-3 months | Generally stable, but shorter duration recommended compared to -80°C. | |
| Aqueous Solution (General) | N/A | > 1 day | Not recommended for storage. | [1] |
| 50 µmol L⁻¹ in 1.5 mmol L⁻¹ NaOH | Room Temp. | 8 hours | Stable, with no significant change in absorbance. | [2] |
| in Cell Culture Media (for mAb production) | 37°C | up to 4 months | Did not accelerate decay kinetics in monoclonal antibody productivity. | [3][4] |
| in Frozen Urine | -80°C | 5.5 years | Stable. | [5] |
| in Frozen Urine | -20°C | 5.5 years | A slight decrease in concentration was observed. | [5] |
| in Frozen Urine | Freeze Room | 5.5 years | A marked drop in concentration was observed. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 136.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale and weighing paper/boat
-
-
Procedure:
-
Weigh out 136.11 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 10 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 100 µL per tube).
-
Store the aliquots at -80°C for long-term storage (up to 1 year). For shorter-term storage, -20°C can be used (1-3 months).
-
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Alkaline Aqueous Solution for Cell Culture
-
Materials:
-
This compound powder (MW: 136.11 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, purified water (e.g., cell culture grade)
-
Sterile conical tubes
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
-
-
Procedure:
-
Dissolve 4.0 g of NaOH in 1 liter of sterile, purified water to make a dilute NaOH solution.
-
Add 1.36 g of this compound to the dilute NaOH solution.
-
Stir the solution until the this compound is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution in aliquots at -20°C.
-
When preparing cell culture media, add the required volume of the stock solution and adjust the pH of the final medium as necessary.
-
Visualizations
This compound Degradation Pathway
Caption: Enzymatic conversion of this compound to uric acid.
Experimental Workflow: Preparing and Storing this compound Stock Solutions
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Logical Relationship: Troubleshooting this compound Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the roles of this compound and thymidine [corrected] on cultivating antibody-producing CHO cells: cell growth, antibody production and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
How to prevent degradation of hypoxanthine during sample preparation.
This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the degradation of hypoxanthine during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of this compound degradation is enzymatic activity. The enzyme Xanthine Oxidase (XO) catalyzes the oxidation of this compound into xanthine, and subsequently into uric acid.[1][2][3] This process can rapidly alter endogenous this compound levels if not properly controlled after sample collection.
Q2: How does temperature affect this compound stability during sample handling?
A2: Temperature is a critical factor. Storing whole blood at room temperature can lead to a time-dependent increase in plasma this compound concentration due to its release from red blood cells and ongoing metabolic activity.[1][3] To minimize these changes, it is essential to process samples immediately after collection or keep them on ice to slow down enzymatic processes.[2] For long-term storage, freezing at -80°C is the gold standard.[4][5]
Q3: What is metabolic quenching and why is it important?
A3: Metabolic quenching is the process of rapidly halting all enzymatic activity within a sample to preserve the metabolic profile at the exact moment of collection.[6] This is crucial for accurate this compound measurement as it prevents its enzymatic conversion to xanthine and uric acid.[6][7] Common quenching methods involve the use of ice-cold organic solvents or snap-freezing the sample in liquid nitrogen.[8][9]
Q4: Should I use plasma or serum for this compound analysis?
A4: Both plasma and serum can be used, but consistent and rapid processing is key for both. EDTA is the recommended anticoagulant for plasma collection.[10] In serum samples, this compound levels can increase with longer clotting times.[1] Regardless of the matrix chosen, it is crucial to minimize the time between blood collection and centrifugation/quenching to prevent artifacts.[3]
Q5: How long can I store my samples before this compound degrades?
A5: For long-term storage, samples are stable for years when kept at -80°C. Studies have shown that purine metabolites, including this compound, are stable in urine for at least 5.5 years at -80°C.[5] For short-term storage (hours to days), samples should be kept on ice or at 4°C. Processed extracts (e.g., after protein precipitation) are generally stable in an autosampler at 4°C for up to 24 hours.[4][11] Avoid repeated freeze-thaw cycles, as they can affect metabolite stability.[11]
Visualizing the Degradation Pathway and Prevention Workflow
The following diagrams illustrate the metabolic pathway of this compound and the recommended workflow to prevent its degradation.
Caption: Metabolic pathway showing the conversion of this compound.
Caption: Recommended workflow for sample preparation to preserve this compound.
This compound Stability Data
The stability of this compound is highly dependent on the sample matrix, processing delay, and storage temperature. The tables below summarize stability data under various conditions.
Table 1: Stability of this compound in Unprocessed Blood Samples
| Condition | Time | Observation | Reference |
| Whole Blood at Room Temp. | 0-8 hours | This compound concentration significantly increases over time. | [1][3] |
| Whole Blood on Ice | 0-4 hours | Metabolites are generally stable, with minimal increase in this compound. | [1] |
Table 2: Long-Term Stability of this compound in Processed Samples
| Storage Temperature | Sample Type | Duration | Stability | Reference |
| -80°C | Urine | 5.5 years | Stable, considered the optimal storage condition. | [5] |
| -80°C | Plasma | Multiple freeze-thaw cycles (3x) | Stable. | [11] |
| -20°C | Serum & Urine | 5 months | Generally stable, but -80°C is preferred for long-term storage. | [4] |
| 4°C (Refrigerator) | Processed Extracts | 24 hours | Generally stable for short-term analysis queues. | [4] |
Key Experimental Protocols
Protocol 1: Metabolite Extraction from Blood Plasma/Serum
This protocol focuses on quenching metabolism and removing proteins.
-
Blood Collection : Collect whole blood in EDTA-coated tubes.
-
Immediate Cooling : Place the tube on ice immediately after collection.
-
Centrifugation : Within 30 minutes, centrifuge the blood at 2,500 x g for 10 minutes at 4°C to separate plasma.[12]
-
Plasma Collection : Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Protein Precipitation (Quenching) : Add 4 volumes of ice-cold (-20°C) methanol to 1 volume of plasma (e.g., 400 µL methanol for 100 µL plasma).[13]
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation : Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.
-
Final Centrifugation : Centrifuge at 14,000 x g for 15 minutes at 4°C.[14]
-
Supernatant Transfer : Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis or storage at -80°C.
Protocol 2: Metabolite Extraction from Tissues
This protocol is designed for solid samples and requires rapid freezing and homogenization.
-
Tissue Harvesting : Excise the tissue of interest as quickly as possible to minimize ischemic effects.
-
Snap-Freezing (Quenching) : Immediately snap-freeze the tissue in liquid nitrogen.[8] Samples can be stored at -80°C until extraction.
-
Pre-cooling : Pre-cool all equipment and solutions. Weigh the frozen tissue (~50-100 mg) in a pre-chilled tube.
-
Homogenization : Add 400 µL of ice-cold 80% methanol (-80°C) to the tube containing the tissue and ceramic beads. Homogenize using a bead beater for 30 seconds.[8]
-
Extraction & Centrifugation : Centrifuge at a low speed (e.g., 100 x g) at 4°C for 5 minutes. Transfer the supernatant to a new cold tube.[8]
-
Repeat Extraction : Repeat the homogenization and centrifugation steps two more times, pooling the supernatant each time to ensure complete extraction.[8]
-
Phase Separation (Optional but Recommended) : To the pooled supernatant (approx. 1 mL), add 200 µL of cold water and 800 µL of cold chloroform. Vortex well. This creates a final solvent ratio of Methanol:Chloroform:Water of approximately 2:2:1.[8]
-
Final Centrifugation : Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to separate the polar (top aqueous layer), non-polar (bottom organic layer), and protein phases.
-
Aqueous Layer Collection : Carefully collect the top aqueous phase, which contains this compound, and transfer it to a new tube.
-
Drying and Reconstitution : Dry the extract using a vacuum centrifuge (without heat). Reconstitute the dried pellet in a suitable volume for your analytical instrument (e.g., 40 µL of water or mobile phase).[8] Store at -80°C until analysis.
Troubleshooting Guide
Q: My measured this compound levels are unexpectedly low. What could be the cause?
A: Low recovery can stem from several issues during sample preparation.
-
Potential Cause 1: Incomplete Quenching. If enzymatic activity was not halted immediately, this compound could have been converted to xanthine and uric acid.
-
Potential Cause 2: Insufficient Extraction. The analyte may not have been fully extracted from the sample matrix.
-
Potential Cause 3: Analyte Loss During Cleanup. this compound could be lost during solid-phase extraction (SPE) or other cleanup steps.
-
Solution: Optimize your cleanup protocol. Ensure the SPE column is properly conditioned and that the wash solvents are not too aggressive, which could elute the analyte prematurely. Check that the elution solvent is strong enough for complete recovery.[17]
-
Caption: Troubleshooting logic for low this compound recovery.
Q: I am seeing high variability between my sample replicates. What is the likely cause?
A: High variability often points to inconsistency in the sample preparation workflow.
-
Potential Cause 1: Inconsistent Timing. Variations in the time between sample collection, quenching, and extraction can lead to different degrees of degradation in each replicate.
-
Solution: Standardize your workflow meticulously. Use a timer for each step, especially the critical time before quenching. Process all samples in a batch under identical conditions.
-
-
Potential Cause 2: Inconsistent Sample Volume or Weight. Small errors in the initial amount of plasma or tissue can be magnified throughout the process.
-
Solution: Use calibrated pipettes and analytical balances. For tissues, weighing the frozen sample is more accurate than estimating volume.
-
-
Potential Cause 3: Matrix Effects in LC-MS Analysis. Components in the sample matrix can interfere with the ionization of this compound, causing signal suppression or enhancement that varies between samples.
-
Solution: Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction efficiency. If issues persist, consider a more rigorous sample cleanup method or adjust your chromatographic separation to move this compound away from interfering compounds.[18][19]
-
References
- 1. Discovery of this compound and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. southalabama.edu [southalabama.edu]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. [Assay of plasma xanthine and this compound by coupled gas chromatography-mass spectrometry and sampling problems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. symc.edu.cn [symc.edu.cn]
- 12. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage | Haematologica [haematologica.org]
- 13. Xanthine, Uric Acid & this compound Analyzed with LCMS - AppNote [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. welchlab.com [welchlab.com]
- 17. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 18. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 19. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
Technical Support Center: Overcoming Challenges in Separating Hypoxanthine and Xanthine via HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of hypoxanthine and xanthine.
Troubleshooting Guide
This section addresses specific problems you might face during your experiments, offering potential causes and solutions.
1. Poor Resolution Between this compound and Xanthine Peaks
Poor resolution, resulting in overlapping peaks, is a frequent challenge in separating the structurally similar compounds this compound and xanthine.
-
Potential Causes & Solutions
| Cause | Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is a critical factor. Optimal separation of purine bases like this compound and xanthine is often achieved at a slightly acidic pH, typically around 3.0 to 4.0.[1][2] At this pH, the ionization of the analytes is suppressed, leading to better retention and resolution on a reversed-phase column.[3][4] |
| Incorrect Mobile Phase Composition | The type and concentration of the organic modifier (e.g., methanol, acetonitrile) and the buffer are crucial.[5] Experiment with different organic modifiers or adjust the buffer concentration. Phosphate buffers at concentrations of 50 mM or higher can help stabilize retention.[1][6] |
| Suboptimal Stationary Phase | While C18 columns are most commonly used for xanthine separation, other stationary phases might provide better selectivity.[7] Consider using a C8 column or a polar-embedded phase for enhanced retention of polar analytes.[6] |
| Inadequate Column Temperature | Inconsistent column temperature can lead to shifts in retention time and affect resolution. Employ a column oven to maintain a stable and optimized temperature throughout the analysis.[8] |
| Flow Rate Too High | A high flow rate can decrease separation efficiency.[9] Optimize the flow rate; slower flow rates often improve resolution, though they increase run time.[9] |
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
2. Peak Tailing of this compound and/or Xanthine
Peak tailing can compromise the accuracy of quantification.
-
Potential Causes & Solutions
| Cause | Solution |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups in purines, leading to peak tailing.[6] Using a low pH mobile phase (around 2.5-3.0) can help suppress these interactions.[6][10] Employing an end-capped column can also minimize this effect. |
| Column Overload | Injecting too much sample can lead to peak distortion.[5][11] Reduce the injection volume or dilute the sample.[8] |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.[11] Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8] |
3. Co-elution with Other Sample Components
Peaks of interest may co-elute with other compounds in the sample matrix.
-
Potential Causes & Solutions
| Cause | Solution |
| Insufficient Separation Power | The current method may not be selective enough for a complex matrix. |
| Isocratic vs. Gradient Elution | For complex samples, isocratic elution may not provide sufficient resolution.[12][13] A gradient elution, where the mobile phase composition is changed over time, can improve the separation of analytes with different polarities.[12][13][14] |
| Sample Preparation | The sample may contain interfering substances. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering components before HPLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound and xanthine?
A1: Reversed-phase C18 columns are the most commonly used and are a good starting point for method development.[15] However, for challenging separations, a C8 column or a polar-embedded stationary phase may offer different selectivity and improved peak shape.[6][16]
Q2: What is the optimal mobile phase pH for this separation?
A2: An acidic mobile phase with a pH between 3.0 and 4.0 is generally recommended.[1][2] This helps to suppress the ionization of both this compound and xanthine, leading to better retention and resolution on a reversed-phase column.[3][4]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your sample. For relatively simple mixtures containing only this compound, xanthine, and a few other components, an isocratic method can be sufficient and offers simplicity and reproducibility.[13][17] For complex samples with a wide range of polarities, a gradient elution will likely be necessary to achieve adequate separation and reasonable run times.[12][18]
Q4: How can I improve the retention of these polar compounds on a reversed-phase column?
A4: To improve the retention of polar analytes like this compound and xanthine, you can:
-
Use a highly aqueous mobile phase: Decrease the percentage of the organic modifier.
-
Employ ion-pairing agents: Adding an ion-pairing reagent, such as sodium heptane sulfonate, to the mobile phase can enhance the retention of polar compounds by forming ion pairs that interact more strongly with the stationary phase.[6]
-
Select a polar-embedded stationary phase: These columns are designed to provide better retention for polar analytes.[6]
Q5: What detection wavelength should I use?
A5: A UV detector set between 254 nm and 270 nm is commonly used for the detection of this compound and xanthine.[1][19][20]
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the separation of this compound and xanthine.
Method 1: Isocratic Separation
| Parameter | Condition |
| Column | Spherisorb 5 C18 reversed-phase column[2] |
| Mobile Phase | 300 mmol/dm³ NaH₂PO₄ (pH 3.0) - methanol - acetonitrile - tetrahydrofuran (97.8 + 0.5 + 1.5 + 0.2)[2] |
| Flow Rate | Not specified, but typically 0.5-1.5 mL/min for similar methods. |
| Detection | Amperometric or UV detection[2] |
Method 2: Isocratic Separation in Biological Samples
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[19] |
| Mobile Phase | Methanol - water (2:98, v/v)[19] |
| Flow Rate | Not specified, but typically 1.0 mL/min for a 4.6 mm ID column. |
| Detection | UV at 254 nm[19] |
Method 3: Gradient Separation for Multiple Xanthines
| Parameter | Condition |
| Column | Purospher® STAR RP-18 endcapped (10 cm x 3.0 mm, 3 µm) |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in methanol |
| Gradient | 2.5% B held for 2 min; to 40% B in 10 min |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 270 nm |
General Experimental Workflow
Caption: A standard workflow for HPLC analysis of this compound and xanthine.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of guanine, uric acid, this compound and xanthine in human plasma by reversed-phase high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
- 11. uhplcs.com [uhplcs.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 18. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Determination of this compound and xanthine in hippocampus by HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Best practices for storing and handling hypoxanthine powder.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the proper storage and handling of hypoxanthine powder. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store unopened this compound powder?
A1: Unopened this compound powder should be stored in a tightly sealed container in a dry, dark place. For long-term storage, it is recommended to keep it at -20°C.[1][2]
Q2: How should I handle this compound powder in the laboratory?
A2: this compound powder should be handled with care to avoid dust generation.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work in a well-ventilated area or under a fume hood.
Q3: What is the shelf life of this compound powder?
A3: When stored correctly at -20°C, this compound powder can be stable for up to 3-4 years.[1][2][3] For storage at 4°C, the stability is approximately 2 years.[2]
Q4: My this compound powder has changed color. Can I still use it?
A4: this compound powder is typically a white to pale yellow crystalline powder.[3] A significant change in color may indicate degradation or contamination. It is advisable to use a fresh stock if you observe any noticeable changes in the powder's appearance.
Q5: What is the best solvent for dissolving this compound?
A5: this compound has low solubility in water and aqueous buffers.[3] To achieve higher concentrations, it is often dissolved in a dilute base such as 0.1 M NaOH or in organic solvents like DMSO.[3] For cell culture applications, dissolving in a minimal amount of a suitable solvent and then diluting with the culture medium is a common practice.[3]
Q6: How long can I store a this compound stock solution?
A6: The stability of a this compound stock solution depends on the solvent and storage temperature. Aqueous stock solutions are not recommended for storage for more than a day.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to prepare fresh solutions for critical experiments.
Troubleshooting Guides
This compound Solubility Issues
| Problem | Possible Cause | Solution |
| This compound powder is not dissolving in water or buffer. | This compound has poor solubility in neutral aqueous solutions.[3] | - Increase the pH by adding a small amount of NaOH (e.g., to a final concentration of 0.1 M).- Gently warm the solution.- Use an ultrasonic bath to aid dissolution.[2] |
| Precipitate forms after dissolving in DMSO and diluting in aqueous buffer. | The solubility of this compound is lower in the final aqueous solution compared to the DMSO stock. | - Ensure the final concentration in the aqueous buffer does not exceed its solubility limit.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
| Cloudiness or particulates in the prepared solution. | Incomplete dissolution or presence of impurities. | - Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.[4] |
Issues with HAT Medium in Hybridoma Technology
| Problem | Possible Cause | Solution |
| No or very few hybridoma colonies after HAT selection. | - Inefficient cell fusion.- Incorrect concentration of HAT components.- Myeloma cells are not HGPRT-deficient.[5] | - Optimize the fusion protocol (e.g., cell ratios, PEG concentration).[6]- Verify the final concentrations of this compound, aminopterin, and thymidine in the medium.- Confirm the HAT sensitivity of the myeloma cell line before fusion.[5] |
| Hybridoma clones die after transferring from HAT to HT medium. | - Abrupt change in medium composition causing cellular stress.[7]- Residual aminopterin toxicity.[5] | - Gradually wean the cells from HAT to HT medium by performing partial media changes.- Ensure cells are cultured in HT medium for a sufficient period (e.g., 1-2 weeks) before moving to the final growth medium. |
| Loss of antibody production over time. | - Genetic instability of hybridoma clones.[5][8]- Overgrowth of non-producing cells.[5][8] | - Subclone positive hybridomas as early as possible to ensure monoclonality.- Regularly screen for antibody production and cryopreserve high-producing clones.[5][9] |
Quantitative Data
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Powder | -20°C | Up to 4 years | [3] |
| 4°C | Up to 2 years | [2] | |
| Room Temperature | Not recommended for long-term storage | ||
| Solution (in DMSO) | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] | |
| Solution (Aqueous) | 4°C | Not recommended for more than 1 day | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100x this compound Stock Solution (10 mM) for Cell Culture
Materials:
-
This compound powder (MW: 136.11 g/mol )
-
1 M NaOH solution, sterile
-
Cell culture grade water, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 13.61 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Initial Dissolution: Add 100 µL of 1 M NaOH to the this compound powder. Gently swirl the tube to dissolve the powder. The solution should become clear.
-
Dilution: Add 9.9 mL of sterile, cell culture grade water to the tube. This will bring the final volume to 10 mL and the final concentration of this compound to 10 mM (100x).
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a physiologically compatible pH (e.g., 7.2-7.4) using sterile 1 M HCl. Add the acid dropwise while monitoring the pH to avoid precipitation.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile 100x this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Troubleshooting workflow for HAT selection in hybridoma culture.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound Xanthine oxidase substrate. | 68-94-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
Technical Support Center: Managing Endogenous Hypoxanthine Interference in Plasma Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to endogenous hypoxanthine interference in plasma sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is endogenous this compound and why is it a problem in my plasma samples?
A1: this compound is a naturally occurring purine derivative that is an intermediate in the metabolism of adenosine and the synthesis of nucleic acids. In healthy individuals, plasma this compound levels are typically low, in the micromolar range.[1][2] However, its concentration can increase significantly due to improper sample handling, such as delayed processing or storage at room temperature, leading to the breakdown of ATP in red blood cells and the release of this compound into the plasma.[3] This elevated this compound can interfere with the analysis of co-eluting drugs or metabolites, particularly in chromatographic methods like HPLC and LC-MS, leading to inaccurate quantification.
Q2: How can I prevent the artificial increase of this compound in my plasma samples?
A2: Strict adherence to proper sample collection and handling protocols is crucial. To minimize the in-vitro formation of this compound, blood samples should be centrifuged immediately after collection to separate the plasma from the red blood cells. The resulting plasma should be frozen promptly and stored at -80°C until analysis.[4]
Q3: What are typical plasma this compound concentrations in healthy individuals?
A3: In healthy subjects, plasma this compound concentrations are generally low. Studies have reported mean plasma this compound concentrations to be around 0.56 µM, with a range of 0.2 to 1.9 µM.[1] However, these values can be influenced by factors such as diet and physiological state.
Q4: Can disease states affect endogenous this compound levels?
A4: Yes, certain pathological conditions can lead to elevated in-vivo levels of this compound. For instance, in patients with Acute Respiratory Distress Syndrome (ARDS), plasma this compound levels have been observed to be significantly higher than in healthy controls.[2] This is important to consider when analyzing samples from specific patient populations.
Troubleshooting Guides
Issue 1: Co-elution of this compound with the Analyte of Interest
Symptom: You observe a peak in your chromatogram that overlaps with your target analyte, leading to inaccurate quantification. You suspect this interference is from endogenous this compound.
Troubleshooting Steps:
-
Confirm the Interference:
-
Analyze a Blank Plasma Sample: Prepare and analyze a plasma sample from a healthy volunteer, handled with optimal collection and storage procedures to minimize artificial this compound formation. This will help you identify the retention time of endogenous this compound in your chromatographic system.
-
Spike with this compound Standard: Spike a known concentration of a this compound standard into your mobile phase or a clean solvent and inject it into your system. This will confirm the retention time of this compound and its peak shape.
-
-
Chromatographic Optimization:
-
Modify Mobile Phase Composition: Adjust the ratio of your organic and aqueous mobile phases. A slight change in polarity can often resolve co-eluting peaks.
-
Change pH of the Mobile Phase: this compound has a pKa of approximately 8.7. Altering the pH of the mobile phase can change its ionization state and retention time, potentially separating it from your analyte.
-
Select a Different Column: If mobile phase optimization is unsuccessful, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve a different selectivity.
-
-
Sample Preparation Strategies:
-
Enzymatic Removal: Treat the plasma sample with xanthine oxidase to convert this compound to xanthine and then to uric acid. This is a highly specific method for removing this compound. (See Experimental Protocol 1).
-
Solid-Phase Extraction (SPE): Develop an SPE method to selectively remove the more polar this compound from your sample while retaining your analyte of interest. (See Experimental Protocol 2).
-
Issue 2: High and Variable this compound Levels Across Samples
Symptom: You observe inconsistent and unexpectedly high levels of this compound in your plasma samples, making it difficult to establish a consistent baseline for your analyte.
Troubleshooting Steps:
-
Review Sample Handling Procedures: This is the most common cause of high and variable this compound.
-
Time to Centrifugation: Ensure that all blood samples are centrifuged within one hour of collection.
-
Storage Temperature: Confirm that plasma samples were immediately frozen after separation and have been consistently stored at -80°C.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample, as this can lead to cellular lysis and increased this compound levels.
-
-
Standardize Collection Protocol:
-
Implement a strict and standardized protocol for blood collection, processing, and storage for all samples in your study.
-
Use appropriate anticoagulants, such as EDTA.
-
Quantitative Data Summary
The following table summarizes typical plasma this compound concentrations found in various populations and conditions. This data can be used as a reference to determine if the levels in your samples are within an expected range.
| Population/Condition | Mean this compound Concentration (µM) | Range (µM) | Reference |
| Healthy Subjects | 0.56 | 0.2 - 1.9 | [1] |
| Untreated Acute Leukemia Patients | 0.68 | 0.1 - 1.1 | [1] |
| Solid Tumor Patients | 0.89 | 0.3 - 2.6 | [1] |
| ARDS Survivors | 15.24 ± 2.09 | - | [2] |
| ARDS Non-survivors | 37.48 ± 3.1 | - | [2] |
Experimental Protocols
Protocol 1: Enzymatic Removal of this compound using Xanthine Oxidase
This protocol describes the enzymatic conversion of this compound to uric acid in plasma samples prior to analysis.
Materials:
-
Plasma sample
-
Xanthine Oxidase (from bovine milk, ~0.5 U/mg)
-
Phosphate Buffer (100 mM, pH 7.8)
-
Acetonitrile (or other suitable protein precipitation solvent)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Preparation: Thaw the plasma sample on ice.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of xanthine oxidase solution (prepare a 1 U/mL stock in 100 mM phosphate buffer, pH 7.8).
-
Incubate the mixture at 37°C for 30 minutes to allow for the complete conversion of this compound.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the reaction mixture to precipitate the plasma proteins and the xanthine oxidase.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which now contains your analyte of interest without the interfering this compound.
-
-
Analysis:
-
Inject an appropriate volume of the supernatant into your HPLC or LC-MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal
This protocol provides a general guideline for developing an SPE method to remove this compound from plasma samples based on its polar nature. Method optimization will be required for specific analytes. A mixed-mode cation-exchange SPE is often a good starting point.
Materials:
-
Plasma sample
-
Mixed-Mode Cation-Exchange SPE Cartridge (e.g., Oasis MCX)
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Ammonium Hydroxide
-
Water (HPLC-grade)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 4% formic acid in water. Vortex to mix. This step ensures that basic analytes are positively charged and this compound is neutral or weakly charged.
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash 1 (to remove polar interferences): Pass 1 mL of 2% formic acid in water through the cartridge.
-
Wash 2 (to remove less polar interferences): Pass 1 mL of methanol through the cartridge.
-
-
Elution:
-
Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in methanol (or another suitable elution solvent for your analyte). This step will neutralize the charge on the analyte, causing it to elute, while this compound, being less retained, would have been washed off in the earlier steps.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in your mobile phase for analysis.
-
Visualizations
References
Validation & Comparative
Validating a New Assay for Hypoxanthine Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of hypoxanthine is crucial for studying purine metabolism, investigating various pathological conditions like gout and hypoxia, and in drug discovery processes. This guide provides a comprehensive comparison of a new this compound assay with existing alternatives, supported by experimental data and detailed protocols to aid in its validation.
This compound is a naturally occurring purine derivative that plays a key role in the purine metabolism pathway.[1][2] It is formed from the deamination of adenine and is a substrate for the enzyme xanthine oxidase, which catalyzes its oxidation to xanthine and subsequently to uric acid.[3][4] Abnormal levels of this compound have been implicated in various diseases, making its accurate measurement essential for both research and clinical applications.[1][3]
Comparison of this compound Detection Assays
A variety of methods are available for the detection of this compound, each with its own advantages and limitations. The choice of assay often depends on the required sensitivity, sample type, and throughput. Below is a comparison of common assay types.
| Assay Type | Principle | Detection Method | Typical Detection Range | Advantages | Disadvantages |
| New Assay | [To be filled with the principle of the new assay] | [e.g., Colorimetric, Fluorometric, etc.] | [e.g., X - Y µM] | [e.g., High sensitivity, wide dynamic range] | [e.g., Potential interferences] |
| Colorimetric | Enzymatic conversion of this compound by xanthine oxidase produces hydrogen peroxide, which reacts with a chromogenic probe.[3][5] | Spectrophotometry (OD ~570 nm)[4] | 4-20 nmole/well | Simple, cost-effective.[6] | Lower sensitivity compared to fluorometric methods. |
| Fluorometric | Similar enzymatic reaction as colorimetric assays, but the generated hydrogen peroxide reacts with a fluorogenic probe.[4] | Fluorometry (Ex/Em = 535/587 nm)[3] | 40-200 pmole/well | High sensitivity (approx. 10x more than colorimetric). | Requires a fluorescence plate reader. |
| Electrochemical | Direct oxidation of this compound on a modified electrode surface, generating a measurable current.[7] | Amperometry or Voltammetry[7] | 1-100 µM[7] | High sensitivity, potential for miniaturization and real-time monitoring.[7][8] | Can be affected by interfering substances in complex samples.[7] |
| HPLC-MS | Chromatographic separation followed by mass spectrometric detection.[9] | Mass Spectrometry[9] | Highly sensitive and specific | Gold standard for quantification, high specificity.[9] | Requires expensive equipment and complex sample preparation.[7][9] |
| Radiometric | Measures the incorporation of radiolabeled this compound ([3H]this compound) into nucleic acids of cells.[10][11] | Scintillation Counting[10] | Dependent on cell type and experimental conditions | Considered a "gold standard" for assessing cell proliferation in certain contexts.[10] | Involves handling of radioactive materials, multi-step process.[10] |
Experimental Validation Protocols
To validate a new this compound assay, a series of experiments must be performed to demonstrate its performance and reliability. Below are detailed protocols for key validation experiments.
Linearity and Detection Limit
Objective: To determine the linear range of the assay and its lower limit of detection (LOD) and quantification (LOQ).
Protocol:
-
Prepare a series of this compound standards of known concentrations, spanning the expected measurement range.
-
Run each standard in triplicate according to the new assay's protocol.
-
Plot the measured signal (e.g., absorbance, fluorescence) against the corresponding this compound concentration.
-
Perform a linear regression analysis to determine the R-squared value (a value >0.99 is desirable).
-
The linear range is the concentration range over which the assay is linear.
-
The LOD is typically calculated as the mean of the blank samples plus 3 times the standard deviation of the blank.
-
The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, often defined as the mean of the blank plus 10 times the standard deviation of the blank.
Precision (Intra- and Inter-Assay Variability)
Objective: To assess the reproducibility of the assay.
Protocol:
-
Prepare at least three samples with different known concentrations of this compound (low, medium, and high).
-
Intra-Assay Precision: Analyze each sample in multiple replicates (e.g., n=20) within the same assay run.
-
Inter-Assay Precision: Analyze the same samples on different days and, if possible, by different operators.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for each sample. A CV of <15% is generally considered acceptable.
Accuracy (Spike and Recovery)
Objective: To determine the accuracy of the assay in a relevant sample matrix.
Protocol:
-
Select a representative biological sample (e.g., serum, cell lysate) and measure the endogenous this compound concentration.
-
Spike the sample with known amounts of this compound at different concentrations (low, medium, and high).
-
Measure the this compound concentration in the spiked samples.
-
Calculate the percent recovery using the following formula: Recovery (%) = [(Measured Concentration in Spiked Sample - Endogenous Concentration) / Spiked Concentration] x 100
-
Acceptable recovery is typically between 80% and 120%.
Specificity (Cross-Reactivity)
Objective: To evaluate the assay's ability to specifically detect this compound in the presence of structurally related molecules.
Protocol:
-
Prepare samples containing potentially cross-reacting substances such as xanthine, uric acid, adenine, and guanine at high concentrations.
-
Measure the signal generated by these samples using the new assay.
-
Calculate the percentage of cross-reactivity by comparing the signal from the cross-reactant to the signal from an equimolar concentration of this compound.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating a new this compound assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biocompare.com [biocompare.com]
- 6. Frontiers | One-Step and Colorimetric Detection of Fish Freshness Indicator this compound Based on the Peroxidase Activity of Xanthine Oxidase Grade I Ammonium Sulfate Suspension [frontiersin.org]
- 7. Simultaneous Determination of Xanthine and this compound Using Polyglycine/rGO-Modified Glassy Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mtc-usa.com [mtc-usa.com]
- 10. Development of a Novel High-Density [3H]this compound Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Specificity of Anti-Hypoxanthine Antibodies in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy of immunoassays hinges on the specificity of the antibodies employed. This is particularly critical when targeting small molecules like hypoxanthine, a key purine metabolite. Cross-reactivity with structurally similar purine analogs can lead to inaccurate quantification and misleading results. This guide provides a comparative overview of the cross-reactivity of anti-hypoxanthine antibodies, supported by available experimental data and detailed methodologies, to aid in the selection and application of these critical reagents.
Understanding Cross-Reactivity in Purine Immunoassays
Immunoassays for small molecules like this compound typically rely on antibodies generated against a hapten-carrier conjugate. In this case, this compound (the hapten) is chemically coupled to a larger carrier protein to elicit an immune response. The resulting antibodies should ideally bind with high affinity and specificity to this compound. However, due to the conserved purine ring structure, these antibodies can exhibit cross-reactivity with other endogenous purines such as adenine, guanine, and xanthine.[1] The extent of this cross-reactivity is a critical performance parameter of any anti-hypoxanthine antibody-based immunoassay.
The specificity of anti-purine antibodies is significantly influenced by the position on the purine ring where the hapten is coupled to the carrier protein.[2] This determines which parts of the molecule are exposed and recognized by the immune system, thereby defining the antibody's binding epitope.
Comparative Analysis of Anti-Hypoxanthine Antibody Cross-Reactivity
Detailed, direct comparisons of commercially available anti-hypoxanthine antibody immunoassay kits are not readily found in recent literature. However, foundational studies characterizing the specificity of antibodies raised against purines provide valuable insights into their cross-reactivity profiles. A key study by Butler et al. (1965) investigated the specificity of anti-purin-6-oyl serum, which is effectively an anti-hypoxanthine antibody, using a complement fixation inhibition assay.[3] The findings from this study are summarized below.
Table 1: Cross-Reactivity of Anti-Purin-6-oyl (Anti-Hypoxanthine) Serum with Purine Analogs
| Cross-Reacting Compound | Molar Concentration for 50% Inhibition | Relative Cross-Reactivity (%)* |
| Purin-6-oyl-ε-aminocaproate (this compound analog) | 1.0 x 10⁻⁷ | 100 |
| Adenosine | 1.2 x 10⁻⁵ | 0.83 |
| Adenine | 2.5 x 10⁻⁵ | 0.40 |
| Inosine | 5.0 x 10⁻⁵ | 0.20 |
| Deoxyadenosine | >1.0 x 10⁻⁴ | <0.10 |
| Guanine | >1.0 x 10⁻⁴ | <0.10 |
| Xanthine | >1.0 x 10⁻⁴ | <0.10 |
| Uric Acid | >1.0 x 10⁻⁴ | <0.10 |
*Relative Cross-Reactivity is calculated as (Molar concentration of this compound analog for 50% inhibition / Molar concentration of cross-reactant for 50% inhibition) x 100.
Data extracted and adapted from Butler et al., J Exp Med, 1965.[3]
The data clearly indicates that the anti-purin-6-oyl antibodies are highly specific for the this compound structure. While there is some measurable cross-reactivity with adenine and adenosine, it is significantly lower than the reactivity with the target this compound analog. Other key purines like guanine and xanthine show negligible cross-reactivity at the tested concentrations.
Experimental Protocols
A detailed understanding of the methodologies used to assess cross-reactivity is crucial for interpreting the data and designing validation experiments.
Hapten Inhibition Complement Fixation Assay
This classical immunological technique was used to determine the specificity of the anti-purin-6-oyl serum.[3]
Principle: The assay measures the ability of a soluble hapten (the cross-reacting purine analog) to inhibit the binding of the antibody to the target antigen, which in this case was a purin-6-oyl-protein conjugate. The consumption of complement in the antigen-antibody reaction is then quantified.
Methodology:
-
Reagents:
-
Anti-purin-6-oyl serum (rabbit).
-
Purin-6-oyl-bovine serum albumin (P-6-oyl-BSA) conjugate (antigen).
-
Guinea pig complement.
-
Sheep red blood cells (sRBCs) sensitized with rabbit anti-sRBC antibody.
-
Various purine analogs as inhibitors.
-
-
Procedure:
-
A constant, predetermined amount of anti-purin-6-oyl serum and P-6-oyl-BSA are incubated with varying concentrations of the purine analog inhibitor.
-
A fixed amount of guinea pig complement is added to the mixture. If the antibody binds to the P-6-oyl-BSA, complement will be "fixed" and consumed. If the inhibitor binds to the antibody, the antigen-antibody reaction is prevented, and the complement remains free.
-
After incubation, sensitized sheep red blood cells are added.
-
If free complement is present, it will lyse the sRBCs. The degree of hemolysis is measured spectrophotometrically.
-
The concentration of the inhibitor that causes 50% inhibition of complement fixation is determined.
-
Visualizing Molecular Relationships and Experimental Workflows
To better understand the structural basis of cross-reactivity and the experimental procedures, the following diagrams are provided.
Caption: Structural relationships between this compound and other key purines.
Caption: Workflow of a hapten inhibition assay for cross-reactivity assessment.
Conclusion
The available data, though from foundational studies, indicates that highly specific antibodies against this compound can be generated. The primary cross-reactivity appears to be with adenine and its nucleoside, adenosine, likely due to the structural similarity at the 6th position of the purine ring. For researchers using or developing anti-hypoxanthine immunoassays, it is imperative to validate the specificity of the antibody, particularly against other purines that may be present in the biological samples of interest. When such data is not provided by the manufacturer, performing in-house cross-reactivity studies using a competitive inhibition ELISA format is highly recommended to ensure data accuracy and reliability.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Monoclonal antibodies to thioguanine: influence of coupling position on fine specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A STUDY OF THE CROSS-REACTIVITY OF ANTIPURIN-6-OYL SERUM WITH DEOXYRIBONUCLEIC ACID (DNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of hypoxanthine levels in different disease states.
For Immediate Release
This guide provides a comparative analysis of hypoxanthine levels across various disease states, offering valuable insights for researchers, scientists, and drug development professionals. Elevated this compound, a purine degradation product, is increasingly recognized as a key biomarker in pathologies characterized by hypoxia and metabolic stress. This document summarizes quantitative data, details experimental protocols for this compound measurement, and visualizes the underlying signaling pathways and experimental workflows.
Data Summary: this compound Concentrations in Human Plasma
The following table compiles quantitative data on this compound levels in human plasma from healthy individuals and patients with various diseases. These values, derived from multiple studies, highlight the significant elevation of this compound in several pathological conditions.
| Condition | This compound Concentration (µM) | Reference(s) |
| Healthy Controls | 0.56 (Range: 0.2 - 1.9) | [1] |
| 1.23 ± 0.42 | [2] | |
| 3.4 ± 1.0 | [3] | |
| Solid Tumors | 0.89 (Range: 0.3 - 2.6) | [1][4] |
| Acute Leukemia | 0.68 (Range: 0.1 - 1.1) (untreated) | [1] |
| 4.6 (Range: 1 - 12) (with allopurinol & chemotherapy) | [1] | |
| 25.5 ± 17.5 (childhood ALL/NHL, pre-HDMTX) | [5] | |
| Obstructive Sleep Apnea | 5.38 ± 5.11 | [2] |
| Ischemic Heart Disease | 18.8 ± 7.0 (during coronary artery bypass grafting) | [3] |
| Ischemic Stroke | Significantly elevated vs. controls (p < 0.001) | [6][7] |
| Xanthinuria | 0.8 (below normal range of 1.1-3.0) | [8] |
Note: Values are presented as mean ± standard deviation or mean with a range, as reported in the cited literature. Concentration units have been standardized to µM for comparison.
Signaling Pathways and Experimental Workflow
To elucidate the role of this compound in disease, it is crucial to understand its metabolic pathway and the downstream consequences of its accumulation.
The diagram above illustrates the catabolism of ATP to this compound and its subsequent conversion to uric acid by xanthine oxidase.[9] During ischemia and reperfusion, this pathway is upregulated, leading to a burst of reactive oxygen species (ROS).[1][9] This oxidative stress can trigger inflammatory signaling cascades, such as NF-κB activation, and induce apoptosis, ultimately contributing to endothelial dysfunction.[3][5][10]
The following diagram outlines a general workflow for the quantification of this compound in biological samples.
Experimental Protocols
Accurate quantification of this compound is essential for its validation as a biomarker. Below are detailed methodologies for two common analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the separation and quantification of purine compounds in biological fluids.[3][11]
1. Sample Preparation:
- Collect whole blood in tubes containing an anticoagulant (e.g., heparin).
- Immediately centrifuge the blood sample to separate the plasma.[12]
- To remove proteins, which can interfere with the analysis, perform ultrafiltration of the plasma/serum samples.[13]
- The resulting protein-free filtrate is then transferred to HPLC vials for analysis.[14]
2. HPLC System and Conditions:
- Column: A reversed-phase C18 column is typically used for separation.[3][14]
- Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 100% aqueous phosphate buffer) is often employed.[13] A gradient with an organic modifier like methanol may also be used.[11]
- Flow Rate: A typical flow rate is 1.0 mL/min.[11]
- Detection: UV detection is commonly set at 254 nm.[15]
- Injection Volume: A small volume of the prepared sample (e.g., 15 µL) is injected into the system.[14]
3. Data Analysis:
- A standard curve is generated using known concentrations of this compound.
- The concentration of this compound in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.
Fluorometric Assay
Fluorometric assays, often available as commercial kits, provide a sensitive method for quantifying total xanthine and/or this compound.[16][17]
1. Principle:
- Xanthine oxidase catalyzes the conversion of this compound and xanthine to uric acid and hydrogen peroxide (H₂O₂).[16]
- The resulting H₂O₂ is detected using a specific fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP).[16] The fluorescence intensity is directly proportional to the amount of this compound and xanthine in the sample.
2. Sample Preparation:
- Plasma or serum samples can often be used directly, though dilution with the provided assay buffer may be necessary to fall within the linear range of the assay.[18]
- For tissue or cell samples, homogenization in ice-cold assay buffer is required, followed by centrifugation to collect the supernatant.[19]
- Protein-containing samples may require deproteinization using a spin filter to prevent enzyme interference.[19]
3. Assay Procedure (based on a generic 96-well plate format):
- Prepare a standard curve by making serial dilutions of the provided xanthine standard.[17]
- Pipette standards and samples into separate wells of a 96-well microplate.[18]
- Prepare a reaction mix containing the enzyme mix, developer, and probe in the assay buffer.
- Add the reaction mix to each well containing the standards and samples.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[18]
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]
4. Data Analysis:
- Subtract the background fluorescence (from a blank well with no xanthine) from all readings.
- Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
- Determine the this compound/xanthine concentration in the samples by interpolating their fluorescence values on the standard curve.[16]
References
- 1. Ameliorating Acute Kidney Injury Induced by Ischemia-Reperfusion by Targeting Purine Metabolism [mdpi.com]
- 2. [PDF] Reactive Oxygen Species as Downstream Mediators of Angiogenic Signaling by Vascular Endothelial Growth Factor Receptor-2/KDR* | Semantic Scholar [semanticscholar.org]
- 3. Rho and Reactive Oxygen Species at Crossroads of Endothelial Permeability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound causes endothelial dysfunction through oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactive Oxygen Species and Endothelial Ca2+ Signaling: Brothers in Arms or Partners in Crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reperfusion injury and reactive oxygen species: The evolution of a concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An HPLC method for determination of inosine and this compound in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. Quantification of uric acid, xanthine and this compound in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. abcam.com [abcam.com]
A Head-to-Head Comparison of HPLC and Enzymatic Methods for Hypoxanthine Determination
For researchers, scientists, and drug development professionals, the accurate quantification of hypoxanthine, a key intermediate in purine metabolism, is crucial for various applications, including the diagnosis of metabolic disorders and the assessment of tissue hypoxia. The two most common analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective, data-driven comparison of these two methods to aid in the selection of the most appropriate technique for specific research needs.
Methodology Overview
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that isolates this compound from other components in a complex biological sample based on its physicochemical properties. The separated this compound is then detected and quantified, typically by ultraviolet (UV) absorbance.
Enzymatic assays for this compound rely on the specific catalytic activity of the enzyme xanthine oxidase. This enzyme converts this compound to xanthine and subsequently to uric acid, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then measured using a colorimetric or fluorometric probe, and its concentration is directly proportional to the initial amount of this compound in the sample.
Quantitative Performance Comparison
The choice between HPLC and enzymatic methods often depends on the specific requirements of the study, such as sensitivity, sample throughput, and the need for simultaneous analysis of other compounds. The following table summarizes the key performance characteristics of each method based on published data.
| Performance Parameter | HPLC Method | Enzymatic Method | References |
| Linearity Range | 0.25 - 5 µg/mL | 0.4 - 400 µM (colorimetric), 0.04 - 20 µM (fluorometric) | [1][2] |
| Limit of Detection (LOD) | 100 ng/mL | 0.4 µM (colorimetric), 0.01 - 0.03 U/L (fluorometric) | [1][3] |
| Limit of Quantification (LOQ) | 1 nM | Not explicitly stated, but within the linear range. | [4] |
| Precision (CV%) | < 5.0% for 0.3 µmol/L this compound | Not explicitly stated in provided abstracts. | [5][6] |
| Recovery | 90 - 110% | Not explicitly stated in provided abstracts. | [5][6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative example for the analysis of this compound in human plasma.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To deproteinize, subject the plasma samples to centrifugal filtration using a 10-kDa molecular weight cut-off membrane.[7]
-
Collect the protein-free ultrafiltrate for analysis.[7]
2. HPLC System and Conditions:
-
Column: Monolithic reversed-phase C18 column.[1]
-
Mobile Phase: A gradient of 25 mM acetate buffer and methanol.[7]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 250 nm.[7]
-
Injection Volume: 15 µL.[8]
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Enzymatic Assay Protocol
This protocol is a general representation based on commercially available xanthine/hypoxanthine assay kits.
1. Reagent Preparation:
-
Reconstitute the enzyme mix (containing xanthine oxidase), developer, and probe solutions in the provided assay buffer.[9]
-
Prepare a standard curve by diluting a stock solution of this compound to generate a series of known concentrations.[10]
2. Assay Procedure:
-
Pipette 50 µL of standards and samples into separate wells of a 96-well microplate.[11]
-
For samples with potentially high background, prepare parallel wells without the enzyme mix to serve as a sample blank.[9]
-
Prepare a reaction mix containing the enzyme mix, developer, and probe in assay buffer.[2]
-
Add 50 µL of the reaction mix to each well containing the standards and samples.[2]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[2]
3. Measurement and Data Analysis:
-
Measure the absorbance at ~570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm (fluorometric).[9]
-
Subtract the reading of the zero standard (blank) from all other readings.
-
If a sample blank was used, subtract the background control reading from the sample reading.
-
Plot the standard curve and determine the concentration of this compound in the samples.
Visualizing the Methodologies
To better understand the underlying principles and workflows, the following diagrams illustrate the purine metabolism pathway and the experimental procedures for both HPLC and enzymatic assays.
Conclusion: Choosing the Right Method
Both HPLC and enzymatic assays are robust and reliable methods for the quantification of this compound. The choice between them should be guided by the specific needs of the research.
HPLC is the method of choice when:
-
High specificity and the ability to separate this compound from structurally similar compounds are required.
-
Simultaneous quantification of other purines, such as xanthine and uric acid, is necessary.[12]
-
A well-established and validated method with high precision and accuracy is needed.[12]
Enzymatic assays are advantageous when:
-
High sample throughput is a priority.
-
A simpler, more rapid, and cost-effective method is preferred.
-
High sensitivity is required, particularly with fluorometric detection.
References
- 1. An HPLC method for determination of inosine and this compound in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A high-performance liquid chromatographic method for the determination of this compound, xanthine, uric acid and allantoin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of adenosine, inosine and this compound in human plasma by high performance liquid chromatography | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Quantification of uric acid, xanthine and this compound in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypoxanthine vs. Xanthine: A Comparative Guide to Cellular Stress Indicators
In the landscape of cellular stress biomarkers, the purine metabolites hypoxanthine and xanthine have emerged as significant indicators of metabolic distress, particularly under hypoxic and oxidative conditions. Their accumulation in biological fluids and tissues offers a window into the cellular energy state and the extent of oxidative damage. This guide provides a comprehensive comparison of this compound and xanthine as cellular stress markers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their application.
Biochemical Pathway of this compound and Xanthine Formation
Under conditions of cellular stress, such as hypoxia or ischemia, the demand for ATP (adenosine triphosphate) outstrips its production. This energy deficit leads to the degradation of ATP, resulting in an accumulation of its breakdown products. The pathway proceeds through the dephosphorylation of AMP (adenosine monophosphate) to adenosine, which is then deaminated to inosine. Inosine is subsequently phosphorolytically cleaved to this compound. This compound is then oxidized to xanthine, and further to uric acid, by the enzyme xanthine oxidase (XO).[1] This final step is a critical source of reactive oxygen species (ROS), including superoxide radicals, which contribute to oxidative stress.[1]
Quantitative Comparison of this compound and Xanthine Levels in Cellular Stress
Experimental evidence consistently demonstrates the elevation of both this compound and xanthine in response to various cellular stressors. The following tables summarize quantitative data from several studies, highlighting the changes in their concentrations in different biological samples and experimental models.
Table 1: this compound and Xanthine Levels in Hypoxia and Ischemia Models
| Experimental Model | Stress Condition | Sample Type | Analyte | Control Concentration | Stressed Concentration | Fold Change | Reference |
| Newborn Piglets | Intermittent Hypoxemia | Vitreous Humor | This compound | 21.0 ± 7.8 µmol/L | 44.1 ± 25.5 µmol/L | ~2.1 | [2] |
| Newborn Piglets | Intermittent Hypoxemia | Vitreous Humor | Xanthine | Baseline not specified | Significantly increased | - | [2] |
| Newborn Piglets | Continuous Hypoxemia | Vitreous Humor | This compound | 16.4 ± 4.2 µmol/L | 23.2 ± 7.3 µmol/L | ~1.4 | [2] |
| Human Patients | Obstructive Sleep Apnea | Plasma | This compound/Xanthine | 1.2 ± 0.4 µmol/L | 5.4 ± 5.1 µmol/L | ~4.5 | [3] |
| Human Patients | Kidney Transplantation (Ischemia) | Kidney Tissue | This compound | Pre-reperfusion | Progressive accumulation (P<0.006) | - | [4] |
Table 2: this compound and Xanthine Levels in Other Cellular Stress Models
| Experimental Model | Stress Condition | Sample Type | Analyte | Control Concentration | Stressed Concentration | Fold Change | Reference |
| Male Patients | Coronary Artery Disease | Plasma | Xanthine | 0.46 ± 0.15 mg/dL (18:00) | 0.74 ± 0.23 mg/dL (6:00) | ~1.6 | [5] |
| Aged Mice | Electrically Stimulated Contractions | Gastrocnemius Muscle | This compound | 0.41 ± 0.07 µM/mg protein | 0.667 ± 0.09 µM/mg protein | ~1.6 | [6] |
| Aged Mice | Electrically Stimulated Contractions | Gastrocnemius Muscle | Xanthine | 0.364 ± 0.05 µM/mg protein | Increased by 28% | ~1.3 | [6] |
| Human Cell Line (L02) | siMCSU-treated (genetic defect model) | Culture Supernatant | This compound/Xanthine | Not detectable | "Extremely high" | - | [7] |
| HepG2 Cells | This compound (2.5 mM) treatment for 24h | Cell Lysate | Total Cholesterol | Control | Significantly increased | - | [8][9] |
Interpretation of Comparative Data
The data consistently show that both this compound and xanthine levels increase under cellular stress. This compound, being the upstream metabolite, often shows an earlier and more pronounced increase in response to acute energy depletion. The subsequent rise in xanthine is dependent on the activity of xanthine oxidase. Therefore, the ratio of xanthine to this compound can provide insights into the activity of this enzyme and the associated production of reactive oxygen species. In conditions of severe and prolonged stress, both metabolites are expected to be significantly elevated.
Experimental Protocols for the Measurement of this compound and Xanthine
Accurate quantification of this compound and xanthine is crucial for their use as biomarkers. Several analytical methods are available, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the simultaneous determination of this compound and xanthine.
Protocol for HPLC Analysis of this compound and Xanthine in Plasma:
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.
-
To 200 µL of plasma, add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffer such as 50 mM potassium phosphate buffer (pH 6.0) with a small percentage of methanol (e.g., 2%).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm.
-
-
Quantification:
-
Prepare standard curves for this compound and xanthine of known concentrations.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.
Protocol for LC-MS/MS Analysis of Purine Metabolites in Urine:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex and centrifuge at 13,000 g for 5 minutes to remove particulates.
-
Dilute the supernatant 1:10 with the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A compatible UHPLC system.
-
Column: A suitable column for polar compounds (e.g., a HILIC column).
-
Mobile Phase: A gradient of two solvents, for example, Solvent A: 10 mM ammonium acetate in water with 0.1% formic acid, and Solvent B: Acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
-
Data Analysis:
-
Use instrument-specific software to acquire and process the data.
-
Quantify the analytes using a calibration curve prepared with isotopically labeled internal standards.
-
Commercial Fluorometric/Colorimetric Assay Kits
Commercially available kits provide a convenient and high-throughput method for measuring total this compound and xanthine.
General Protocol for a Fluorometric Xanthine/Hypoxanthine Assay Kit:
-
Reagent Preparation:
-
Prepare assay buffer, probe solution, enzyme mix, and standards according to the kit's manual.
-
-
Sample Preparation:
-
For plasma or serum, samples may need to be deproteinized using a 10 kDa molecular weight cutoff spin filter.
-
For cell or tissue lysates, homogenize the sample in assay buffer and centrifuge to remove insoluble material.
-
-
Assay Procedure:
-
Add standards and samples to a 96-well plate.
-
Add the reaction mix (containing the probe and enzymes) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the recommended wavelengths.
-
-
Calculation:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve and determine the concentration of this compound/xanthine in the samples from this curve.
-
Conclusion
Both this compound and xanthine are valuable biomarkers for assessing cellular stress, particularly in the context of hypoxia, ischemia, and oxidative stress. The choice between them, or the use of their ratio, depends on the specific research question and the dynamics of the stress response being investigated. This compound may serve as a more immediate indicator of ATP depletion, while the accumulation of xanthine and the xanthine/hypoxanthine ratio can provide additional information about the involvement of xanthine oxidase and the generation of reactive oxygen species. The selection of the analytical method should be based on the required sensitivity, specificity, and throughput of the study. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective use of these important biomarkers in research and drug development.
References
- 1. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, xanthine, and uric acid concentrations in plasma, cerebrospinal fluid, vitreous humor, and urine in piglets subjected to intermittent versus continuous hypoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma level of this compound/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of xanthine oxidase reduces oxidative stress and improves skeletal muscle function in response to electrically stimulated isometric contractions in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces cholesterol accumulation and incites atherosclerosis in apolipoprotein E‐deficient mice and cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hypoxanthine Biosensor Performance: Evaluating Linearity and Sensitivity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of hypoxanthine biosensor performance, focusing on the critical parameters of linearity and sensitivity. The information presented is supported by experimental data from recent studies, providing a comprehensive overview of the current state of biosensor technology for this compound detection.
This compound, a naturally occurring purine derivative, is a key biomarker for various physiological and pathological processes, including food spoilage and oxidative stress-related diseases. Accurate and sensitive detection of this compound is crucial for applications ranging from quality control in the food industry to clinical diagnostics. This guide evaluates and compares different types of this compound biosensors, providing insights into their analytical performance.
Performance Comparison of this compound Biosensors
The efficacy of a this compound biosensor is primarily determined by its linearity and sensitivity. Linearity refers to the concentration range within which the biosensor's response is directly proportional to the this compound concentration, while sensitivity is a measure of the biosensor's ability to detect small changes in this compound concentration. The following tables summarize the performance of various electrochemical, colorimetric, and paper-based this compound biosensors based on recently published data.
| Table 1: Performance of Electrochemical this compound Biosensors | |||
| Biosensor Type | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Microneedle array-based | 5 - 50 and 50 - 200 | 2.18 ± 0.75 | [1] |
| Nafion-paraquat modified glassy-carbon electrode | 1 - 200 | Not Specified | [2] |
| Molecularly Imprinted Polymer (MIP)-based | 2 - 50 (µg/mL) | 0.165 (µg/mL) | [3] |
| Gold nanoparticles-carbon nanohorn hybrid | 1.5 - 35.4 | 0.61 | [4] |
| Xanthine dehydrogenase on pyrolytic graphite electrode | 10 - 1800 | 0.00025 | [5] |
| Iron (III) meso‐tetraphenylporphyrin nanoparticles | Up to 340 | 1.0 | [6] |
| Table 2: Performance of Colorimetric and Paper-Based this compound Biosensors | |||
| Biosensor Type | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Paper-based enzyme biosensor | Micromolar concentration range | 3.7 | [7][8] |
| One-step colorimetric (XOD-ASS based) | 20 - 100 | 6.93 | [9][10] |
| Paper-based with smartphone assistance | 10 - 300 (µg/mL) | Not specified | [11] |
| Microfluidic paper-based device | 5 - 40 (mg/L) | 1.8 (mg/L) | [12] |
| Platinum cube-based colorimetric | 0 - 10,000 | 0.16 | [13] |
Signaling Pathway and Experimental Workflow
The detection of this compound in most biosensors is predicated on the enzymatic activity of xanthine oxidase (XOD). This enzyme catalyzes the oxidation of this compound to xanthine and subsequently to uric acid. This reaction can be monitored through various means, such as the consumption of oxygen, the production of hydrogen peroxide, or direct electron transfer.
This compound detection signaling pathway.
A standardized experimental workflow is essential for the accurate evaluation of a biosensor's linearity and sensitivity. The following diagram outlines the key steps involved in this process.
Experimental workflow for biosensor evaluation.
Experimental Protocols
Detailed methodologies are critical for reproducing and validating experimental findings. Below are generalized protocols for evaluating the linearity and sensitivity of electrochemical and colorimetric this compound biosensors.
Protocol 1: Evaluation of an Electrochemical this compound Biosensor
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in a suitable buffer).
-
Phosphate buffered saline (PBS) or other appropriate buffer solution.
-
Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes).
-
The this compound biosensor to be tested (as the working electrode).
2. Preparation of Standard Solutions:
-
Prepare a series of this compound standard solutions by serial dilution of the stock solution in the buffer. The concentration range should span the expected linear range of the biosensor.
3. Electrochemical Measurement:
-
Set up the electrochemical cell with the biosensor as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the buffer solution.
-
Record the baseline electrochemical signal (e.g., current or potential) of the buffer.
-
Add a known volume of a this compound standard solution to the electrochemical cell and allow the system to stabilize.
-
Record the electrochemical response.
-
Repeat the measurement for each standard solution, typically in increasing order of concentration. For some sensor types, a fresh biosensor may be required for each concentration.
4. Data Analysis:
-
Subtract the baseline signal from the measured response for each this compound concentration.
-
Plot the net response (e.g., peak current) as a function of the this compound concentration to generate a calibration curve.
-
Determine the linear range by identifying the concentration range over which the plot is linear (R² > 0.99).
-
Calculate the sensitivity from the slope of the linear portion of the calibration curve.
-
Calculate the Limit of Detection (LOD), typically as 3 times the standard deviation of the blank signal divided by the sensitivity.
Protocol 2: Evaluation of a Colorimetric this compound Biosensor
1. Materials and Reagents:
-
This compound stock solution.
-
Reaction buffer.
-
Xanthine oxidase (XOD) solution.
-
Chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB).
-
Peroxidase or a nanozyme with peroxidase-like activity.
-
Spectrophotometer or a suitable colorimetric reader.
2. Preparation of Standard Solutions:
-
Prepare a series of this compound standard solutions by serial dilution in the reaction buffer.
3. Colorimetric Assay:
-
In a microplate well or cuvette, add the reaction buffer, XOD solution, and the chromogenic substrate.
-
Add a specific volume of a this compound standard solution to initiate the reaction.
-
Incubate the mixture for a defined period at a specific temperature to allow for color development.
-
Stop the reaction if necessary (e.g., by adding an acid).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product.
-
Repeat the assay for each standard solution and a blank (no this compound).
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of each standard.
-
Plot the net absorbance as a function of the this compound concentration to create a calibration curve.
-
Determine the linear range from the calibration curve.
-
Calculate the sensitivity from the slope of the linear portion.
-
Calculate the LOD using the 3σ/slope method, where σ is the standard deviation of the blank measurements.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Low-potential amperometric enzyme biosensor for xanthine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paper-Based Enzyme Biosensor for One-Step Detection of this compound in Fresh and Degraded Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Step and Colorimetric Detection of Fish Freshness Indicator this compound Based on the Peroxidase Activity of Xanthine Oxidase Grade I Ammonium Sulfate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Hypoxanthine's Metabolic Crossroads: A Comparative Guide to Correlated Markers
For researchers, scientists, and drug development professionals, understanding the intricate dance of metabolites is paramount. Hypoxanthine, a purine derivative, has emerged as a critical checkpoint in cellular energy metabolism and a key indicator of hypoxic stress. This guide provides an objective comparison of this compound levels with other vital metabolic markers, supported by experimental data and detailed protocols, to illuminate its role in various physiological and pathological states.
This compound is a central intermediate in purine metabolism. Under conditions of cellular stress, such as hypoxia (oxygen deprivation), the degradation of adenosine triphosphate (ATP) accelerates, leading to an accumulation of this compound.[1][2][3] This makes this compound a sensitive biomarker for cellular energy deficits and hypoxic conditions.[2][4] Its subsequent metabolism by xanthine oxidase to xanthine and finally uric acid is a significant source of reactive oxygen species (ROS), linking it to oxidative stress and related tissue damage.[1][5][6]
Correlative Data at a Glance: this compound and Key Metabolic Markers
The following tables summarize the quantitative correlations observed between this compound and other significant metabolic markers across various studies.
| Metabolic Marker | Correlation with this compound | Context/Condition | Supporting Data/Observations | References |
| Lactate | Positive | Hypoxia, Asphyxia | In newborns requiring oxygen therapy, both this compound and lactate levels were often elevated above the normal range.[7] A linear relationship between this compound and lactate was observed during stagnant hypoxia.[8] | [7][8][9] |
| Uric Acid | Positive (Indirect) | Purine Metabolism, Metabolic Syndrome | This compound is a direct precursor to uric acid in the purine degradation pathway.[5][10] Elevated uric acid is associated with metabolic syndrome, and by extension, its precursor this compound is implicated.[11] | [5][10][11] |
| Xanthine | Positive | Purine Metabolism | A significant positive correlation exists between plasma xanthine and this compound levels.[12] Both are products of ATP degradation and are often measured together.[13] | [12][13] |
| Triglycerides | Positive | Metabolic Syndrome, Obesity | Plasma levels of this compound/xanthine are positively correlated with serum triglyceride levels.[13][14] This association is also seen with xanthine oxidase activity.[12] | [1][12][13][14] |
| HDL Cholesterol | Negative | Metabolic Syndrome, Obesity | A negative correlation is observed between plasma this compound levels and HDL cholesterol.[1][15] | [1][15] |
| Markers of Insulin Resistance (HOMA-IR) | Positive | Metabolic Syndrome, Type 2 Diabetes | This compound concentration is positively correlated with HOMA-IR.[1] Xanthine oxidase activity, which metabolizes this compound, is also correlated with markers of insulin resistance.[12] | [1][12] |
| ATP/ADP/AMP | Inverse | Cellular Energy Status, Hypoxia | Increased this compound levels are a direct consequence of ATP degradation to ADP and AMP, indicating a depleted cellular energy state.[2][3] this compound supplementation can increase intracellular ATP.[2][16] | [2][3][17][16] |
| Markers of Oxidative Stress (e.g., Reactive Oxygen Species) | Positive | Ischemia-Reperfusion, Inflammation | The conversion of this compound to uric acid by xanthine oxidase generates ROS.[5][18] Elevated this compound is linked to increased oxidative stress.[13][19] | [5][13][18][19] |
Visualizing the Metabolic Network
The following diagrams illustrate the key metabolic pathways and relationships involving this compound.
References
- 1. Differential regulation of this compound and xanthine by obesity in a general population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for adenosine triphosphate degradation in critically-ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary this compound and xanthine levels in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Xanthine Oxidase Activity Is Associated with Risk Factors for Cardiovascular Disease and Inflammatory and Oxidative Status Markers in Metabolic Syndrome: Effects of a Single Exercise Session - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The concentration of this compound and lactate in the blood of healthy and hypoxic newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and lactate concentrations in lambs during hypoxic and stagnant hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum uric acid and lactate levels among patients with obstructive sleep apnea syndrome: Which is a better marker of hypoxemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correlation Analysis between Uric Acid and Metabolic Syndrome in the Chinese Elderly Population: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association of the plasma xanthine oxidoreductase activity with the metabolic parameters and vascular complications in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma level of this compound/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma level of this compound/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bioone.org [bioone.org]
- 17. Frontiers | this compound Induces Muscular ATP Depletion and Fatigue via UCP2 [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound is a pharmacodynamic marker of ischemic brain edema modified by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of hypoxanthine uptake in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypoxanthine uptake across various cell lines, offering insights into the differential transport mechanisms and kinetics. The data presented is crucial for studies in cancer metabolism, drug resistance, and purine salvage pathways.
Data Presentation: Comparative this compound Uptake Kinetics
The transport of this compound into cells is a critical process for nucleotide synthesis via the purine salvage pathway. The efficiency of this uptake varies significantly among different cell lines, largely due to the differential expression and activity of nucleoside transporters. The following table summarizes the kinetic parameters for this compound uptake in several commonly studied cell lines.
| Cell Line | Organism | Tissue/Disease Type | Transporter(s) Implicated | Km (µM) | Vmax (pmol/µl/s or µM/10^6 cells/min) | Key Findings & Inhibitor Sensitivity |
| Rat Microvascular Endothelial Cells (MVECs) | Rat | Endothelium | ENT2 | 300 | 2.8 pmol/µl/s | ENT2 mediates both influx and efflux of this compound.[1] |
| A549 | Human | Lung Carcinoma | ENT2 | 1390 | 1.78 µM/10^6 cells/min | Sensitive to dipyridamole (DP) inhibition (>48%).[2] |
| MCF7 | Human | Breast Adenocarcinoma | ENT2 | Not Reported | Not Reported | Sensitive to dipyridamole (DP) inhibition.[2][3] |
| COR-L23 | Human | Lung Carcinoma | ENT2 | 870 | 4.75 µM/10^6 cells/min | Insensitive to dipyridamole (DP) inhibition (<20%).[2] |
| T-47D | Human | Breast Ductal Carcinoma | ENT2 | Not Reported | Not Reported | Insensitive to dipyridamole (DP) inhibition.[2] |
| Mouse P388, L1210, L929 | Mouse | Leukemia, Fibrosarcoma | Unspecified | Not Reported | Not Reported | This compound transport is resistant to dipyridamole (IC50 > 30 µM).[4] |
| Novikoff and HTC rat hepatoma, CHO, Ehrlich ascites tumor | Rat, Hamster, Mouse | Hepatoma, Ovary, Ascites | Unspecified | Not Reported | Not Reported | This compound transport is strongly inhibited by dipyridamole (IC50 = 100 to 400 nM).[4] |
Experimental Protocols
A common method to quantify this compound uptake in cell lines is the radiolabeled this compound uptake assay.
[³H]this compound Uptake Assay Protocol
This protocol is a generalized procedure based on methodologies reported in the literature.[1][5][6]
1. Cell Culture:
-
Culture the desired cell lines to ~80-90% confluency in appropriate growth medium and conditions.
-
Seed cells in multi-well plates (e.g., 24-well or 96-well plates) at a predetermined density and allow them to adhere overnight.
2. Preparation of Assay Buffer:
-
Prepare a transport buffer, typically a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to physiological pH (7.4). For sodium-dependency experiments, a sodium-free buffer (e.g., replacing NaCl with choline chloride) should also be prepared.
3. Uptake Experiment:
-
Wash the cells twice with the transport buffer to remove residual medium.
-
Pre-incubate the cells in the transport buffer for 10-15 minutes at the desired temperature (typically 37°C).
-
Initiate the uptake by adding the transport buffer containing a known concentration of [³H]this compound and unlabeled this compound.
-
For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., dipyridamole) for a specified time before adding the [³H]this compound solution.
-
Incubate for a predetermined time course (e.g., 0, 15, 30, 60, 120 seconds). The initial linear rate of uptake is crucial for kinetic analysis.
4. Termination of Uptake:
-
Rapidly terminate the transport by aspirating the uptake solution and washing the cells multiple times with ice-cold transport buffer containing a high concentration of an inhibitor (e.g., dipyridamole or nitrobenzylthioinosine - NBMPR) to stop further transport and remove extracellular radiolabel.
5. Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute - CPM) using a liquid scintillation counter.
6. Data Analysis:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate the rate of this compound uptake (e.g., in pmol/mg protein/min).
-
For kinetic analysis, perform the uptake assay over a range of this compound concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
Mandatory Visualization
Caption: Experimental workflow for a typical [³H]this compound uptake assay.
Caption: Key transporters involved in this compound uptake into mammalian cells.
Discussion
The transport of this compound is primarily mediated by members of the Solute Carrier (SLC) superfamily, specifically the Equilibrative Nucleoside Transporters (ENTs/SLC29) and Concentrative Nucleoside Transporters (CNTs/SLC28).[7][8][9][10][11]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters, particularly ENT2, are frequently implicated in this compound uptake.[1][2] They are bidirectional, facilitative transporters that move nucleosides and nucleobases down their concentration gradient. The sensitivity of this compound uptake to inhibitors like dipyridamole often points to the involvement of ENTs. The data table highlights that sensitivity to dipyridamole varies significantly across different cancer cell lines, suggesting differential expression or regulation of ENT subtypes.[2][4]
-
Concentrative Nucleoside Transporters (CNTs): These are secondary active transporters that couple the uphill transport of nucleosides and nucleobases to the sodium gradient.[7][11] While less frequently cited for this compound transport in the selected studies, their contribution cannot be ruled out, especially in specific cell types or under particular metabolic conditions.
The observed differences in this compound uptake kinetics and inhibitor sensitivity across cell lines have significant implications for cancer therapy. For instance, cancer cells with high rates of this compound uptake may be more reliant on the purine salvage pathway and potentially more sensitive to drugs that target this pathway.[12] Conversely, resistance to certain antimetabolite drugs could be linked to altered transporter function. The differential sensitivity to dipyridamole in various tumor cell lines suggests that the efficacy of this drug in modulating this compound rescue may be cell-type dependent.[2]
References
- 1. This compound uptake and release by equilibrative nucleoside transporter 2 (ENT2) of rat microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound transport in human tumour cell lines: relationship to the inhibition of this compound rescue by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-NMR metabolomics analysis identifies this compound as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound transport in mammalian cells: cell type-specific differences in sensitivity to inhibition by dipyridamole and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel High-Density [3H]this compound Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 8. Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron transport chain inhibition increases cellular dependence on purine transport and salvage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of LC-MS/MS for Hypoxanthine Analysis in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of hypoxanthine in various clinical samples. This compound, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its levels in biological fluids can serve as a crucial biomarker for various pathological conditions, including gout, hyperuricemia, and renal failure. Furthermore, monitoring this compound is vital in assessing meat freshness. This document outlines detailed experimental protocols, presents comparative performance data, and discusses alternative analytical techniques.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound. While LC-MS/MS is a powerful and widely used technique, other methods also offer distinct advantages. The following tables summarize the performance characteristics of various LC-MS/MS and alternative methods based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Clinical Sample | Linearity Range (µmol/L) | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LLOQ) (µmol/L) | Reference |
| Rat Plasma | Not explicitly stated, but a linear dose-dependent relationship was observed. | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Rat Plasma | R² ≥ 0.9944 | ≤9.3% | 85.3% to 103.0% | Not explicitly stated | [2] |
| Human Urine | 12–480 µmol/L (for xanthine and this compound) | Intra-day: <1%, Inter-day: <10% | Not explicitly stated | Not explicitly stated | [3] |
| Dried Blood Spots | 0.050 - 10 µg/ml (equivalent to ~0.37 - 73.5 µmol/L) | 0.32 - 1.66% | 99.52 - 100.57% | LLOQ: 50 ng/mL (~0.37 µmol/L) | [4] |
Table 2: Comparison with Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Linearity Range (µmol/L) | Reference |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by UV detection. | Cost-effective, robust. | Lower sensitivity and selectivity compared to LC-MS/MS, longer analysis time. | Not explicitly stated | [5][6][7] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High separation efficiency, small sample volume. | Requires complex sample preparation, can have lower sensitivity. | 0.5-150 µmol/L | [8] |
| Electrochemical Sensors | Measures current change from the oxidation of this compound. | Simple, cost-effective, rapid, potential for point-of-care use. | Susceptible to interference from other electroactive species in the sample. | 5-200 µM | [9][10] |
| Enzymatic/Colorimetric Assays | Enzyme-catalyzed reaction produces a detectable color change. | Simple, high-throughput. | Can be less specific, potential for interference. | 20-400 µM | [11] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative methodologies for sample preparation and LC-MS/MS analysis of this compound in clinical samples.
Sample Preparation: Human Urine
-
Thawing and Centrifugation : Thaw frozen urine samples at room temperature. Centrifuge at 4°C for 10 minutes at 10,000 x g to pellet any precipitates.
-
Dilution : Based on expected creatinine levels, dilute an appropriate volume of the urine supernatant with water to achieve a target creatinine concentration (e.g., 0.25 mM).[12]
-
Internal Standard Addition : Add an internal standard (IS) solution (e.g., a stable isotope-labeled this compound such as ¹³C₅-hypoxanthine) to all samples, calibrators, and quality controls.[12][13]
-
Final Dilution : Bring all samples to a final volume with a suitable diluent.[12]
Sample Preparation: Human Plasma/Serum
-
Anticoagulant : For plasma, use EDTA as the anticoagulant.[14]
-
Protein Precipitation : Immediately after separation of plasma or serum, perform deproteinization to prevent in vitro modification of this compound.[14] Add a protein precipitating agent, such as acetonitrile, to the sample (e.g., 400 µL of acetonitrile to 100 µL of serum).[15]
-
Centrifugation : Vortex the mixture and centrifuge at high speed (e.g., 3000 x g) to pellet the precipitated proteins.[15]
-
Supernatant Transfer : Transfer the clear supernatant to a new tube for analysis.[15]
-
Dilution : Mix an aliquot of the supernatant with a reconstitution solution (e.g., 50:50 acetonitrile/DI water with 0.1% formic acid).[15]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is typically used for this compound analysis.[15]
-
Detection : A triple quadrupole (QQQ) or a high-resolution mass spectrometer like a time-of-flight (TOF) can be used.[16]
-
Transitions : Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. For this compound, a common transition is m/z 137.04580 → fragment ions.[15][17]
-
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical flow of the method validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. A high-performance liquid chromatography method for this compound determination in vitreous humour: application to estimation of post mortem interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Xanthine and this compound Using Polyglycine/rGO-Modified Glassy Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. [Assay of plasma xanthine and this compound by coupled gas chromatography-mass spectrometry and sampling problems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Xanthine, Uric Acid & this compound Analyzed with LCMS - AppNote [mtc-usa.com]
- 16. storage.googleapis.com [storage.googleapis.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hypoxanthine: A Guide for Laboratory Professionals
The correct disposal of hypoxanthine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper chemical waste management protocols is paramount. This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring compliance with regulatory standards and promoting a safe laboratory environment.
Immediate Safety Considerations
Before proceeding with disposal, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Different suppliers may provide varying hazard classifications. For instance, some SDSs classify this compound as hazardous, specifically "Harmful if swallowed," and as an irritant to the skin, eyes, and respiratory system[1][2][3]. Conversely, other sources may state that it does not meet the criteria for a hazardous classification[4]. Given this discrepancy, it is prudent to handle this compound as a potentially hazardous substance and to wear appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat. In case of a spill, sweep up the solid material and place it into a suitable container for disposal, avoiding dust generation[1][2].
General Disposal Principles
The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States[5][6]. A fundamental principle is that chemical waste should not be disposed of in the regular trash or down the sanitary sewer without explicit permission from the institution's Environmental Health and Safety (EHS) department[5][7]. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must adhere to local, regional, and national regulations[1].
Step-by-Step Disposal Procedures for this compound
The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to be a general guideline; always consult with your institution's EHS office for specific protocols.
-
Waste Determination : Treat all waste chemicals, including this compound and any materials contaminated with it (e.g., PPE, absorbent pads), as hazardous waste unless confirmed otherwise by your institution's EHS department[8][9].
-
Containerization :
-
Place solid this compound waste and contaminated materials into a designated, leak-proof, and compatible hazardous waste container[8]. Plastic containers are often preferred over glass to minimize the risk of breakage[5].
-
Ensure the container is properly sealed to prevent spills or the release of dust.
-
-
Labeling :
-
As soon as waste is added, label the container with a hazardous waste tag provided by your EHS department[5][8].
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information[5]. Do not use abbreviations or chemical formulas.
-
The words "Hazardous Waste" must be clearly visible on the label[5].
-
-
Storage :
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory[10].
-
This area should be at or near the point of generation and under the control of laboratory personnel[10].
-
Segregate this compound waste from incompatible materials. This compound should be kept away from strong oxidizing agents[1][2].
-
Adhere to the storage limits for hazardous waste, which are typically a maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area[8][10].
-
-
Disposal Request :
-
Once the container is full or you are ready to have it removed, submit a waste collection request to your institution's EHS department[8].
-
Do not allow waste to accumulate for extended periods. Some regulations specify a maximum storage time, such as 90 days, after which the waste must be transported to a licensed disposal facility[6].
-
Empty Container Disposal
Empty containers that once held this compound should also be managed carefully. If the container held what is classified as an "acute hazardous waste," it must be triple-rinsed, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash[8]. For containers of non-acutely hazardous chemicals, they should be emptied of all contents, and any labels should be defaced before disposal in the regular trash[8].
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the search results. The standard procedure is to follow the general chemical waste guidelines outlined above. Any treatment of chemical waste to render it non-hazardous should only be performed by trained professionals following established and approved protocols, as regulations may prohibit such treatment in laboratories[11].
Quantitative Data Summary
No quantitative data regarding specific disposal limits or concentrations for this compound were found in the search results. Disposal procedures are based on the hazardous characteristics of the chemical rather than specific quantitative thresholds for disposal routes.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Hypoxanthine
This guide provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals working with hypoxanthine. Adherence to these protocols is crucial for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. While some safety data sheets (SDS) indicate that this compound does not meet the criteria for classification as a hazardous substance, others classify it as an irritant to the eyes, skin, and respiratory system, and harmful if swallowed.[1][2][3][4] Therefore, a cautious approach to handling is recommended.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (tested to EN 374 standard).[1][3] | Prevents direct skin contact. |
| Respiratory Protection | P1 particulate filter respirator (e.g., N95)[1]. | Required when handling the powder and if dust formation is likely. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Standard Operating Procedure for Handling this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound powder in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Work Area: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered.
-
Eyewash and Safety Shower: Confirm that an eyewash station and safety shower are readily accessible.[2]
Handling the Solid Compound
-
Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Weighing: When weighing the powder, do so carefully to avoid creating dust. A weighing enclosure or fume hood is ideal.
-
Avoid Contact: Minimize contact with skin, eyes, and clothing.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling is complete.[3]
Preparing Solutions
-
Solubility: this compound is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO.[5]
-
Procedure: When preparing stock solutions, add the solvent to the powder slowly to avoid splashing. If using an aqueous buffer, first dissolve this compound in DMSO and then dilute with the buffer.[5]
-
Storage of Solutions: Aqueous solutions are not recommended for storage for more than one day.[5] Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to a year.[6]
Storage
-
Solid: Store solid this compound in a tightly sealed container in a dry place.[3] Recommended storage temperatures range from 15-25°C for short-term use to -20°C for long-term stability of at least four years.[1][5]
-
Segregation: Store away from incompatible materials.
Emergency and Disposal Procedures
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate if the spill is large.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
Clean-up:
-
Waste: Dispose of all cleanup materials as hazardous waste.
Waste Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Consult Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department.[1]
-
Solid Waste: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect aqueous and solvent-based solutions containing this compound in separate, labeled, and sealed hazardous waste containers.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[7] After thorough rinsing, deface the label and dispose of the container according to institutional guidelines.[7]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[1][7]
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
